molecular formula Co3O8P2 B085627 Cobalt(II) phosphate CAS No. 13455-36-2

Cobalt(II) phosphate

Cat. No.: B085627
CAS No.: 13455-36-2
M. Wt: 366.74 g/mol
InChI Key: ZBDSFTZNNQNSQM-UHFFFAOYSA-H
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Description

Cobalt(II) phosphate, with the formula Co3(PO4)2, is an inorganic compound that appears as a violet solid . It is commercially known as the pigment Cobalt Violet and has a density of 3.81 g/cm³ and a high melting point of 1,160 °C . The compound is insoluble in water and can be prepared by the precipitation of its tetrahydrate form from aqueous solutions of cobalt(II) and phosphate salts, followed by dehydration to the anhydrous material . Its structure consists of phosphate anions bridging cobalt cations, which occupy both octahedral and pentacoordinate sites . A common hydrated form of the compound is this compound octahydrate (CAS# 10294-50-5) . This product is intended for research applications only. A primary and significant area of research for this compound is its application as a catalyst for water oxidation, a critical reaction for sustainable energy technologies . Thin films of this material have been identified as effective water oxidation catalysts . Its catalytic properties are also explored in advanced oxidation processes (AOPs) for wastewater decontamination, where it activates oxidants like peroxymonosulfate (PMS) to degrade persistent organic pollutants . Furthermore, cobalt phosphates are extensively studied in the field of electrochemistry. They are key materials in the development of cathodes for lithium-ion batteries, with systems like LiCoPO4-CoPO4 demonstrating high stability during charge-discharge cycles . The search for new materials with open frameworks has also revealed several cobalt phosphates and monovalent cation cobalt phosphates (with Li, Na, K, Ag) that exhibit interesting properties as ionic conductors . Researchers are also investigating related compounds, such as cobalt(II) phosphonate coordination polymers, for their electrocatalytic activity in the oxygen evolution reaction (OER) in various media . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Properties

IUPAC Name

cobalt(2+);diphosphate
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InChI

InChI=1S/3Co.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDSFTZNNQNSQM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Co3O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20893875
Record name Cobalt orthophosphate (Co3(PO4)2)
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Molecular Weight

366.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Pink or purple hygroscopic powder; [Alfa Aesar MSDS]
Record name Phosphoric acid, cobalt(2+) salt (2:3)
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Record name Cobaltous phosphate
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CAS No.

13455-36-2
Record name Cobaltous phosphate
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Record name Phosphoric acid, cobalt(2+) salt (2:3)
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Record name Cobalt orthophosphate (Co3(PO4)2)
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Record name COBALTOUS PHOSPHATE
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Foundational & Exploratory

A Comprehensive Technical Guide to Cobalt(II) Phosphate: Formula, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cobalt(II) phosphate (B84403), a versatile inorganic compound with significant applications in materials science, catalysis, and emerging biological fields. This document details its chemical formula, crystal structure, physicochemical properties, synthesis protocols, and key applications relevant to research and development.

Chemical Formula and Nomenclature

Cobalt(II) phosphate is an inorganic compound consisting of cobalt(II) cations (Co²⁺) and phosphate anions (PO₄³⁻). The need to balance the +2 charge of the cobalt ion and the -3 charge of the phosphate ion dictates the chemical formula.[1]

The primary forms of this compound are:

  • Anhydrous this compound : The chemical formula is Co₃(PO₄)₂ .[2][3][4] It is also known by other names such as cobaltous phosphate, cobalt orthophosphate, and the pigment name Cobalt Violet.[3][5]

  • Hydrated this compound : The compound readily forms hydrates, with the most common being the tetrahydrate and octahydrate.

    • This compound tetrahydrate : Co₃(PO₄)₂·4H₂O[2][3]

    • This compound octahydrate : Co₃(PO₄)₂·8H₂O[6][7]

The relationship between these forms is primarily governed by the presence or absence of water, as illustrated in the diagram below.

G anhydrous Anhydrous Co₃(PO₄)₂ tetra Tetrahydrate Co₃(PO₄)₂·4H₂O anhydrous->tetra Hydration tetra->anhydrous  Heating (Dehydration)   octa Octahydrate Co₃(PO₄)₂·8H₂O octa->anhydrous  Heating (Dehydration)   aqueous Aqueous Co²⁺ + PO₄³⁻ Ions in Solution aqueous->tetra Precipitation aqueous->octa Precipitation

Fig. 1: Relationship between forms of this compound.

Physicochemical Properties

This compound is a violet or purple crystalline solid.[3][4] It is noted for its high thermal stability and general insolubility in water, though it will dissolve in strong acids.[3][4] Key quantitative data are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

Identifier Anhydrous Tetrahydrate Octahydrate
CAS Number 13455-36-2[3][8] 10294-50-5[3] 10294-50-5[7][9]
Molecular Formula Co₃(PO₄)₂ or Co₃O₈P₂[5][8] Co₃(PO₄)₂·4H₂O Co₃H₁₆O₁₆P₂[9][10]
PubChem CID 61615[3][5] - 202398[7][9]

| EC Number | 236-655-6[3][5] | - | 629-341-9[9] |

Table 2: Physical and Chemical Properties of Anhydrous this compound

Property Value
Molar Mass 366.74 g/mol [3][5]
Appearance Violet solid[2][3]
Density 3.81 g/cm³[2][3]
Melting Point 1,160 °C (2,120 °F)[2][3]
Solubility in Water Insoluble[2][3][4]
Solubility Product (Ksp) 2.05 × 10⁻³⁵[3]
Magnetic Susceptibility (χ) +28,110.0·10⁻⁶ cm³/mol[3]

| Refractive Index (n_D) | 1.7[3][11] |

Crystal Structure

According to X-ray crystallography, anhydrous this compound possesses a monoclinic crystal structure and belongs to the P2₁/c space group.[12][13] The structure is characterized by discrete phosphate anions (PO₄³⁻) that bridge the cobalt(II) centers.[2][3]

A notable feature of the Co₃(PO₄)₂ structure is the presence of two distinct coordination environments for the Co²⁺ ions, which exist in a 1:2 ratio.[2][3][6]

  • Pentacoordinate Cobalt : One-third of the cobalt ions are bonded to five oxygen atoms, forming distorted trigonal bipyramids (CoO₅).[12][13]

  • Octahedral Cobalt : Two-thirds of the cobalt ions are bonded to six oxygen atoms, forming octahedra (CoO₆).[12][13]

These polyhedra share corners and edges with each other and with the linking PO₄ tetrahedra, creating a complex three-dimensional framework.[12][13] The Co-O bond distances range from 1.97 to 2.25 Å in the trigonal bipyramids and 2.06 to 2.17 Å in the octahedra.[12][13]

G cluster_0 Anhydrous Co₃(PO₄)₂ Crystal Structure cluster_1 Coordination Environments (1:2 Ratio) Co_ions Co²⁺ Ions penta Pentacoordinate (Distorted Trigonal Bipyramid) Co_ions->penta 1/3 of Co²⁺ octa Octahedral (Six-coordinate) Co_ions->octa 2/3 of Co²⁺ PO4_anions PO₄³⁻ Anions (Tetrahedra) penta->PO4_anions Links via octa->PO4_anions Links via

Fig. 2: Cobalt Ion Coordination in Anhydrous Co₃(PO₄)₂.

The crystal structure of the hydrated forms, such as Co₃(PO₄)₂·8H₂O, incorporates water molecules into the lattice, which participate in an extensive hydrogen-bonding network.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through precipitation from aqueous solutions, followed by thermal treatment if the anhydrous form is desired.

Protocol 1: Synthesis of this compound Tetrahydrate via Precipitation

This protocol describes the synthesis of Co₃(PO₄)₂·4H₂O by mixing aqueous solutions of a soluble cobalt(II) salt and a soluble phosphate salt.[2][3]

  • Materials :

    • Cobalt(II) chloride (CoCl₂) or Cobalt(II) nitrate (B79036) (Co(NO₃)₂)

    • Trisodium phosphate (Na₃PO₄) or Potassium hydrogen phosphate (K₂HPO₄)[6]

    • Deionized water

    • Filtration apparatus (e.g., Büchner funnel)

    • Drying oven

  • Methodology :

    • Prepare Solutions : Prepare separate aqueous solutions of the cobalt(II) salt and the phosphate salt. The precise concentration can be varied to control particle size.

    • Precipitation : Slowly add the phosphate solution to the vigorously stirred cobalt(II) salt solution at room temperature. A violet precipitate of Co₃(PO₄)₂·4H₂O will form immediately.

    • Aging : Continue stirring the mixture for a period (e.g., 1-2 hours) to allow for particle growth and uniform precipitation.

    • Isolation : Collect the solid precipitate by vacuum filtration.

    • Washing : Wash the collected solid several times with deionized water to remove soluble by-products (e.g., NaCl), followed by a final wash with ethanol (B145695) to aid in drying.

    • Drying : Dry the resulting violet powder in a low-temperature oven (e.g., 60-80 °C) to obtain pure Co₃(PO₄)₂·4H₂O.

Protocol 2: Preparation of Anhydrous this compound

The anhydrous form is obtained by the thermal dehydration of the hydrated precursor.[2][3][6]

  • Materials :

    • This compound hydrate (B1144303) (e.g., Co₃(PO₄)₂·4H₂O from Protocol 1)

    • Crucible

    • High-temperature furnace

  • Methodology :

    • Placement : Place the dried this compound hydrate powder into a ceramic crucible.

    • Heating : Heat the crucible in a furnace. The conversion to the anhydrous form occurs upon heating.[2][6] A temperature of several hundred degrees is typically required to ensure all water of hydration is removed.

    • Cooling : After heating for a sufficient duration, allow the crucible to cool to room temperature in a desiccator to prevent rehydration.

    • Result : The final product is anhydrous Co₃(PO₄)₂.

G start Start: Aqueous Solutions (Co²⁺ salt and PO₄³⁻ salt) mix 1. Mix Solutions (Vigorous Stirring) start->mix precipitate 2. Form Precipitate (Co₃(PO₄)₂·nH₂O) mix->precipitate filter 3. Isolate Solid (Vacuum Filtration) precipitate->filter wash 4. Wash Solid (Deionized H₂O, Ethanol) filter->wash dry 5. Dry Low Temp (Yields Hydrate) wash->dry heat 6. Heat High Temp (Dehydration) dry->heat Optional Step end_hyd Product: Hydrated Co₃(PO₄)₂ dry->end_hyd end_anhyd Product: Anhydrous Co₃(PO₄)₂ heat->end_anhyd

Fig. 3: Experimental Workflow for this compound Synthesis.

Applications in Research and Development

This compound is not merely a pigment; its unique properties make it a subject of interest in several advanced fields.

  • Catalysis : Thin films of cobalt phosphate have been identified as efficient and stable water oxidation catalysts, a critical process for artificial photosynthesis and hydrogen fuel production.[2][3] Nanoparticles have also been synthesized for electrocatalytic water oxidation.[14]

  • Materials Science : The compound is studied for its potential use in battery technology, particularly in enhancing the performance of lithium-ion batteries.[7] Its thermal stability makes it useful as a component in ceramics and glass.[7][15]

  • Biological and Biomedical Applications : Research has indicated that cobalt phosphate nanoparticles possess significant anti-acanthamoebic activity against Acanthamoeba castellanii, a pathogen that can cause severe eye infections.[2] Furthermore, studies have explored its cytotoxic effects against cancer cell lines, such as HeLa cells, with cytotoxicity varying based on particle size.[2] It is also used as a micronutrient source in fertilizers to support plant growth.[7]

Conclusion

This compound, with the formula Co₃(PO₄)₂, is a well-characterized inorganic compound with a complex crystal structure featuring both five- and six-coordinate cobalt ions.[2][12] Its synthesis is straightforward via aqueous precipitation, and its hydrated and anhydrous forms are readily interconvertible.[3] While traditionally used as a pigment, its modern applications in catalysis, energy storage, and biomedicine make it a material of ongoing interest for scientists and researchers.[2][3][7] The tunable properties of its nanostructures suggest a promising future for this compound in advanced technological and therapeutic development.

References

Crystalline Structure of Anhydrous Cobalt(II) Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrous cobalt(II) phosphate (B84403) (Co₃(PO₄)₂) is an inorganic compound of significant interest due to its diverse applications, ranging from pigments and catalysts to its emerging relevance in materials science and drug development. This technical guide provides an in-depth analysis of its crystalline structure, synthesis, and characterization, with a particular focus on the precise atomic arrangement that dictates its physicochemical properties.

Crystallographic Data and Structure

Anhydrous cobalt(II) phosphate crystallizes in the monoclinic crystal system, belonging to the space group P2₁/c.[1][2] The crystal structure is a three-dimensional network composed of cobalt cations and phosphate anions. A key feature of this structure is the presence of two distinct coordination environments for the cobalt(II) ions.[1][2]

One cobalt ion is in a distorted trigonal bipyramidal coordination, bonded to five oxygen atoms (CoO₅). The other two cobalt ions are in an octahedral coordination, each bonded to six oxygen atoms (CoO₆).[1] The phosphate group exists as a regular tetrahedron (PO₄), linking the cobalt polyhedra.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and structural parameters for anhydrous this compound, based on data from the Materials Project.[1]

Table 1: Lattice Parameters

ParameterValue
a8.457 Å
b5.086 Å
c8.895 Å
α90°
β59.969°
γ90°
Volume331.3 ų

Table 2: Atomic Coordinates

AtomWyckoffxyz
Co14e0.25980.94290.4048
Co22d0.500.5
P14e0.41370.4350.2033
O14e0.38070.19830.2641
O24e0.28630.57560.0163
O34e0.34750.54840.3541
O44e0.64330.45750.2118

Table 3: Selected Bond Distances

BondDistance (Å)
Co1 - O2.00 - 2.26
Co2 - O2.05 - 2.23
P1 - O1.55 - 1.57

Experimental Protocols

The synthesis and characterization of anhydrous this compound require precise experimental procedures. The following protocols are generalized from common laboratory practices.

Synthesis of Anhydrous Co₃(PO₄)₂

The most common route to obtaining anhydrous this compound is through the dehydration of its hydrated precursors, such as this compound octahydrate (Co₃(PO₄)₂·8H₂O).

Protocol 1: Synthesis of Co₃(PO₄)₂·8H₂O Precursor via Precipitation

  • Precursor Solutions: Prepare an aqueous solution of a soluble cobalt(II) salt (e.g., 0.3 M cobalt(II) nitrate (B79036) hexahydrate, Co(NO₃)₂·6H₂O) and an aqueous solution of a phosphate source (e.g., 0.2 M sodium phosphate dodecahydrate, Na₃PO₄·12H₂O).

  • Precipitation: Slowly add the cobalt(II) nitrate solution to the sodium phosphate solution under constant stirring at room temperature. A pinkish-purple precipitate of Co₃(PO₄)₂·8H₂O will form immediately.

  • Aging: Continue stirring the mixture for 2-4 hours to allow for the complete precipitation and aging of the crystals.

  • Isolation and Washing: Isolate the precipitate by filtration or centrifugation. Wash the collected solid repeatedly with deionized water to remove any unreacted ions, followed by a final wash with ethanol.

  • Drying: Dry the purified Co₃(PO₄)₂·8H₂O powder in a vacuum oven at a low temperature (e.g., 60 °C) for 12 hours.

Protocol 2: Dehydration to Anhydrous Co₃(PO₄)₂

  • Calcination: Place the dried Co₃(PO₄)₂·8H₂O powder in a ceramic crucible.

  • Heating: Heat the crucible in a furnace at a controlled rate (e.g., 5 °C/min) to 600 °C.

  • Isothermal Treatment: Hold the temperature at 600 °C for 4-6 hours to ensure the complete removal of water molecules.

  • Cooling: Allow the furnace to cool down naturally to room temperature.

  • Storage: Store the resulting anhydrous Co₃(PO₄)₂ powder in a desiccator to prevent rehydration.

Characterization by X-ray Diffraction (XRD) and Rietveld Refinement

Protocol 3: Powder XRD Data Collection

  • Sample Preparation: Finely grind the anhydrous Co₃(PO₄)₂ powder to ensure random crystal orientation. Mount the powder on a sample holder.

  • Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Collection: Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

Protocol 4: Rietveld Refinement

  • Software: Utilize a crystallographic software package capable of Rietveld refinement (e.g., GSAS-II, FullProf, TOPAS).

  • Initial Model: Use the known crystal structure of anhydrous Co₃(PO₄)₂ (monoclinic, P2₁/c) as the starting model. Input the initial lattice parameters and atomic positions.

  • Refinement: Sequentially refine the following parameters: scale factor, background coefficients, zero-point error, lattice parameters, peak profile parameters (e.g., U, V, W for pseudo-Voigt function), and atomic coordinates and isotropic displacement parameters.

  • Goodness-of-Fit: Monitor the refinement progress using the goodness-of-fit indicators (e.g., Rwp, Rp, and χ²). A successful refinement will yield low values for these indicators and a good visual fit between the observed and calculated diffraction patterns.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of anhydrous this compound and the coordination environment within its crystal structure.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Co_sol Cobalt(II) Salt Solution Precipitation Precipitation Co_sol->Precipitation P_sol Phosphate Solution P_sol->Precipitation Hydrate Co3(PO4)2·8H2O Precipitation->Hydrate Calcination Calcination (600 °C) Hydrate->Calcination Anhydrous Anhydrous Co3(PO4)2 Calcination->Anhydrous XRD Powder X-ray Diffraction Anhydrous->XRD Rietveld Rietveld Refinement XRD->Rietveld Structure Crystal Structure Determination Rietveld->Structure

Caption: Experimental workflow for the synthesis and structural characterization of anhydrous Co₃(PO₄)₂.

References

An In-Depth Technical Guide to Cobalt(II) Phosphate (Co₃(PO₄)₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cobalt(II) phosphate (B84403) (Co₃(PO₄)₂), a versatile inorganic compound with significant applications in catalysis, materials science, and battery technology. This document details its chemical and physical properties, CAS registration numbers, a detailed synthesis protocol, and a typical characterization workflow.

Core Properties and Identification

Cobalt(II) phosphate, also known as cobalt orthophosphate or commercially as Cobalt Violet, is an inorganic compound valued for its stability and catalytic activity.[1][2][3] It is most commonly found in its anhydrous (Co₃(PO₄)₂) form or as a hydrate (B1144303), typically the octahydrate (Co₃(PO₄)₂·8H₂O).

CAS Registry Numbers

The Chemical Abstracts Service (CAS) has assigned the following numbers to identify specific forms of this compound:

Compound NameFormulaCAS Registry Number
This compound (Anhydrous)Co₃(PO₄)₂13455-36-2[1][2][3][4]
This compound tetrahydrateCo₃(PO₄)₂·4H₂O10294-50-5[2]
This compound octahydrateCo₃(PO₄)₂·8H₂O10294-50-5[1][5][6]

Physicochemical Properties

The key physical and chemical properties of anhydrous this compound are summarized below. Data for the octahydrate is included for comparison where available.

PropertyAnhydrous Co₃(PO₄)₂Octahydrate Co₃(PO₄)₂·8H₂O
Molecular Weight 366.74 g/mol [1][2]510.86 g/mol
Appearance Violet/purple crystalline solid[1][2][6][7]Pink-red powder[6]
Density 3.81 g/cm³[1][2]2.769 g/cm³[5]
Melting Point 1,160 °C (2,120 °F)[1][2][5]Decomposes upon heating
Solubility in Water Insoluble[1][2][7]Insoluble[6]
Solubility in Acids Soluble in strong mineral acids[6][7]Soluble in mineral acids[6]
Crystal Structure Monoclinic[6]Not specified

According to X-ray crystallography, the structure of anhydrous Co₃(PO₄)₂ consists of phosphate anions linking cobalt(II) cations. The cobalt ions are situated in two distinct coordination environments: octahedral (six-coordinate) and pentacoordinate, in a 1:2 ratio.[1][2]

Key Applications in Research and Development

This compound is a compound of significant interest in several advanced research areas:

  • Catalysis : Thin films of Co₃(PO₄)₂ have been identified as highly effective water oxidation catalysts, a critical process for sustainable energy technologies like hydrogen production.[1][2] It is also explored as a catalyst in advanced oxidation processes for the degradation of persistent organic pollutants in wastewater.[1]

  • Battery Technology : Cobalt phosphates are key materials in the development of cathodes for next-generation lithium-ion batteries, contributing to higher stability during charge-discharge cycles.[1][5]

  • Pigment Production : Due to its vibrant and stable color, it is used as a pigment known as Cobalt Violet in ceramics, glass, and artists' paints.[2][5][6]

Experimental Protocols

Synthesis of this compound via Co-Precipitation

This protocol details a common and cost-effective method for synthesizing this compound hydrate. The anhydrous form can be obtained by subsequent calcination.

Materials & Equipment:

  • Soluble Cobalt(II) salt (e.g., Cobalt(II) nitrate (B79036) hexahydrate, Co(NO₃)₂·6H₂O)

  • Soluble phosphate source (e.g., Sodium phosphate, Na₃PO₄)

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521) solution (for pH adjustment, if necessary)

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Büchner funnel and filter paper

  • Drying oven

  • Furnace (for calcination to anhydrous form)

Procedure:

  • Precursor Solution Preparation :

    • Prepare a 0.3 M aqueous solution of the cobalt(II) salt. For example, dissolve the appropriate amount of Co(NO₃)₂·6H₂O in a beaker with deionized water.

    • Prepare a 0.2 M aqueous solution of the phosphate source (e.g., Na₃PO₄) in a separate beaker.

  • Precipitation :

    • Place the cobalt(II) salt solution on a magnetic stirrer.

    • While stirring continuously, slowly add the phosphate solution dropwise to the cobalt solution. A lavender or purple precipitate of cobalt phosphate hydrate will form immediately.

    • Monitor the pH of the mixture. If required, adjust the pH to a neutral range (pH 7-8) using a dilute ammonium hydroxide solution to ensure complete precipitation.

  • Aging the Precipitate :

    • Continue stirring the suspension for 1-2 hours at room temperature. This "aging" step allows for the growth and stabilization of the precipitate particles.

  • Washing and Filtration :

    • Separate the precipitate from the solution by vacuum filtration using a Büchner funnel.

    • Wash the collected solid several times with deionized water to remove unreacted ions and byproducts. Follow with a final wash with ethanol (B145695) to facilitate drying.

  • Drying :

    • Dry the washed precipitate in an oven at 60-80 °C until a constant weight is achieved. The resulting powder is this compound hydrate (e.g., Co₃(PO₄)₂·8H₂O).

  • Dehydration (Optional) :

    • To obtain the anhydrous form, heat the dried hydrate powder in a furnace at a temperature above 400 °C. The tetrahydrate converts to the anhydrous material upon heating.[2]

Logical & Experimental Workflow

The following diagrams illustrate a typical workflow for the synthesis and subsequent characterization of this compound, a crucial process for verifying the material's properties before its use in research or development applications.

SynthesisWorkflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Synthesis cluster_processing 3. Product Isolation cluster_final 4. Final Product Co_sol Cobalt(II) Salt Solution (e.g., Co(NO₃)₂) Mix Co-Precipitation (Dropwise addition with stirring) Co_sol->Mix PO4_sol Phosphate Salt Solution (e.g., Na₃PO₄) PO4_sol->Mix Age Aging (1-2 hours) Mix->Age Filter Filtration & Washing (DI Water, Ethanol) Age->Filter Dry Drying (60-80 °C) Filter->Dry Hydrate Co₃(PO₄)₂ Hydrate (Powder) Dry->Hydrate

Caption: Workflow for the co-precipitation synthesis of this compound hydrate.

CharacterizationWorkflow cluster_char Characterization Techniques cluster_analysis Data Analysis & Verification Start Synthesized Co₃(PO₄)₂ Sample XRD XRD (Phase & Crystallinity) Start->XRD SEM SEM / TEM (Morphology & Size) Start->SEM EDS EDS (Elemental Composition) Start->EDS FTIR FT-IR (Functional Groups) Start->FTIR Analysis Property Confirmation XRD->Analysis SEM->Analysis EDS->Analysis FTIR->Analysis

Caption: Standard characterization workflow for synthesized this compound.

References

Physical and chemical properties of cobalt(II) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cobalt(II) Phosphate (B84403)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of cobalt(II) phosphate, including detailed experimental protocols for its synthesis and characterization.

Core Properties and Identifiers

This compound, with the chemical formula Co₃(PO₄)₂, is an inorganic compound also known as cobalt violet.[1][2] It is composed of cobalt cations (Co²⁺) and phosphate anions (PO₄³⁻).[3] The material exists in both anhydrous and hydrated forms, with the octahydrate (Co₃(PO₄)₂·8H₂O) and tetrahydrate (Co₃(PO₄)₂·4H₂O) being common.[4]

IdentifierValue
Chemical Formula Co₃(PO₄)₂
Molar Mass 366.74 g/mol [4][5][6][7]
CAS Number 13455-36-2 (anhydrous)[2][4][8][5][9]
10294-50-5 (octahydrate/hydrate)[4][10]
EC Number 236-655-6[2][8]
Synonyms Cobaltous phosphate, Cobalt orthophosphate, Tricobalt bis(orthophosphate), Pigment Violet 14[4][8][7]

Physical Properties

This compound is typically a violet, pink, or red crystalline powder.[1][2][4][8][7] Its hydrated forms appear as a red-violet powder, while the anhydrous form is a violet solid.[4]

PropertyValueNotes
Appearance Violet / Pink-to-Red Crystalline Powder[2][4][8]The exact color can depend on the hydration state.
Density 3.81 g/cm³ (anhydrous)[2][4]2.769 g/mL (octahydrate)[10]
Melting Point 1,160 °C (2,120 °F; 1,430 K)[2][4]
Boiling Point 158 °C[8]
Solubility in Water Insoluble[2][3][4][8]Only trace amounts dissolve under standard conditions.[11]
Solubility Product (Ksp) 2.05 × 10⁻³⁵
Solubility in Acids Soluble in mineral acids[10][11]Reacts with strong acids to form soluble cobalt(II) salts and phosphoric acid.[3][11]
Magnetic Susceptibility (χ) 28,110.0·10⁻⁶ cm³/mol[2]
Refractive Index (n D) 1.7[2][8]

Chemical Properties and Structure

Crystal Structure

Anhydrous this compound crystallizes in the monoclinic P2₁/c space group.[12] Its structure is characterized by discrete phosphate anions (PO₄³⁻) that bridge cobalt cations.[4] The cobalt ions are found in two different coordination environments: octahedral (six-coordinate) and pentacoordinate, in a 1:2 ratio.[4] The phosphate tetrahedra share corners with the cobalt polyhedra to form a dense, three-dimensional framework.[12]

Ammonium (B1175870) this compound monohydrate (NH₄CoPO₄·H₂O), a related compound, crystallizes in the orthorhombic system, with layers of interconnected CoO₄ and PO₄ tetrahedra.[13]

Thermal Decomposition

The thermal stability of this compound and its hydrated precursors is a key property for the synthesis of novel materials.[13] The thermal decomposition of hydrated cobalt phosphates involves multiple stages:

  • Dehydration: Heating hydrated forms, such as the tetrahydrate or octahydrate, leads to the loss of water molecules to form the anhydrous material.[1][14] For instance, the thermal decomposition of cobalt(II) acetate (B1210297) tetrahydrate is complete by 150 °C.[15]

  • Anion Condensation: At higher temperatures, the dihydrogenphosphate anion undergoes condensation. For Co(H₂PO₄)₂·4H₂O, this process begins around 185 °C, forming condensed phosphates and polyphosphoric acids.[16]

  • Crystallization: The final product of thermolysis for Co(H₂PO₄)₂·4H₂O is cobalt cyclotetraphosphate (Co₂P₄O₁₂), which crystallizes around 345 °C.[16]

Reactivity

This compound is generally stable under normal conditions but can react with strong oxidizing agents.[3] It is insoluble in water but dissolves in strong mineral acids.[3][10][11] This reactivity is due to the protonation of the phosphate anion by the acid, which shifts the solubility equilibrium and results in the formation of soluble cobalt(II) salts and phosphoric acid.[3][11]

Experimental Protocols

Synthesis of this compound (Co-precipitation Method)

A common and effective method for synthesizing various nanostructures of cobalt phosphate is co-precipitation, which involves the precipitation of a solid from a solution containing the constituent ions.[17][18]

Materials:

  • A soluble cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate, CoCl₂·6H₂O).

  • A phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).[13]

  • Deionized water.

  • A pH-adjusting solution (e.g., ammonium hydroxide (B78521), NH₄OH).

Procedure:

  • Precursor Solution Preparation: Prepare separate aqueous solutions of the cobalt(II) salt and the ammonium phosphate source.[19]

  • Precipitation: While stirring vigorously, slowly add the cobalt(II) salt solution to the ammonium phosphate solution.[19] A precipitate will form.

  • pH Adjustment: Carefully monitor and adjust the pH of the reaction mixture to the desired level (a range of 5.0 to 9.5 is often used) by adding ammonium hydroxide dropwise. The pH is a critical parameter that influences the final product.[13]

  • Aging: Allow the mixture to stir continuously at a constant temperature for a set period (e.g., 2-4 hours) to promote particle growth and stabilization. The reaction temperature can influence the hydration state of the product; for example, forming the monohydrate is favored at 40-60 °C.[13][19]

  • Washing and Collection: Collect the precipitate by centrifugation or filtration. Wash the collected solid repeatedly with deionized water and then with ethanol (B145695) to remove unreacted ions and byproducts.

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.[19]

G Workflow for Co-precipitation Synthesis of this compound. cluster_0 A Prepare Precursor Solutions (Cobalt Salt & Phosphate Source) B Mix Solutions & Induce Precipitation (Vigorous Stirring) A->B C Adjust & Maintain pH (e.g., pH 8.0 with NH4OH) B->C D Age Precipitate (Constant Temperature, 2-4h) C->D E Collect & Wash Solid (Centrifuge, DI Water, Ethanol) D->E F Dry Final Product (Vacuum Oven, 60-80°C) E->F G This compound Product F->G

Caption: Workflow for Co-precipitation Synthesis of this compound.

Characterization Techniques

Following synthesis, a suite of analytical techniques is employed to confirm the identity, purity, structure, and morphology of the this compound product.

Standard Characterization Workflow:

  • Powder X-ray Diffraction (XRD): Used to identify the crystalline phase and determine the crystal structure and crystallite size of the synthesized material.[17]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle size, and shape of the product.[17][18] For example, SEM can reveal flower-like nanostructures composed of aggregated plates.[18]

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging to determine the size and shape of primary nanoparticles, often revealing spherical particles in the 30-50 nm range.[17][18]

  • Chemical Analysis: Techniques such as elemental analysis are used to confirm the chemical composition and purity of the final product.[17]

  • Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition behavior of the material, particularly for hydrated samples.[20]

G Logical Workflow for Characterization of this compound. cluster_0 Start Synthesized this compound XRD X-ray Diffraction (XRD) Start->XRD SEM Scanning Electron Microscopy (SEM) Start->SEM TEM Transmission Electron Microscopy (TEM) Start->TEM TGA Thermogravimetric Analysis (TGA) Start->TGA Result_XRD Phase ID & Crystal Structure XRD->Result_XRD Result_SEM Morphology & Particle Size SEM->Result_SEM Result_TEM Nanostructure & Particle Shape TEM->Result_TEM Result_TGA Thermal Stability & Decomposition Profile TGA->Result_TGA

Caption: Logical Workflow for Characterization of this compound.

Applications in Research and Development

This compound is a material of significant interest in several advanced fields:

  • Catalysis: Thin films of this compound have been identified as effective and stable catalysts for water oxidation, a critical process for producing green hydrogen.[1][2][4] Its catalytic properties are also utilized in advanced oxidation processes for degrading persistent organic pollutants in wastewater.[4]

  • Energy Storage: The compound is extensively studied for its electrochemical properties, particularly as a cathode material in lithium-ion batteries.[4]

  • Pigments: Commercially, it is known as "cobalt violet" and has been used as a pigment in ceramics, glass, and artists' paints.[1][2][4][14]

  • Biomedical Research: While less explored, related cobalt compounds have shown biocompatibility, and cobalt phosphate nanoparticles have demonstrated significant anti-acanthamoebic activity, suggesting potential for therapeutic applications.[4] The cytotoxicity of cobalt phosphate appears to be size-dependent, with smaller nanoparticles showing higher cytotoxicity against cell lines like HeLa.[4]

References

An In-depth Technical Guide to the Solubility of Cobalt(II) Phosphate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of cobalt(II) phosphate (B84403) (Co₃(PO₄)₂), a compound of interest in various fields including materials science, catalysis, and increasingly, in the biomedical and drug development sectors. A thorough understanding of its solubility is critical for predicting its behavior in aqueous and non-aqueous environments, which is fundamental for any application, from controlled-release systems to the study of its biological interactions.

Physicochemical Properties of Cobalt(II) Phosphate

This compound is an inorganic compound that typically appears as a violet or purple crystalline solid.[1] It is known for its high thermal stability and water insolubility.[1] The anhydrous form has a molecular weight of 366.74 g/mol . It also exists in a hydrated form, this compound octahydrate (Co₃(PO₄)₂·8H₂O).

Solubility Profile of this compound

The solubility of this compound is highly dependent on the solvent and the presence of other chemical species. While it is sparingly soluble in water, its solubility can be significantly altered by pH and the presence of complexing agents.

This compound is classified as practically insoluble in water under standard conditions.[1] This low solubility is attributed to the strong ionic lattice energy of this transition metal phosphate.[1] The dissolution in pure water is an equilibrium process represented by the following equation:

Co₃(PO₄)₂(s) ⇌ 3Co²⁺(aq) + 2PO₄³⁻(aq)

The solubility product constant (Ksp) for this compound is approximately 2.1 x 10⁻³⁵, indicating its very low solubility.[2] From this Ksp value, the molar solubility (s) in pure water can be calculated as follows:

Ksp = [Co²⁺]³[PO₄³⁻]² = (3s)³(2s)² = 108s⁵ s = ⁵√(Ksp / 108) s ≈ 2.47 x 10⁻⁸ M

  • Acids: this compound is soluble in strong mineral acids, such as hydrochloric acid or sulfuric acid.[1][3] The protonation of the phosphate anion by the acid shifts the dissolution equilibrium to the right, leading to the formation of soluble cobalt(II) salts and phosphoric acid.[1][3]

  • Organic Solvents: Direct quantitative data for the solubility of this compound in organic solvents like ethanol (B145695) and acetone (B3395972) is not extensively reported. However, it is generally considered insoluble in most common organic solvents.[3]

  • Complexing Agents: The presence of ligands such as EDTA (ethylenediaminetetraacetic acid) or citrate (B86180) can increase the solubility of this compound.[1][3] These agents form stable, soluble complexes with cobalt(II) ions, thereby promoting the dissolution of the salt.[1][3]

Solvent/Condition Solubility Molar Solubility (in water) Ksp Notes
Pure Water Practically Insoluble / Sparingly Soluble[1][4]~ 2.47 x 10⁻⁸ M[2]2.1 x 10⁻³⁵[2]Low solubility due to high lattice energy.
Strong Mineral Acids Soluble[1][3][4]--Dissolution occurs via protonation of the phosphate anion.
Ethanol Insoluble (inferred)--Generally insoluble in most common organic solvents.[3]
Acetone Insoluble (inferred)--Generally insoluble in most common organic solvents.[3]
Aqueous solution with Complexing Agents (e.g., EDTA) Increased Solubility[1][3]--Formation of soluble cobalt(II) complexes.

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound requires sensitive analytical techniques. Below are detailed methodologies for key experiments.

This method relies on measuring the change in electrical conductivity of a solution during a precipitation titration.

Protocol:

  • Preparation of Reactants: Prepare standardized solutions of a soluble cobalt(II) salt (e.g., Co(NO₃)₂) and a soluble phosphate salt (e.g., Na₃PO₄).

  • Titration Setup: Place a known volume of the cobalt(II) nitrate (B79036) solution in a beaker equipped with a magnetic stirrer and a conductivity probe.

  • Titration: Slowly add the sodium phosphate solution from a burette in small, precise increments.

  • Data Acquisition: Record the conductivity of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the conductivity as a function of the volume of titrant added. The plot will consist of two lines with different slopes. The equivalence point, where precipitation is complete, is determined from the intersection of these lines.

  • Calculation: From the equivalence point, the concentrations of Co²⁺ and PO₄³⁻ ions in the saturated solution can be calculated, and subsequently, the Ksp can be determined.

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_co Prepare Co(NO₃)₂ solution setup Setup Titration: Co(NO₃)₂ in beaker with conductivity probe prep_co->setup prep_po4 Prepare Na₃PO₄ solution titrate Add Na₃PO₄ incrementally prep_po4->titrate setup->titrate record Record Conductivity titrate->record plot Plot Conductivity vs. Volume record->plot endpoint Determine Equivalence Point plot->endpoint calculate Calculate Ksp endpoint->calculate

Caption: Workflow for determining the Ksp of this compound via conductometric titration.

Relevance in Drug Development and Biological Systems

While this compound itself is not a therapeutic agent, the behavior of cobalt ions in biological systems is of significant interest to researchers and drug development professionals. Cobalt-containing compounds have been investigated for various therapeutic applications. The low solubility of this compound could be leveraged for developing controlled-release formulations.

The release of cobalt(II) ions from a sparingly soluble salt matrix could potentially activate specific signaling pathways. For instance, cobalt ions are known to mimic hypoxic conditions and can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator in cellular response to low oxygen.

Co3PO4 This compound (Sparingly Soluble Matrix) Co_ion Co²⁺ Ions (Dissolved) Co3PO4->Co_ion Dissolution HIF1a_stabilization Stabilization of HIF-1α Co_ion->HIF1a_stabilization Inhibition of prolyl hydroxylases Gene_expression Altered Gene Expression HIF1a_stabilization->Gene_expression Biological_response Biological Response (e.g., Angiogenesis, Erythropoiesis) Gene_expression->Biological_response

Caption: Potential pathway activated by cobalt(II) ions released from a this compound matrix.

Conclusion

This compound is a sparingly soluble salt in water, with its solubility being significantly enhanced in acidic conditions and in the presence of complexing agents. Its well-defined low solubility, characterized by a Ksp of 2.1 x 10⁻³⁵, makes it a predictable source for the controlled release of cobalt(II) ions. For researchers in drug development, understanding these solubility characteristics is paramount for designing novel delivery systems and for investigating the biological impact of cobalt ions. The experimental protocols outlined provide a framework for the precise determination of its solubility parameters, which is a critical step in the research and development pipeline.

References

A Comprehensive Technical Guide to the Thermal Stability of Cobalt(II) Phosphate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of various cobalt(II) phosphate (B84403) compounds. Understanding the thermal decomposition behavior of these materials is critical for their application in diverse fields, including catalysis, pigment production, and the development of novel drug delivery systems. This guide details the thermal decomposition pathways, presents quantitative data from thermogravimetric and differential thermal analyses, and provides detailed experimental protocols for the synthesis and analysis of these compounds.

Thermal Decomposition of Cobalt(II) Phosphate Hydrates

The thermal stability of this compound compounds is intrinsically linked to their hydration state. The dehydration process is typically the initial series of events upon heating, followed by the decomposition or transformation of the anhydrous phosphate at higher temperatures.

This compound Octahydrate (Co₃(PO₄)₂·8H₂O)

This compound octahydrate is a hydrated crystalline solid that undergoes a multi-step decomposition upon heating. The process involves the sequential loss of water molecules, leading to the formation of lower hydrates and eventually the anhydrous form. The kinetic analysis of this complex decomposition reveals overlapping steps, which can be deconvoluted to understand the individual stages.

The overall decomposition can be summarized as follows: Co₃(PO₄)₂·8H₂O(s) → Co₃(PO₄)₂ (s) + 8H₂O(g)

The decomposition of Co₃(PO₄)₂·8H₂O occurs in multiple, often overlapping, steps. A representative multi-step decomposition profile involves the sequential loss of water molecules, culminating in the formation of the anhydrous salt.

Temperature Range (°C)Mass Loss (%)Decomposition Step
50 - 150~16.4Loss of ~4 molecules of H₂O
150 - 300~16.4Loss of remaining ~4 molecules of H₂O

Note: The temperature ranges and mass losses are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

This compound Tetrahydrate (Co₃(PO₄)₂·4H₂O)

This compound tetrahydrate displays a distinct thermal decomposition pattern, transitioning through a lower hydrate (B1144303) before forming the anhydrous compound.

The thermal decomposition proceeds as follows:

  • Co₃(PO₄)₂·4H₂O(s) → Co₃(PO₄)₂·2.5H₂O(s) + 1.5H₂O(g)

  • Co₃(PO₄)₂·2.5H₂O(s) → Co₃(PO₄)₂(amorphous) + 2.5H₂O(g)

  • Co₃(PO₄)₂(amorphous) → Co₃(PO₄)₂(crystalline)

Temperature (°C)Mass Loss (%)Decomposition Product
~222~6.2Co₃(PO₄)₂·2.5H₂O
>222 - ~593~10.4Amorphous Co₃(PO₄)₂
~593-Crystalline Co₃(PO₄)₂
Anhydrous this compound (Co₃(PO₄)₂)

Anhydrous this compound is a violet solid that exhibits high thermal stability. It has a melting point of 1,160 °C[1]. Its stability makes it a valuable material in high-temperature applications such as pigments for ceramics.

Thermal Decomposition of Other this compound Compounds

Ammonium (B1175870) this compound Monohydrate (NH₄CoPO₄·H₂O)

Ammonium this compound monohydrate decomposes in a two-stage process. The initial stage involves the simultaneous loss of water and ammonia, followed by a polycondensation step at higher temperatures to form cobalt pyrophosphate.

The overall decomposition reaction is: 2NH₄CoPO₄·H₂O(s) → Co₂P₂O₇(s) + 2NH₃(g) + 3H₂O(g)[2]

Temperature Range (°C)Theoretical Mass Loss (%)Decomposition Step
200 - 350~18.9Co-elimination of H₂O and NH₃ to form an intermediate cobalt hydrogen phosphate
350 - 600~4.7Polycondensation to form Co₂P₂O₇
Cobalt(II) Dihydrogenphosphate Tetrahydrate (Co(H₂PO₄)₂·4H₂O)

The thermal decomposition of cobalt(II) dihydrogenphosphate tetrahydrate is a complex, multi-stage process involving dehydration, disproportionation, and condensation reactions.

The decomposition pathway can be summarized as follows:

  • 60–120 °C: Formation of the dihydrate: Co(H₂PO₄)₂·4H₂O(s) → Co(H₂PO₄)₂·2H₂O(s) + 2H₂O(g)[3]

  • 120–165 °C: Formation of a mixture of anhydrous dihydrogenphosphate and other phosphate species[3].

  • >165 °C: Anion condensation begins, leading to the formation of various condensed phosphates[3].

  • ~345 °C: Crystallization of the final product, cobalt cyclotetraphosphate (Co₂P₄O₁₂).[3]

Temperature Range (°C)Moles of H₂O Lost (approx.)Intermediate/Final Product(s)
60 - 1202Co(H₂PO₄)₂·2H₂O
120 - 165-Mixture of Co(H₂PO₄)₂ and Co₅(HPO₄)₂(PO₄)₂·4H₂O
1854.57Condensed phosphates (n=2-5) and polyphosphoric acids
280-Mixture of condensed phosphates and polyphosphoric acids (n=2-7)
310 - 345-Co₂P₄O₁₂ (cobalt cyclotetraphosphate)

Experimental Protocols

Synthesis of this compound Compounds

This protocol describes a general co-precipitation method for synthesizing this compound octahydrate.

  • Materials:

  • Procedure:

    • Prepare an aqueous solution of the cobalt(II) salt (e.g., 0.3 M).

    • Prepare an aqueous solution of disodium hydrogen phosphate (e.g., 0.2 M).

    • Slowly add the cobalt(II) salt solution to the disodium hydrogen phosphate solution under constant and vigorous stirring.

    • Monitor the pH of the mixture and adjust to approximately 7.5 by the dropwise addition of ammonium hydroxide.

    • Continue stirring the resulting suspension for 1-2 hours to allow for the aging of the precipitate.

    • Separate the precipitate by filtration using a Buchner funnel.

    • Wash the precipitate several times with deionized water to remove any soluble byproducts.

    • Dry the precipitate in an oven at a low temperature (e.g., 40-60 °C) until a constant weight is achieved.

This protocol outlines a hydrothermal method for the synthesis of this compound tetrahydrate.

  • Materials:

    • Cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate, CoCl₂·6H₂O)

    • Phosphoric acid (H₃PO₄)

    • Deionized water

    • A base for pH adjustment (e.g., NaOH or NH₄OH)

  • Procedure:

    • Dissolve the cobalt(II) salt in deionized water.

    • Add phosphoric acid to the cobalt salt solution. The molar ratio of Co:P should be controlled (e.g., 3:2).

    • Adjust the pH of the mixture to a desired value (typically in the range of 4-6) using a suitable base.

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-180 °C) for a designated period (e.g., 12-24 hours).

    • After the reaction, allow the autoclave to cool to room temperature naturally.

    • Collect the solid product by filtration, wash it thoroughly with deionized water and ethanol, and dry it in an oven at a moderate temperature (e.g., 60-80 °C).

Thermal Analysis

The following is a general protocol for conducting Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) on this compound compounds.

  • Instrumentation: A simultaneous TGA/DTA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into an alumina (B75360) or platinum crucible.

  • Atmosphere: The analysis is typically performed under a controlled atmosphere, such as flowing nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • The TGA curve is plotted as the percentage of mass loss versus temperature.

    • The derivative of the TGA curve (DTG) is used to determine the temperatures of the maximum rates of mass loss.

    • The DTA curve shows the temperature difference between the sample and a reference material, indicating endothermic or exothermic events.

Visualizations

The following diagrams illustrate the experimental workflows and decomposition pathways described in this guide.

CoPrecipitation_Workflow cluster_prep Precursor Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing prep_co Prepare aqueous Co(II) salt solution mix Mix solutions with stirring prep_co->mix prep_p Prepare aqueous phosphate solution prep_p->mix ph_adjust Adjust pH (e.g., 7.5) mix->ph_adjust age Age precipitate (1-2 hours) ph_adjust->age filter Filter precipitate age->filter wash Wash with deionized water filter->wash dry Dry in oven (40-60 °C) wash->dry product This compound Hydrate dry->product

Caption: General workflow for the co-precipitation synthesis of this compound hydrates.

Hydrothermal_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing prep_sol Prepare aqueous solution of Co(II) salt and phosphate source ph_adjust Adjust pH (e.g., 4-6) prep_sol->ph_adjust autoclave Transfer to autoclave ph_adjust->autoclave heat Heat in oven (e.g., 150-180 °C, 12-24h) autoclave->heat cool Cool to room temperature heat->cool filter Filter product cool->filter wash Wash with deionized water and ethanol filter->wash dry Dry in oven (60-80 °C) wash->dry product Crystalline this compound Hydrate dry->product

Caption: General workflow for the hydrothermal synthesis of this compound hydrates.

TGA_DTA_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of sample place Place in alumina/platinum crucible weigh->place instrument Place in TGA/DTA instrument place->instrument atmosphere Set atmosphere (N₂ or air) instrument->atmosphere program Run temperature program (e.g., 10 °C/min to 1000 °C) atmosphere->program record Record mass change (TGA) and temperature difference (DTA) program->record plot Plot TGA, DTG, and DTA curves record->plot analyze Analyze decomposition temperatures and mass loss plot->analyze

Caption: General workflow for TGA/DTA analysis of this compound compounds.

Decomposition_Pathways cluster_Co3PO42_8H2O Co₃(PO₄)₂·8H₂O cluster_NH4CoPO4_H2O NH₄CoPO₄·H₂O cluster_CoH2PO42_4H2O Co(H₂PO₄)₂·4H₂O Co8 Co₃(PO₄)₂·8H₂O Co_lower Lower Hydrates Co8->Co_lower Heat (50-150°C) -4H₂O Co_anhydrous Co₃(PO₄)₂ Co_lower->Co_anhydrous Heat (150-300°C) -4H₂O NH4Co NH₄CoPO₄·H₂O intermediate Intermediate NH4Co->intermediate Heat (200-350°C) -H₂O, -NH₃ Co2P2O7 Co₂P₂O₇ intermediate->Co2P2O7 Heat (350-600°C) Polycondensation CoH4 Co(H₂PO₄)₂·4H₂O CoH2 Co(H₂PO₄)₂·2H₂O CoH4->CoH2 Heat (60-120°C) -2H₂O condensed Condensed Phosphates CoH2->condensed Heat (>165°C) Co2P4O12 Co₂P₄O₁₂ condensed->Co2P4O12 Heat (~345°C)

Caption: Simplified thermal decomposition pathways of various this compound compounds.

References

An In-depth Technical Guide to the Magnetic Properties of Cobalt(II) Phosphate Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of various cobalt(II) phosphate (B84403) materials. It is designed to serve as a valuable resource for researchers and professionals engaged in materials science, inorganic chemistry, and drug development, where understanding the magnetic behavior of coordination compounds is crucial. This document details the synthesis, structural characterization, and magnetic analysis of these materials, presenting quantitative data in accessible formats and outlining key experimental methodologies.

Introduction to the Magnetism of Cobalt(II) Phosphate Materials

This compound and its derivatives are a class of inorganic compounds that exhibit a fascinating array of magnetic phenomena. The magnetic properties of these materials are fundamentally dictated by the presence of Co(II) ions, which are typically in a high-spin d⁷ electronic configuration, leading to unpaired electrons and, consequently, magnetic moments. The overall magnetic behavior of the bulk material arises from the collective interactions between these individual magnetic moments, which are mediated by the phosphate anions and other bridging ligands.

The crystal structure plays a critical role in determining the nature and strength of these magnetic interactions. The geometry and connectivity of the CoOₓ polyhedra and PO₄ tetrahedra influence the superexchange pathways, which can lead to different types of magnetic ordering at low temperatures, including antiferromagnetism, weak ferromagnetism, and metamagnetism. This guide will explore the synthesis-structure-property relationships that govern the magnetic behavior of these intriguing materials.

Quantitative Magnetic Data

The magnetic properties of several this compound compounds have been investigated, revealing a range of behaviors. The following table summarizes key quantitative magnetic data for selected materials, facilitating a comparative analysis.

Compound FormulaMagnetic BehaviorNéel Temperature (Tₙ) (K)Weiss Constant (θ) (K)Curie Constant (C) (cm³·K/mol)Additional Magnetic Features
Co₃(PO₄)₂Antiferromagnetic30---
Co₃(HPO₄)₂(OH)₂Antiferromagnetic10.6--Metamagnetic transition at Hc = 0.12 T
[Co₃(pyz)(HPO₄)₂F₂]Antiferromagnetic Ordering< 15-56.59.8Metamagnetic behavior; two-step magnetic phase transition[1]
[Co₃(4,4'-bpy)(HPO₄)₂F₂]·xH₂OAntiferromagnetic Ordering< 15-43.110.2Metamagnetic behavior[1]
γ-Co₂(PO₄)(OH)Spin-glass behavior---Observed at low temperatures[2]
α-KCoPO₄AntiferromagneticNo ordering down to 1.9 K-13.9--

Experimental Protocols

The synthesis and characterization of this compound materials involve a series of well-defined experimental procedures. This section provides detailed methodologies for the key techniques cited in the study of their magnetic properties.

Synthesis of this compound Materials

Two common methods for the synthesis of this compound materials are hydrothermal synthesis and co-precipitation.

This method is widely used to grow crystalline materials from aqueous solutions under high temperature and pressure.

Materials:

  • Cobalt(II) salt (e.g., CoCl₂·6H₂O, Co(NO₃)₂·6H₂O)

  • Phosphate source (e.g., H₃PO₄, (NH₄)₂HPO₄)

  • Mineralizer or pH-adjusting agent (e.g., urea, an amine)

  • Deionized water

  • Organic ligands (for hybrid materials, e.g., pyrazine, 4,4'-bipyridine)

Procedure:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of the cobalt(II) salt, phosphate source, and any organic ligands in deionized water.

  • pH Adjustment: Add a mineralizer or pH-adjusting agent to the solution to control the crystallization process.

  • Autoclave Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (typically 120-180 °C) for a designated period (e.g., 24-72 hours).

  • Cooling and Product Recovery: Allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the solid product by filtration and wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

This method involves the precipitation of the desired compound from a solution by mixing soluble precursors.

Materials:

  • Aqueous solution of a soluble cobalt(II) salt (e.g., CoCl₂)

  • Aqueous solution of a soluble phosphate salt (e.g., Na₃PO₄)

Procedure:

  • Solution Preparation: Prepare separate aqueous solutions of the cobalt(II) salt and the phosphate salt.

  • Precipitation: Slowly add the phosphate salt solution to the cobalt(II) salt solution under constant stirring. A precipitate of this compound will form.

  • Aging: Continue stirring the mixture for a period (e.g., 1-2 hours) to allow the precipitate to age and for the particle size to homogenize.

  • Washing and Collection: Separate the precipitate from the solution via filtration or centrifugation. Wash the precipitate thoroughly with deionized water to remove soluble impurities.

  • Drying: Dry the collected solid in an oven at a suitable temperature. For anhydrous Co₃(PO₄)₂, the hydrated precipitate is heated to a higher temperature.

Magnetic Property Characterization

The magnetic properties of this compound materials are primarily investigated using Superconducting Quantum Interference Device (SQUID) magnetometry and neutron diffraction.

A SQUID magnetometer is a highly sensitive instrument used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Sample Preparation:

  • A precisely weighed amount of the powdered this compound sample (typically a few milligrams) is packed into a gelatin capsule or a straw.

  • The sample holder is designed to have a minimal magnetic contribution.

Measurement Procedure:

  • Zero-Field-Cooled (ZFC) Measurement:

    • The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.

    • A small magnetic field (e.g., 100 Oe) is then applied.

    • The magnetic moment is measured as the sample is warmed up.

  • Field-Cooled (FC) Measurement:

    • The sample is cooled from room temperature to the lowest desired temperature in the presence of the same applied magnetic field used for the ZFC measurement.

    • The magnetic moment is measured as the sample is warmed up.

  • Magnetic Hysteresis (M-H) Loop:

    • The sample is maintained at a constant low temperature (e.g., 2 K or 5 K).

    • The applied magnetic field is swept through a full cycle (e.g., from +5 T to -5 T and back to +5 T), and the magnetic moment is recorded at each field step.

  • Data Analysis:

    • The magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied field, and the sample mass.

    • The temperature dependence of the inverse magnetic susceptibility (1/χ) is plotted to determine the Curie-Weiss behavior and extract the Weiss constant (θ).

Neutron diffraction is a powerful technique for determining the magnetic structure of a material. Neutrons have a magnetic dipole moment that interacts with the magnetic moments of the atoms in a crystal, leading to magnetic scattering in addition to nuclear scattering.

Experimental Setup:

  • A powdered sample of the this compound material is loaded into a sample holder (e.g., a vanadium can).

  • The sample is placed in a cryostat to control the temperature.

  • A monochromatic beam of neutrons is directed at the sample.

  • The scattered neutrons are detected at various angles to produce a diffraction pattern.

Procedure:

  • Paramagnetic State Measurement: A diffraction pattern is collected at a temperature well above the magnetic ordering temperature (Tₙ). This pattern contains only nuclear scattering peaks and is used to refine the crystal structure.

  • Magnetically Ordered State Measurement: A second diffraction pattern is collected at a temperature below Tₙ. This pattern will contain additional magnetic Bragg peaks or changes in the intensity of the nuclear peaks due to the long-range magnetic ordering.

  • Magnetic Structure Determination: The positions and intensities of the magnetic Bragg peaks are used to determine the magnetic propagation vector and the arrangement of the magnetic moments within the crystal lattice. This analysis often involves using crystallographic and magnetic symmetry analysis software.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the study of magnetic this compound materials.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_magnetic_methods Magnetic Measurement Techniques cluster_analysis Data Analysis and Interpretation synthesis Synthesis of this compound (Hydrothermal or Co-precipitation) structural Structural Characterization (XRD, etc.) synthesis->structural magnetic Magnetic Characterization structural->magnetic squid SQUID Magnetometry (M vs. T, M vs. H) magnetic->squid Bulk Properties neutron Neutron Diffraction (below and above Tₙ) magnetic->neutron Microscopic Structure analysis Determination of Magnetic Properties (Tₙ, θ, Magnetic Structure) squid->analysis neutron->analysis

Caption: Experimental workflow for the synthesis and magnetic characterization of this compound materials.

Magnetic_Behavior paramagnetism Paramagnetism (Disordered spins at T > Tₙ) antiferromagnetism Antiferromagnetism (Ordered, antiparallel spins at T < Tₙ) paramagnetism->antiferromagnetism Cooling below Tₙ metamagnetism Metamagnetism (Field-induced transition from AFM to a high-moment state) antiferromagnetism->metamagnetism Applying a critical magnetic field (Hc) ferromagnetism Ferromagnetism (Aligned spins in an external field) metamagnetism->ferromagnetism Field > Hc

Caption: Relationship between different magnetic behaviors observed in this compound materials.

Conclusion

This technical guide has provided a detailed overview of the magnetic properties of this compound materials. The quantitative data presented in a structured format, along with the detailed experimental protocols for synthesis and characterization, offer a valuable resource for researchers in the field. The interplay between the crystal structure and the resulting magnetic behavior, which can range from simple antiferromagnetism to more complex phenomena like metamagnetism, highlights the richness of the physics in these systems. The provided visualizations of the experimental workflow and the relationships between different magnetic states serve to further clarify these concepts. Continued research into this class of materials is expected to uncover new compounds with tailored magnetic properties, potentially leading to advancements in areas such as magnetic data storage, spintronics, and catalysis.

References

Optical Properties of Cobalt(II) Phosphate Thin Films: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

While the study of cobalt-based thin films is a dynamic field with significant potential in various applications, including catalysis and energy storage, a comprehensive understanding of the optical properties of cobalt(II) phosphate (B84403) (Co₃(PO₄)₂) thin films remains an emerging area of research. This technical guide addresses the current landscape of knowledge, acknowledging the limited availability of specific experimental data for cobalt(II) phosphate thin films and providing a comparative analysis with the more extensively studied cobalt oxide thin films. This approach offers valuable insights into the expected optical behavior and guides future research directions.

Overview of Optical Properties: this compound vs. Cobalt Oxide

Direct experimental data on the optical properties of this compound thin films are scarce in current scientific literature. However, theoretical calculations and data from bulk materials provide a foundational understanding. In contrast, cobalt oxide thin films, particularly cobaltosic oxide (Co₃O₄), have been thoroughly investigated, offering a rich dataset for comparison.

This compound (Co₃(PO₄)₂)

Computational modeling and analysis of bulk this compound provide the following key optical parameters:

Table 1: Optical Properties of Bulk this compound

PropertyValueSource
Band Gap2.90 eVMaterials Project[1][2]
Refractive Index (n)1.7Wikipedia[3]

The calculated band gap of 2.90 eV suggests that bulk this compound is a semiconductor that primarily absorbs light in the ultraviolet region of the electromagnetic spectrum.[1][2] The refractive index of 1.7 indicates its potential use in optical coatings and devices.[3] It is important to note that these values are for the bulk material and may differ in thin film form due to quantum confinement effects and variations in stoichiometry and crystallinity.

Cobalt Oxide (Co₃O₄) Thin Films

Cobalt oxide thin films, particularly Co₃O₄, exhibit a wealth of experimental data. Their optical properties are highly dependent on the synthesis method and process parameters.

Table 2: Optical Properties of Cobalt Oxide (Co₃O₄) Thin Films

Synthesis MethodParameterValueSource(s)
Sol-Gel Dip CoatingDirect Band Gap2.18 - 2.30 eV[4]
Sol-Gel Spin CoatingDirect Band Gap2.07 - 2.58 eV (decreases with increasing annealing temperature)[5][6][7]
PrecipitationBand Gap3.50 eV[8]
Sol-GelDirect Band Gap2.0 - 2.7 eV (decreases with increasing pH and annealing temperature)[9]

The wide range of reported band gap values for Co₃O₄ thin films highlights the tunability of their optical properties through the control of synthesis conditions. For instance, increasing the annealing temperature generally leads to a decrease in the band gap energy.[5][6][7]

Experimental Protocols

Generalized Synthesis of this compound Thin Films (Sol-Gel Method)

This protocol is a proposed adaptation based on common sol-gel techniques for metal oxide thin films.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) as the cobalt precursor.

  • Phosphoric acid (H₃PO₄) as the phosphate source.

  • A suitable solvent, such as 2-methoxyethanol (B45455) or ethanol.

  • A stabilizing agent, like monoethanolamine (MEA).

  • Substrates (e.g., glass, quartz, silicon wafers).

Procedure:

  • Precursor Solution Preparation: Dissolve the cobalt salt in the chosen solvent with vigorous stirring.

  • Addition of Phosphate Source: Stoichiometrically add phosphoric acid to the solution while continuing to stir.

  • Stabilizer Addition: Introduce the stabilizing agent to the solution to improve its stability and viscosity.

  • Aging: Allow the sol to age for a specified period (e.g., 24 hours) at room temperature to ensure homogeneity.

  • Substrate Cleaning: Thoroughly clean the substrates using a standard procedure (e.g., sonication in acetone, ethanol, and deionized water).

  • Film Deposition: Deposit the thin film onto the cleaned substrate using a technique such as spin coating or dip coating.

  • Drying: Dry the coated substrates at a low temperature (e.g., 100 °C) to evaporate the solvent.

  • Annealing: Anneal the dried films at a higher temperature in a furnace to promote crystallization and remove organic residues. The annealing temperature and atmosphere are critical parameters that will influence the film's optical properties.

Optical Characterization

UV-Vis Spectroscopy:

  • Purpose: To measure the transmittance and absorbance of the thin film as a function of wavelength.

  • Procedure:

    • Place a clean, uncoated substrate in the reference beam of a dual-beam UV-Vis spectrophotometer.

    • Place the coated substrate in the sample beam.

    • Scan a range of wavelengths (e.g., 200-1100 nm) to obtain the transmittance and absorbance spectra.

  • Data Analysis:

    • The absorption coefficient (α) can be calculated from the absorbance (A) and the film thickness (t) using the formula: α = 2.303 * A / t.

    • The optical band gap (Eg) can be determined using a Tauc plot, where (αhν)ⁿ is plotted against the photon energy (hν). The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The band gap is found by extrapolating the linear portion of the plot to the energy axis.

Visualizing Experimental and Logical Relationships

To better understand the processes and dependencies involved in the study of this compound thin films, the following diagrams are provided.

experimental_workflow cluster_synthesis Thin Film Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Precursor & Solvent Selection sol_prep Sol Preparation start->sol_prep deposition Film Deposition (Spin/Dip Coating) sol_prep->deposition annealing Annealing deposition->annealing structural Structural Analysis (XRD) annealing->structural morphological Morphological Analysis (SEM/AFM) annealing->morphological optical Optical Analysis (UV-Vis) annealing->optical band_gap Band Gap Calculation optical->band_gap transmittance Transmittance/Absorbance Spectra optical->transmittance refractive_index Refractive Index Measurement optical->refractive_index

Caption: Experimental workflow for synthesis and characterization.

synthesis_property_relationship cluster_params Synthesis Parameters cluster_props Optical Properties temp Annealing Temperature bandgap Band Gap temp->bandgap Affects crystallinity conc Precursor Concentration thickness Film Thickness conc->thickness Influences absorbance Absorbance thickness->absorbance Directly proportional transmittance Transmittance thickness->transmittance Inversely proportional bandgap->absorbance Determines absorption edge

References

The Enduring Allure of Violet: A Technical Guide to the History and Chemistry of Cobalt Violet Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history, synthesis, and chemical properties of cobalt violet pigments. From their discovery in the 19th century to their modern applications, we delve into the scientific underpinnings of these vibrant inorganic colorants. This document provides detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved in their creation, offering a comprehensive resource for scientific and historical research.

A Tale of Two Violets: Discovery and History

The story of cobalt violet is not of a single pigment, but of a family of related compounds, each with its own unique history and characteristics. The two primary forms that emerged in the 19th century are Cobalt Violet Light (cobalt arsenate) and Cobalt Violet Deep (cobalt phosphate).

Cobalt Violet Light (Cobalt Arsenate): The first of the cobalt violets to be developed, the light, reddish-purple variety, is an anhydrous cobalt arsenate.[1] It was first prepared in Germany in the early 19th century.[1][2] Due to its arsenic content, this pigment was highly toxic, a significant drawback that limited its widespread use.[2][3] Despite its toxicity, it was valued for its unique hue and permanence compared to the organic violet dyes available at the time.[2]

Cobalt Violet Deep (Cobalt Phosphate): The more common and safer form of cobalt violet was discovered in 1859 by the French chemist Jean Salvetat.[2][4] He described its preparation in the French Academy of Sciences' journal, Comptes Rendus des Seances de l'Academie des Sciences.[1][2] This deep, bluish-violet pigment is an anhydrous cobalt phosphate (B84403) and is identified by the Colour Index Pigment Violet 14 (PV 14).[4] Its lower toxicity, good lightfastness, and unique color ensured its place on artists' palettes, although its high cost and low tinting strength were persistent limitations.[4]

A third significant type, Cobalt Ammonium (B1175870) Phosphate , has also been developed and is used in modern formulations.[5] It offers a different handling property and hue.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different types of cobalt violet pigments.

PropertyCobalt Violet Deep (Cobalt Phosphate)Cobalt Violet Light (Cobalt Arsenate)Cobalt Ammonium Phosphate
Colour Index Name PV 14Not formally indexed-
Chemical Formula Co₃(PO₄)₂Co₃(AsO₄)₂CoNH₄PO₄
Year of Discovery 1859[2][4]Early 19th Century[2]Modern (specific date not available)
Discoverer Jean Salvetat[2][4]Unnamed (developed in Germany)[2]-
Lightfastness (ASTM) I (Excellent)[6]Considered permanent[2]-
Tinting Strength Low[4][6]Weak[2]Low[3]
Toxicity Moderate (Cobalt is a heavy metal)High (due to arsenic)[2][3]Moderate (Cobalt is a heavy metal)
Refractive Index (n_D) ~1.7[7] (for Co₃(PO₄)₂)Not availableNot available

Experimental Protocols

The synthesis of cobalt violet pigments involves the precipitation of an insoluble cobalt salt from an aqueous solution. The following are detailed methodologies for the preparation of the three main types.

Synthesis of Cobalt Violet Deep (Anhydrous Cobalt Phosphate)

This protocol is based on the historical method of precipitating cobalt phosphate from a soluble cobalt salt.

Materials:

  • Cobalt(II) chloride (CoCl₂)

  • Disodium (B8443419) phosphate (Na₂HPO₄) or Trisodium (B8492382) phosphate (Na₃PO₄)

  • Distilled water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Filter paper

  • Drying oven or furnace

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a soluble cobalt(II) salt (e.g., cobalt(II) chloride or cobalt(II) sulfate) in distilled water to create a cobalt solution.

    • In a separate beaker, dissolve a phosphate salt (e.g., disodium phosphate or trisodium phosphate) in distilled water to create a phosphate solution.

  • Precipitation:

    • Slowly add the phosphate solution to the cobalt solution while stirring continuously. A violet precipitate of cobalt phosphate will form immediately.

  • Washing:

    • Filter the precipitate using a filtration apparatus.

    • Wash the precipitate several times with distilled water to remove any soluble byproducts.

  • Drying and Calcination:

    • Dry the washed precipitate in a drying oven to remove excess water.

    • To obtain the anhydrous deep violet pigment, heat the dried powder to a high temperature (calcination).[1][2] The exact temperature can affect the final shade of the pigment.

Synthesis of Cobalt Violet Light (Anhydrous Cobalt Arsenate)

Disclaimer: This synthesis involves arsenic compounds, which are highly toxic. This protocol is provided for historical and informational purposes only and should only be attempted by trained professionals in a properly equipped laboratory with all necessary safety precautions.

The historical method for preparing cobalt arsenate involved a double displacement reaction.

Materials:

  • A soluble cobalt(II) salt (e.g., cobalt(II) sulfate)

  • A soluble arsenate salt (e.g., sodium arsenate)

  • Distilled water

  • Appropriate safety equipment for handling arsenic compounds

Procedure:

  • Prepare Reactant Solutions:

    • Prepare an aqueous solution of a soluble cobalt(II) salt.

    • Prepare an aqueous solution of a soluble arsenate salt.

  • Precipitation:

    • Carefully and slowly add the arsenate solution to the cobalt solution with constant stirring. A pink-purple precipitate of cobalt arsenate will form.

  • Washing and Drying:

    • Filter the precipitate, washing it thoroughly with distilled water.

    • Dry the precipitate to obtain the cobalt violet light pigment.

Synthesis of Cobalt Ammonium Phosphate

This modern variant of cobalt violet can be synthesized through a precipitation reaction involving an ammonium phosphate source.

Materials:

  • Cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O)

  • Diammonium phosphate ((NH₄)₂HPO₄)

  • Ammonium hydroxide (B78521) (NH₄OH) solution

  • Distilled water

  • Beakers, stirring apparatus, filtration equipment

Procedure:

  • Prepare Cobalt Solution: Dissolve cobalt(II) sulfate heptahydrate in distilled water.

  • Prepare Ammonium Phosphate Solution: In a separate beaker, dissolve diammonium phosphate in distilled water.

  • Precipitation: Slowly add the cobalt sulfate solution to the ammonium phosphate solution while stirring. A precipitate of cobalt ammonium phosphate will form. The pH of the solution can be adjusted with ammonium hydroxide to optimize the precipitation.[3]

  • Washing and Drying: Filter the precipitate and wash it with distilled water. Dry the resulting solid to obtain the cobalt ammonium phosphate pigment.

Chemical Pathways and Experimental Workflows

The synthesis of cobalt violet pigments can be visualized as a series of chemical reactions and laboratory procedures. The following diagrams, rendered in DOT language, illustrate these processes.

Synthesis_Cobalt_Violet_Deep cluster_reactants Reactants cluster_process Process cluster_products Products CoCl2 Cobalt(II) Chloride (aq) Mixing Mixing & Precipitation CoCl2->Mixing Na3PO4 Trisodium Phosphate (aq) Na3PO4->Mixing Washing Washing Mixing->Washing 3CoCl₂(aq) + 2Na₃PO₄(aq) → Co₃(PO₄)₂(s) + 6NaCl(aq) NaCl Sodium Chloride (aq) Mixing->NaCl Drying Drying Washing->Drying Calcination Calcination Drying->Calcination Co3PO42 Cobalt(II) Phosphate (s) (Cobalt Violet Deep) Calcination->Co3PO42

Caption: Synthesis pathway for Cobalt Violet Deep (Cobalt Phosphate).

Synthesis_Cobalt_Ammonium_Phosphate cluster_reactants Reactants cluster_process Process cluster_products Products CoSO4 Cobalt(II) Sulfate (aq) Mixing Mixing & Precipitation CoSO4->Mixing NH42HPO4 Diammonium Phosphate (aq) NH42HPO4->Mixing NH4OH Ammonium Hydroxide (aq) NH4OH->Mixing Washing Washing Mixing->Washing CoSO₄(aq) + (NH₄)₂HPO₄(aq) + NH₄OH(aq) → CoNH₄PO₄(s) + (NH₄)₂SO₄(aq) + H₂O(l) NH42SO4 Ammonium Sulfate (aq) Mixing->NH42SO4 H2O Water Mixing->H2O Drying Drying Washing->Drying CoNH4PO4 Cobalt Ammonium Phosphate (s) Drying->CoNH4PO4

Caption: Synthesis pathway for Cobalt Ammonium Phosphate.

Experimental_Workflow start Start prep_solutions Prepare Aqueous Solutions of Reactants start->prep_solutions precipitation Induce Precipitation by Mixing Solutions prep_solutions->precipitation filtration Separate Precipitate by Filtration precipitation->filtration washing Wash Precipitate with Distilled Water filtration->washing drying Dry the Solid Pigment washing->drying calcination Calcination (for anhydrous form) drying->calcination end Final Pigment drying->end (for hydrated form) calcination->end

Caption: General experimental workflow for cobalt violet synthesis.

References

Methodological & Application

Application Notes and Protocols for Co-precipitation Synthesis of Cobalt Ammonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt ammonium (B1175870) phosphate (B84403) (NH₄CoPO₄·H₂O) is an inorganic compound that has garnered interest for its potential applications in various fields, including energy storage and catalysis.[1][2] The co-precipitation method offers a simple, rapid, and cost-effective route for the synthesis of this material.[3] This technique involves the simultaneous precipitation of cobalt, ammonium, and phosphate ions from an aqueous solution to form a solid. Key synthesis parameters such as pH, temperature, and precursor concentrations can be meticulously controlled to tailor the physicochemical properties of the final product, including its particle size, morphology, and crystallinity.[1]

These application notes provide detailed protocols for the co-precipitation synthesis of cobalt ammonium phosphate and summarize the key quantitative data from various studies to facilitate reproducible research and development.

Physicochemical Properties

A summary of the key physicochemical properties of cobalt ammonium phosphate is presented in the table below. This data is crucial for the characterization and potential application of the synthesized material.

PropertyValue
Chemical FormulaNH₄CoPO₄·H₂O (Monohydrate)
NH₄CoPO₄ (Anhydrous)
Molecular Weight189.96 g/mol (Monohydrate)
171.943 g/mol (Anhydrous)
CAS Number16827-96-6 (Monohydrate)
14590-13-7 (Anhydrous)
AppearanceRed-violet powder (Hydrate)
Violet powder (Anhydrous)
SolubilityInsoluble in water; Soluble in acids

Experimental Protocols

The following protocols provide detailed methodologies for the co-precipitation synthesis of cobalt ammonium phosphate.

Protocol 1: General Co-precipitation Synthesis of Cobalt Ammonium Phosphate Monohydrate

This protocol outlines the fundamental steps for synthesizing cobalt ammonium phosphate monohydrate.

Materials:

  • Soluble cobalt(II) salt (e.g., cobalt chloride (CoCl₂·6H₂O), cobalt nitrate (B79036) (Co(NO₃)₂·6H₂O), cobalt sulfate (B86663) (CoSO₄·7H₂O))

  • Ammonium phosphate source (e.g., diammonium phosphate ((NH₄)₂HPO₄), ammonium dihydrogen phosphate (NH₄H₂PO₄))

  • Deionized water

  • Ammonium hydroxide (B78521) solution (for pH adjustment)

  • Phosphoric acid (for pH adjustment, if necessary)

  • Ethanol (for washing)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of a soluble cobalt(II) salt.

    • Prepare a separate aqueous solution of an ammonium phosphate source.

  • Precipitation:

    • With continuous stirring, slowly add the cobalt(II) salt solution to the ammonium phosphate solution. Alternatively, the two solutions can be added simultaneously to a reaction vessel containing deionized water.

    • Monitor the pH of the reaction mixture. Adjust the pH to the desired range (typically between 4.6 and 5.9 for the monohydrate) by the dropwise addition of ammonium hydroxide solution. The formation of a precipitate should be observed.[1]

  • Aging:

    • Continue stirring the suspension for a predetermined period (e.g., 1-2 hours) to allow for the growth and aging of the precipitate.[3]

  • Washing and Filtration:

    • Separate the precipitate from the solution by filtration using a Büchner funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.[1]

    • Perform a final wash with ethanol.[3]

  • Drying:

    • Dry the collected precipitate in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.[1][3] The resulting product is cobalt ammonium phosphate monohydrate.

Protocol 2: Synthesis of Different Hydration States

The hydration state of the final product can be influenced by the reaction temperature.[1]

  • For Cobalt Ammonium Phosphate Hexahydrate (NH₄CoPO₄·6H₂O): Conduct the precipitation reaction at room temperature (approximately 20 °C).[1][4]

  • For Cobalt Ammonium Phosphate Monohydrate (NH₄CoPO₄·H₂O): To favor the formation of the monohydrate, perform the precipitation at an elevated temperature, in the range of 40-60 °C.[1][4]

Quantitative Data and Characterization

ParameterValue/RangeResulting Properties/Observations
Precursor Concentration 0.1 M - 0.5 MFor cobalt phosphate nanoparticles, varying precursor concentrations were successfully used.[5][6] Lower precursor concentrations can lead to smaller nanoparticle sizes.[7]
pH 4.6 - 5.9Optimal range for the precipitation of the monohydrate form.[1]
Temperature 20 °C (Room Temperature)Favors the formation of cobalt ammonium phosphate hexahydrate (NH₄CoPO₄·6H₂O).[1][4]
40 - 60 °CFavors the formation of cobalt ammonium phosphate monohydrate (NH₄CoPO₄·H₂O).[1][4]
Morphology Platelike or anisotropic nano-rectangularTypical morphology for co-precipitated cobalt ammonium phosphate.[3][5]
Particle Size 30 - 50 nmSpherical nanoparticles of cobalt phosphate have been synthesized using a reverse micelle route.[8]
Electrochemical Properties Specific Capacitance: ~1889 Fg⁻¹Reported for cobalt phosphate nanoparticles, indicating potential for supercapacitor applications.[2][6]

Diagrams

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing A Cobalt(II) Salt Solution C Co-precipitation & pH Adjustment A->C B Ammonium Phosphate Solution B->C D Aging (1-2 hours) C->D E Filtration & Washing D->E F Drying (60-80°C) E->F G Final Product: Cobalt Ammonium Phosphate F->G

Caption: Experimental workflow for the co-precipitation synthesis of cobalt ammonium phosphate.

logical_relationships cluster_params Synthesis Parameters cluster_props Material Properties param1 pH prop1 Particle Size & Morphology param1->prop1 prop2 Crystallinity param1->prop2 param2 Temperature param2->prop1 prop3 Hydration State param2->prop3 param3 Precursor Concentration param3->prop1 prop4 Electrochemical Performance param3->prop4 param4 Aging Time param4->prop1 param4->prop2

Caption: Influence of synthesis parameters on the final properties of cobalt ammonium phosphate.

References

Hydrothermal Synthesis of Cobalt Phosphate Nanostructures: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the hydrothermal synthesis of cobalt phosphate (B84403) nanostructures, detailing their physicochemical properties and exploring their potential applications, with a focus on cancer therapy. The following sections present detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow and a proposed mechanism of action in a cancer cell.

Introduction

Cobalt phosphate (Co₃(PO₄)₂) nanostructures are a class of inorganic nanomaterials that have garnered significant interest due to their unique properties, including high stability, biocompatibility, and catalytic activity. The hydrothermal synthesis method offers a versatile and scalable approach to produce these nanostructures with controlled morphology and size, which are critical parameters for their application in various fields, including electrocatalysis and biomedicine.[1][2]

Recent studies have highlighted the potential of cobalt-based nanoparticles in cancer treatment, acting as carriers for targeted drug delivery and demonstrating inherent anticancer properties.[3][4] Specifically, cobalt phosphate nanoparticles have been shown to exhibit antiproliferation activity against cancer cells, making them a promising platform for the development of novel cancer therapies. This document provides detailed protocols for the synthesis of cobalt phosphate nanostructures and their evaluation as potential therapeutic agents.

Experimental Protocols

Hydrothermal Synthesis of Cobalt Phosphate Nanorods

This protocol describes a facile one-step hydrothermal method for the synthesis of cobalt phosphate nanorods.[1]

Materials:

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Urea (B33335) (CO(NH₂)₂)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare a precursor solution by dissolving cobalt(II) nitrate hexahydrate, sodium dihydrogen phosphate, and urea in deionized water. The molar ratio of Co:P should be optimized based on the desired stoichiometry.

  • Stir the solution vigorously for 30 minutes to ensure homogeneity.

  • Transfer the solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a temperature between 120°C and 180°C for a duration of 6 to 24 hours. The specific temperature and time will influence the morphology and size of the resulting nanostructures.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final cobalt phosphate nanostructures in an oven at 60-80°C.

  • For enhanced crystallinity, the dried powder can be annealed at a higher temperature (e.g., 400°C) in air.[5]

Microwave-Assisted Synthesis of Cobalt Phosphate Nanoparticles

This protocol outlines a rapid microwave-assisted method for synthesizing cobalt phosphate nanoparticles with different morphologies.[6][7]

Materials:

  • Cobalt sulfate (B86663) heptahydrate (CoSO₄·7H₂O)

  • Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Microwave reactor

Procedure:

  • Prepare separate aqueous solutions of cobalt sulfate heptahydrate, sodium dihydrogen phosphate dihydrate, and urea.

  • Mix the solutions in a reaction vessel suitable for microwave synthesis.

  • Place the vessel in a microwave reactor and subject it to microwave irradiation at a power of 500-800 W for 5-10 minutes.[6][7] The power and duration will affect the resulting nanoparticle morphology (e.g., platelike vs. spherical).[6][7]

  • After the reaction, cool the solution and collect the precipitate by centrifugation.

  • Wash the nanoparticles thoroughly with deionized water and ethanol.

  • Dry the product in an oven.

Characterization of Cobalt Phosphate Nanostructures

The synthesized nanostructures should be characterized using various analytical techniques to determine their physicochemical properties.

  • X-ray Diffraction (XRD): To identify the crystal structure and phase purity.[8]

  • Scanning Electron Microscopy (SEM): To observe the morphology and size distribution of the nanostructures.[8][9]

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticle morphology and size.[9]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution in a solution.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles.[6]

Data Presentation

The following tables summarize the quantitative data from studies on cobalt phosphate nanostructures, providing a basis for comparison and experimental design.

Table 1: Synthesis Parameters and Resulting Nanostructure Morphologies

Synthesis MethodCobalt PrecursorPhosphate PrecursorAdditive(s)Temperature (°C)Time (h)Resulting MorphologyReference
HydrothermalCo(NO₃)₂·6H₂ONaH₂PO₄Urea120-1806-24Nanorods[1]
Co-precipitationCo(NO₃)₂(NH₄)₂HPO₄NoneRoom Temp-Platelike[8]
MicrowaveCoSO₄·7H₂ONaH₂PO₄·2H₂OUrea-0.08-0.17Platelike, Spherical[7]
Reverse MicelleCo(NO₃)₂H₃PO₄CTAB/n-hexanolRoom Temp-Spherical (30-50 nm)[9]

Table 2: In Vitro Antiproliferation of Cobalt Phosphate Nanoparticles against A549 Human Lung Cancer Cells [6][7]

Nanoparticle MorphologyConcentration (µg/mL)Incubation Time (h)Cell Viability (%)
Platelike524~95
8024~80
548~90
8048~60
Spherical524~90
8024~70
548~80
8048~40

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application s1 Precursor Solution Preparation (Cobalt & Phosphate Salts) s2 Hydrothermal/Microwave Reaction s1->s2 s3 Washing & Separation (Centrifugation/Filtration) s2->s3 s4 Drying & Annealing s3->s4 c1 XRD s4->c1 c2 SEM/TEM s4->c2 c3 DLS s4->c3 c4 FTIR s4->c4 a1 Drug Loading (Optional) s4->a1 a3 Data Analysis c1->a3 c2->a3 c3->a3 c4->a3 a2 In Vitro Cell Studies (e.g., Cytotoxicity Assay) a1->a2 a2->a3

Caption: Experimental workflow for the synthesis, characterization, and application of cobalt phosphate nanostructures.

Proposed Cellular Interaction and Therapeutic Action

G cluster_cell Cancer Cell cluster_drug_delivery n1 Cell Membrane n2 Endosome n1->n2 n3 Cytoplasm n2->n3 Endosomal Escape drug Drug (Optional) n3->drug Drug Release (pH-dependent) ros Reactive Oxygen Species (ROS) n3->ros Induction of Oxidative Stress n4 Apoptosis/Cell Death np Cobalt Phosphate Nanoparticle np->n1 Endocytosis drug->n4 drug->np Loading ros->n4

Caption: Proposed mechanism of cobalt phosphate nanoparticle-induced cancer cell death.

Application Notes

  • Morphology Control: The morphology and size of the cobalt phosphate nanostructures are critical for their performance. The hydrothermal method allows for fine-tuning of these parameters by adjusting the reaction temperature, time, and precursor concentrations.[2] Microwave-assisted synthesis offers a faster route to nanoparticle production and can also yield different morphologies based on the irradiation power and time.[6][7]

  • Drug Delivery Potential: While this document focuses on the intrinsic therapeutic properties of cobalt phosphate, these nanostructures also hold promise as drug delivery vehicles.[3] Their high surface area allows for the loading of chemotherapeutic agents. The release of the drug can potentially be triggered by the acidic microenvironment of tumors, a common mechanism for nanoparticle-based drug delivery systems.[10]

  • Theranostics: Cobalt-based nanoparticles have been explored for theranostic applications, combining therapeutic action with diagnostic imaging.[11] The magnetic properties of cobalt could potentially be exploited for magnetic resonance imaging (MRI)-guided delivery and therapy.[12]

  • Cytotoxicity: It is important to note that the cytotoxicity of cobalt phosphate nanoparticles is dose-dependent.[6][7] While this is a desirable property for cancer therapy, careful dose-response studies are necessary to determine the therapeutic window and minimize off-target effects. The surface functionalization of nanoparticles can also be employed to enhance their biocompatibility and target specificity.[3]

Conclusion

The hydrothermal synthesis of cobalt phosphate nanostructures represents a robust and adaptable platform for the development of novel nanomaterials for biomedical applications. The detailed protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of these nanostructures, particularly in the field of oncology. Further research into surface modification for targeted delivery and the loading of therapeutic payloads will be crucial in translating the promise of cobalt phosphate nanostructures into effective clinical applications.

References

Application Notes and Protocols for Solvothermal Synthesis of Cobalt Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solvothermal synthesis of cobalt phosphate (B84403). The methodologies outlined below are designed to be reproducible and adaptable for various research and development applications, including catalysis and potential drug delivery systems.

Introduction to Solvothermal Synthesis of Cobalt Phosphate

Solvothermal synthesis is a versatile method for producing crystalline materials from precursors in a solvent at temperatures above its boiling point, conducted in a sealed vessel (autoclave). This technique allows for precise control over the size, morphology, and crystallinity of the resulting cobalt phosphate nanomaterials by tuning reaction parameters such as temperature, time, solvent, and precursors. The ability to control these properties is crucial for tailoring the material's performance in specific applications. For instance, morphology control can result in various nanostructures, such as flower-like, sand rose, or spherical nanoparticles.[1]

Experimental Protocols

General Protocol for Solvothermal Synthesis of Cobalt Phosphate Nanostructures

This protocol provides a general framework for the solvothermal synthesis of cobalt phosphate. Specific parameters can be adjusted based on the desired morphology and properties, as detailed in the subsequent tables.

Materials:

  • Cobalt(II) salt precursor (e.g., Cobalt(II) nitrate (B79036) hexahydrate - Co(NO₃)₂·6H₂O, Cobalt(II) chloride hexahydrate - CoCl₂·6H₂O)

  • Phosphate source (e.g., Phosphoric acid - H₃PO₄, Sodium dihydrogen phosphate - NaH₂PO₄)

  • Solvent (e.g., deionized water, ethanol (B145695), ethylene (B1197577) glycol, or a mixture)

  • Morphology-directing agent (optional, e.g., Hexamethylenetetramine (HMT), Cetyltrimethylammonium bromide (CTAB))

  • pH adjusting agent (optional, e.g., Urea (B33335), Ammonia solution)

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer and stir bars

  • Oven or furnace capable of reaching the desired reaction temperature

  • Centrifuge

  • Filtration apparatus

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the chosen cobalt(II) salt and phosphate source in the selected solvent in a beaker.

    • If a morphology-directing agent or pH adjuster is used, add it to the solution and stir until fully dissolved.

  • Solvothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven or furnace.

    • Heat the autoclave to the desired reaction temperature and maintain it for the specified duration.

  • Product Recovery and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave and collect the precipitate.

    • Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts. Centrifugation or filtration can be used to separate the product after each wash.

  • Drying:

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) for several hours to obtain the cobalt phosphate powder.

Specific Protocol: Microwave-Assisted Synthesis of Co₃(PO₄)₂ Nanospheres

This method utilizes microwave irradiation to accelerate the reaction, leading to a more rapid synthesis of cobalt phosphate nanospheres.[2]

Procedure:

  • Dissolve 3 mmol of cobalt nitrate (Co(NO₃)₂·6H₂O) and 2 mmol of phosphoric acid (H₃PO₄) in 90 mL of ethylene glycol.

  • Use ultrasonic agitation to obtain a homogeneous reaction mixture.

  • Place the solution in a microwave oven and irradiate at 600 W for 15 minutes.

  • Filter the resulting precipitate and wash it several times with deionized water and absolute ethanol.

  • Dry the product at 80 °C for 3 hours.

  • For improved crystallinity, the resulting Co₃(PO₄)₂ product can be annealed at 300-600 °C for 1 hour.[2]

Specific Protocol: Hydrothermal Synthesis of Hydrous Cobalt Phosphate Microflowers

This protocol details the synthesis of hydrous cobalt phosphate with a microflower morphology using urea as a pH-adjusting agent.[3]

Procedure:

  • Prepare aqueous solutions of 0.1 M cobalt nitrate (Co(NO₃)₂·6H₂O), 0.1 M sodium dihydrogen phosphate (NaH₂PO₄), and varying concentrations of urea.

  • Mix the solutions in a beaker and transfer to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 393 K (120 °C) and maintain this temperature.

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the resulting thin film or precipitate, wash with deionized water, and dry.

Quantitative Data Presentation

The following tables summarize the key experimental parameters and resulting material properties from various solvothermal synthesis methods for cobalt-containing phosphates and oxides, which can be adapted for cobalt phosphate synthesis.

Table 1: Influence of Precursors and Solvents on Morphology

Cobalt PrecursorPhosphate PrecursorSolvent SystemAdditive(s)Resulting MorphologyReference
Co(NO₃)₂·6H₂OH₃PO₄Ethylene GlycolNoneNanospheres[2]
Co(NO₃)₂·6H₂ONaH₂PO₄WaterUreaMicroflowers[3]
Co(NO₃)₃H₃PO₄Water/CTAB/n-hexanolCTABSand rose (2 µm)[1]
Cobalt SaltUreaEthanol/Water/Ethylene GlycolSodium dodecylsulphonateSpheres[4]

Table 2: Effect of Reaction Conditions on Material Properties

Reaction Temperature (°C)Reaction Time (h)Resulting PhaseParticle/Crystallite SizeKey Properties/ApplicationsReference
120-Hydrous Cobalt PhosphateMicroplates/MicroflakesElectrocatalyst for Oxygen Evolution Reaction[3]
Microwave (600W)0.25Co₃(PO₄)₂NanospheresElectrocatalyst for Methanol (B129727) Oxidation[2]
800 (annealing)-Co₃(PO₄)₂27 nmHeterogeneous Fenton-like catalyst[1]
180-CoCO₃ (precursor)NanoparticlesPrecursor for Co₃O₄[5]
250-Co₃O₄~70 nmMagnetic material[5]

Visualization of Experimental Workflows

Diagram 1: General Solvothermal Synthesis Workflow

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing A Dissolve Cobalt Salt & Phosphate Source in Solvent B Add Optional Additives (e.g., HMT, CTAB) A->B C Transfer Solution to Autoclave B->C D Seal and Heat in Oven (e.g., 120-200 °C, 6-24 h) C->D E Cool to Room Temperature D->E F Collect Precipitate E->F G Wash with Water & Ethanol F->G H Dry in Oven (e.g., 60-80 °C) G->H I I H->I Final Product: Cobalt Phosphate Powder

Caption: General workflow for solvothermal synthesis of cobalt phosphate.

Diagram 2: Microwave-Assisted Solvothermal Synthesis Workflow

G A Dissolve Co(NO₃)₂ & H₃PO₄ in Ethylene Glycol B Ultrasonic Agitation A->B C Microwave Irradiation (600 W, 15 min) B->C D Filter Precipitate C->D E Wash with Water & Ethanol D->E F Dry at 80 °C E->F G Optional: Anneal (300-600 °C) F->G H Final Product: Co₃(PO₄)₂ Nanospheres G->H

Caption: Workflow for rapid microwave-assisted synthesis of Co₃(PO₄)₂.

Diagram 3: Influence of Synthesis Parameters on Cobalt Phosphate Properties

G cluster_params Synthesis Parameters cluster_props Material Properties Temp Temperature Morphology Morphology Temp->Morphology Size Particle Size Temp->Size Crystallinity Crystallinity Temp->Crystallinity Time Time Time->Size Time->Crystallinity Solvent Solvent Type Solvent->Morphology Solvent->Size Precursors Precursor Concentration Precursors->Morphology Purity Phase Purity Precursors->Purity Additives Additives (e.g., Surfactants) Additives->Morphology

Caption: Key relationships between synthesis parameters and material properties.

Applications in Research and Drug Development

Cobalt phosphate nanomaterials synthesized via solvothermal methods have several potential applications:

  • Catalysis: Their high surface area and tunable properties make them effective catalysts. For example, Co₃(PO₄)₂ has been used as a heterogeneous Fenton-like catalyst for dye degradation and as an electrocatalyst for the oxygen evolution reaction and methanol oxidation.[1][2][3]

  • Drug Delivery: While direct applications of cobalt phosphate in drug delivery are still emerging, related cobalt-based nanomaterials have been investigated. The ability to control particle size and surface chemistry through solvothermal synthesis is a critical first step in developing nanoparticle-based drug delivery systems. For instance, cobalt ferrite (B1171679) nanoparticles have been loaded with doxorubicin (B1662922) for targeted cancer therapy.[6] The porous nature of some cobalt phosphate structures could potentially be exploited for drug loading and controlled release.

  • Biomedical Imaging: Magnetic cobalt-based nanoparticles can be used as contrast agents in Magnetic Resonance Imaging (MRI).[6]

Further research into the biocompatibility and surface functionalization of solvothermally synthesized cobalt phosphate is necessary to fully realize its potential in drug development and other biomedical applications.

References

Application Note: Structural and Morphological Characterization of Cobalt Phosphate Using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cobalt phosphate (B84403) (Co₃(PO₄)₂) is a versatile inorganic compound with significant applications in various fields, including catalysis, energy storage, and as an inorganic pigment.[1] The functionality and efficacy of cobalt phosphate are critically dependent on its structural and morphological properties. X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are two powerful analytical techniques indispensable for the comprehensive characterization of this material. XRD provides fundamental information about the crystal structure, phase purity, and crystallite size, while SEM reveals surface topography, particle size, and morphology.[2][3] This application note provides detailed protocols for the characterization of cobalt phosphate using XRD and SEM.

Part 1: Crystalline Structure Analysis using X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its structural properties. By bombarding a sample with X-rays and measuring the diffraction pattern, one can deduce information about the crystal lattice, confirming the formation of the desired cobalt phosphate phase.[4]

Experimental Protocol for XRD Analysis
  • Sample Preparation:

    • Ensure the cobalt phosphate sample is in a fine powder form. If necessary, gently grind the sample in an agate mortar and pestle to achieve a homogenous, fine powder.

    • Mount the powder onto a zero-background sample holder. Press the powder firmly and level the surface with a flat edge (e.g., a glass slide) to ensure a smooth, flat surface for analysis. This minimizes errors from surface roughness.

  • Instrumentation and Data Acquisition:

    • Utilize a powder X-ray diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) X-ray source.

    • Set the instrument parameters for data collection. Typical settings include:

      • Voltage and Current: 40 kV and 40 mA.

      • Scan Range (2θ): 10° to 80°.

      • Scan Step Size: 0.02°.

      • Scan Speed/Time per Step: 1-2°/minute or equivalent time per step.

    • Run the scan to collect the diffraction pattern.

  • Data Analysis:

    • Identify the crystalline phase by comparing the experimental diffraction pattern with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD). For example, the monoclinic structure of Co₃(PO₄)₂ is a common phase to identify.[2][3]

    • Perform Rietveld refinement to determine precise lattice parameters.

    • Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ) Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle. A crystallite size of 27 nm has been reported for Co₃(PO₄)₂ synthesized by a wet chemical method.[1]

XRD Data Presentation

Quantitative data obtained from XRD analysis can be summarized for clear interpretation. The monoclinic crystal structure is commonly reported for cobalt phosphate.[2][3][5]

ParameterValueReference
Crystal System Monoclinic[2][3][6]
Space Group P2₁/c[7]
Lattice Parameters a = 8.457 Å[6]
b = 5.086 Å[6]
c = 8.895 Å[6]
α = 90.000°[6]
β = 59.969°[6]
γ = 90.000°[6]
Prominent Peak (211) plane[2][3][5]

XRD Experimental Workflow

XRD_Workflow XRD Analysis Workflow for Cobalt Phosphate cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output A Grind Sample B Mount on Holder A->B C Set Instrument Parameters B->C D Run XRD Scan C->D E Phase ID (JCPDS/ICSD) D->E F Lattice Parameter Refinement E->F G Crystallite Size (Scherrer Eq.) F->G H Structural Information (Phase, Size, Purity) G->H

Caption: A flowchart of the experimental workflow for XRD analysis.

Part 2: Surface Morphology Analysis using Scanning Electron Microscopy (SEM)

SEM is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample, providing detailed information about its morphology, topography, and composition (when coupled with Energy Dispersive X-ray Spectroscopy, EDS).[2]

Experimental Protocol for SEM Analysis
  • Sample Preparation:

    • Mount a small amount of the cobalt phosphate powder onto an aluminum SEM stub using double-sided adhesive carbon tape.

    • Gently press the powder onto the tape to ensure good adhesion. Remove any excess loose powder by tapping the stub gently or using a jet of compressed air to prevent contamination of the microscope chamber.

    • For non-conductive samples, apply a thin conductive coating (e.g., 5-10 nm of gold, palladium, or carbon) using a sputter coater. This prevents charging of the sample surface under the electron beam.

  • Instrumentation and Imaging:

    • Load the prepared stub into the SEM chamber and evacuate to high vacuum.

    • Set the instrument parameters. Typical settings include:

      • Accelerating Voltage: 5-20 kV. A lower voltage can be used to reduce sample charging and enhance surface detail.

      • Working Distance: 5-15 mm.

      • Detector: Use the secondary electron (SE) detector for topographical information.

    • Focus the electron beam and adjust brightness and contrast to obtain a clear image.

    • Capture images at various magnifications (e.g., 1,000x to 100,000x) to visualize the overall morphology and fine surface details.

  • Data Analysis:

    • Analyze the captured images to describe the morphology of the cobalt phosphate particles (e.g., spherical, flower-like, plate-like, etc.).[8]

    • Use the SEM software's measurement tools to determine the particle size distribution from multiple images and particles.

SEM Data Presentation

The morphology of cobalt phosphate is highly dependent on the synthesis method.[9][10]

Observed MorphologySynthesis MethodTypical Size RangeReference(s)
Flower-like Nanostructures Coprecipitation / HydrothermalPetals: 100-300 nm cross-section[1][8][11][12]
Plate-like Structures Coprecipitation~500 nm[1][10]
Spherical Nanoparticles Reverse Micelle30-50 nm diameter[1][8]
Anisotropic Nano Rectangles CoprecipitationVaries[2][3]
Leaf-like Nanoflakes Surfactant-free chemical approachVaries[10]
Smooth, Featureless Film Atomic Layer Deposition (as-deposited)N/A (film)[13]

SEM Experimental Workflow

SEM_Workflow SEM Analysis Workflow for Cobalt Phosphate cluster_prep Sample Preparation cluster_acq Imaging cluster_analysis Data Analysis cluster_output Output A Mount on Stub B Conductive Coating (if needed) A->B C Load into SEM B->C D Set Imaging Parameters C->D E Capture Images D->E F Describe Morphology E->F G Measure Particle Size F->G H Morphological Information (Shape, Size, Topography) G->H

References

Application Notes and Protocols: XPS Analysis of Cobalt(II) Phosphate Surface Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the characterization of cobalt(II) phosphate (B84403) (Co₃(PO₄)₂) surface chemistry using X-ray Photoelectron Spectroscopy (XPS). This powerful surface-sensitive technique provides valuable insights into the elemental composition, chemical states, and electronic structure of the material's surface, which are critical parameters for applications in catalysis, energy storage, and drug delivery systems.

Data Presentation: Quantitative XPS Analysis of Cobalt(II) Phosphate

The following tables summarize typical binding energies and atomic concentrations for the core levels of this compound obtained from XPS analysis. These values can be used as a reference for the identification and quantification of surface species.

Table 1: Binding Energies of Core Levels in this compound

Core LevelOrbitalBinding Energy (eV)Reference Species/Oxidation State
Co 2p2p₃/₂781.5 - 782.5Co²⁺ in Co₃(PO₄)₂[1][2]
Shake-up Satellite785.2 - 786.5Characteristic of high-spin Co²⁺[1][3]
2p₁/₂797.5 - 801.1Co²⁺ in Co₃(PO₄)₂[1][3]
Shake-up Satellite802.9 - 803.0Characteristic of high-spin Co²⁺[1][4]
P 2p2p₃/₂133.0 - 133.2P⁵⁺ in PO₄³⁻[1]
2p₁/₂~133.9P⁵⁺ in PO₄³⁻[1]
O 1sP-O~531.1Phosphate group[1]
Co-O~531.8Cobalt-oxygen bond[1]
H₂O (adsorbed)~532.2Surface adsorbed water[1]

Table 2: Example of Surface Elemental Composition of this compound

ElementAtomic Concentration (%)
Co25 - 30
P15 - 20
O50 - 55
C (adventitious)< 5

Note: Atomic concentrations can vary depending on the synthesis method, surface contamination, and sample handling.

Experimental Protocols

A meticulous experimental approach is crucial for obtaining high-quality and reproducible XPS data. The following protocols provide a general framework for the analysis of this compound powder samples.

Sample Preparation

Proper sample preparation is critical to avoid surface contamination and ensure good electrical contact with the spectrometer.

Materials:

  • This compound powder

  • Indium foil (high purity) or double-sided conductive carbon tape[5][6]

  • Spatula

  • Sample holder (stub)

  • Gloves (powder-free)

  • Clean workspace

Protocol for Powder Mounting:

  • Work in a clean environment to minimize adventitious carbon and other contaminants.

  • Wear powder-free gloves throughout the sample preparation process.[7]

  • Method A: Indium Foil Mounting (Preferred for non-reactive powders)

    • Cut a small piece of high-purity indium foil and place it on a clean surface.

    • Using a clean spatula, press a small amount of the this compound powder firmly onto the indium foil. The powder should be embedded into the soft metal.

    • Mount the indium foil onto the XPS sample holder.

  • Method B: Conductive Carbon Tape Mounting

    • Affix a piece of double-sided conductive carbon tape to the sample holder.[5]

    • Carefully press the surface of the tape into the this compound powder.

    • Gently tap the sample holder to remove any loose powder that is not well-adhered to the tape.[6] This is crucial to prevent contamination of the vacuum system.

XPS Data Acquisition

The following parameters are typical for a Thermo Scientific K-Alpha XPS system but can be adapted for other instruments.[8][9]

Instrument: Thermo Scientific K-Alpha XPS Spectrometer (or equivalent) X-ray Source: Monochromatic Al Kα (1486.6 eV)[8][9] Spot Size: 400 µm[8] Vacuum: Maintain a base pressure below 8 x 10⁻⁸ mbar in the analysis chamber.[9]

Acquisition Parameters:

  • Survey Spectrum:

    • Purpose: To identify all elements present on the surface.

    • Energy Range: 0 - 1350 eV

    • Pass Energy: 200 eV[8]

    • Energy Step Size: 1 eV

    • Dwell Time: 50 ms

  • High-Resolution Spectra (Co 2p, P 2p, O 1s, C 1s):

    • Purpose: To determine the chemical states and quantitative analysis.

    • Pass Energy: 50 eV (a lower pass energy, e.g., 20 eV, can be used for higher resolution if needed)[8]

    • Energy Step Size: 0.1 eV

    • Dwell Time: 100 ms

    • Number of Scans: Average multiple scans to improve the signal-to-noise ratio.

  • Charge Compensation: Use a low-energy electron flood gun to neutralize surface charging, which is common for insulating or poorly conductive samples like cobalt phosphate.[10]

Data Analysis and Peak Fitting

Data processing is typically performed using specialized software such as CasaXPS.

Protocol for Data Processing:

  • Energy Scale Calibration: Calibrate the binding energy scale of all spectra by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Background Subtraction: Apply a Shirley or Tougaard background to the high-resolution spectra to remove the inelastic scattering background.[11][12]

  • Peak Fitting (Deconvolution):

    • Fit the high-resolution spectra with Gaussian-Lorentzian (Voigt) functions to deconvolve overlapping peaks and identify different chemical species.[13]

    • Co 2p: The Co 2p spectrum for Co²⁺ exhibits complex multiplet splitting and prominent shake-up satellite peaks.[14][15] Constrain the spin-orbit splitting between the Co 2p₃/₂ and Co 2p₁/₂ components to approximately 15-16 eV.[16][17] The satellite peaks are a key indicator of the Co²⁺ oxidation state.[14]

    • P 2p: The P 2p spectrum is typically fitted with a single doublet (2p₃/₂ and 2p₁/₂) corresponding to the P⁵⁺ state in the phosphate group.

    • O 1s: The O 1s spectrum can be deconvoluted into multiple components representing different oxygen environments, such as P-O bonds, Co-O bonds, and adsorbed water or hydroxyl groups.[1]

  • Quantitative Analysis: Determine the atomic concentrations of the elements from the integrated peak areas of the high-resolution spectra, corrected by the appropriate relative sensitivity factors (RSFs) provided by the instrument manufacturer.[18]

Visualizations

Experimental Workflow

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing p1 Obtain this compound Powder p2 Mount Powder on Holder (Indium Foil or Carbon Tape) p1->p2 a1 Load Sample into Introductory Chamber p2->a1 a2 Pump Down to High Vacuum a1->a2 a3 Transfer to Analysis Chamber a2->a3 a4 Acquire Survey Spectrum a3->a4 a5 Acquire High-Resolution Spectra (Co 2p, P 2p, O 1s, C 1s) a4->a5 d1 Calibrate Energy Scale (C 1s) a5->d1 d2 Background Subtraction d1->d2 d3 Peak Fitting & Deconvolution d2->d3 d4 Quantitative Analysis d3->d4

Caption: Experimental workflow for XPS analysis of this compound.

Data Interpretation Logic

XPS_Interpretation cluster_spectra High-Resolution Spectra cluster_analysis Spectral Features cluster_interpretation Surface Chemistry Information co_spec Co 2p Spectrum co_peaks Peak Positions & Satellite Features co_spec->co_peaks quant Elemental Composition co_spec->quant p_spec P 2p Spectrum p_peaks Peak Position p_spec->p_peaks p_spec->quant o_spec O 1s Spectrum o_peaks Deconvoluted Peaks o_spec->o_peaks o_spec->quant co_state Cobalt Oxidation State (Co²⁺) co_peaks->co_state p_state Phosphorus Oxidation State (P⁵⁺) p_peaks->p_state o_env Oxygen Chemical Environment (P-O, Co-O, H₂O) o_peaks->o_env

Caption: Logical flow for interpreting high-resolution XPS spectra of this compound.

References

Cobalt(II) Phosphate: A Versatile Catalyst in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cobalt(II) phosphate (B84403) (Co₃(PO₄)₂) is emerging as a robust and versatile heterogeneous catalyst in a variety of organic reactions. Its stability, ease of synthesis, and reusability make it an attractive alternative to homogeneous catalysts. These application notes provide an overview of the catalytic applications of cobalt(II) phosphate, with detailed protocols for catalyst synthesis and key organic transformations.

Catalyst Synthesis: Co-Precipitation Method

A straightforward and widely used method for the synthesis of this compound is co-precipitation. This technique allows for the formation of nano- and micro-structured catalysts with varying morphologies depending on the synthesis conditions.

Experimental Protocol: Synthesis of this compound Nanoparticles

This protocol details the synthesis of this compound nanoparticles via a wet chemical co-precipitation method.

Materials:

Equipment:

  • 250 mL Beakers

  • Magnetic stirrer with stir bar

  • pH meter

  • Centrifuge

  • Oven

  • Mortar and pestle

Procedure:

  • Solution Preparation:

    • Prepare a 0.3 M solution of cobalt(II) nitrate hexahydrate in 100 mL of deionized water.

    • Prepare a 0.2 M solution of diammonium phosphate in 100 mL of deionized water.

  • Precipitation:

    • Slowly add the cobalt(II) nitrate solution to the diammonium phosphate solution under vigorous stirring at room temperature.

    • Adjust the pH of the resulting mixture to ~8.5 by the dropwise addition of ammonium hydroxide solution. A violet precipitate will form.

  • Aging:

    • Continue stirring the suspension for 2 hours at room temperature to allow for the aging of the precipitate.

  • Washing:

    • Separate the precipitate by centrifugation at 4000 rpm for 10 minutes.

    • Wash the precipitate repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the precipitate in an oven at 80°C for 12 hours.

    • Grind the dried powder using a mortar and pestle.

    • For enhanced crystallinity and stability, the powder can be calcined at temperatures ranging from 400 to 800°C for 2-4 hours in a muffle furnace. The optimal calcination temperature may vary depending on the desired particle size and surface area.[1]

Diagram of the Catalyst Synthesis Workflow:

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing Co_sol 0.3 M Co(NO₃)₂ solution Mixing Mixing and Precipitation Co_sol->Mixing P_sol 0.2 M (NH₄)₂HPO₄ solution P_sol->Mixing pH_adjust pH Adjustment to 8.5 with NH₄OH Mixing->pH_adjust Aging Aging for 2h pH_adjust->Aging Washing Washing with H₂O and Ethanol Aging->Washing Drying Drying at 80°C Washing->Drying Calcination Calcination Drying->Calcination Co3PO4_catalyst Co3PO4_catalyst Calcination->Co3PO4_catalyst This compound Catalyst

Workflow for the synthesis of this compound catalyst.

Applications in Organic Reactions

This compound has demonstrated significant catalytic activity in several classes of organic reactions, most notably in oxidation reactions.

Fenton-like Oxidation of Organic Pollutants

This compound is a highly effective heterogeneous Fenton-like catalyst for the degradation of organic pollutants in wastewater, such as phenols and organic dyes. The catalyst activates hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which then oxidize the organic molecules.

This protocol outlines the procedure for the degradation of phenol (B47542) in an aqueous solution using a this compound catalyst and hydrogen peroxide.

Materials:

  • This compound catalyst

  • Phenol

  • Hydrogen peroxide (30% w/w)

  • Deionized water

  • Sulfuric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

Equipment:

  • 250 mL glass reactor

  • Magnetic stirrer with stir bar

  • pH meter

  • Thermostat for temperature control

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

  • Reaction Setup:

    • Add 100 mL of a 100 mg/L aqueous solution of phenol to the glass reactor.

    • Add a specific amount of the this compound catalyst (e.g., 0.5 g/L).

    • Adjust the initial pH of the solution to the desired value (e.g., pH 7) using sulfuric acid or sodium hydroxide.

    • Stir the suspension for 30 minutes in the dark to reach adsorption-desorption equilibrium.

  • Initiation of Reaction:

    • Add the desired amount of 30% H₂O₂ (e.g., 10 mM) to the suspension to initiate the oxidation reaction.

  • Sampling and Analysis:

    • Withdraw aliquots of the reaction mixture at regular time intervals.

    • Quench the reaction in the aliquots by adding a small amount of a radical scavenger (e.g., methanol (B129727) or sodium sulfite).

    • Filter the samples to remove the catalyst particles.

    • Analyze the concentration of phenol in the filtrate using HPLC or a UV-Vis spectrophotometer.

Quantitative Data for Phenol and Dye Degradation:

PollutantCatalyst LoadingH₂O₂ Conc.pHTemp. (°C)Time (min)Degradation Efficiency (%)Reference
Basic Yellow 281.25 g/L50 mM7Ambient60>95[1]
Phenol0.3 g/L10⁻⁴ MNaturalAmbient90100
Methylene Blue0.5 g/L30 mM725120~85
Rhodamine B1.0 g/L20 mM63090>90

Mechanism of Fenton-like Oxidation:

The catalytic cycle involves the generation of hydroxyl radicals from the decomposition of hydrogen peroxide on the surface of the this compound catalyst.

G Co3PO4 Co₃(PO₄)₂ Catalyst Surface OH_radical •OH (Hydroxyl Radical) Co3PO4->OH_radical Decomposition H2O2 H₂O₂ H2O2->Co3PO4 Adsorption Organic Organic Pollutant Organic->OH_radical Oxidation Degraded Degradation Products (CO₂, H₂O, etc.) OH_radical->Degraded

Mechanism of Fenton-like oxidation of organic pollutants.

Oxidation of Alcohols

While specific protocols detailing the use of this compound are less common than for other cobalt salts, the principle of cobalt-catalyzed alcohol oxidation is well-established. Cobalt(II) species, in the presence of an oxidant, can catalyze the conversion of primary and secondary alcohols to their corresponding aldehydes, ketones, or carboxylic acids. The use of a heterogeneous catalyst like this compound offers advantages in terms of catalyst separation and recycling.

This protocol provides a general methodology for the oxidation of benzyl (B1604629) alcohol, which can be adapted for other alcohols.

Materials:

  • This compound catalyst

  • Benzyl alcohol

  • Oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

  • Solvent (e.g., acetonitrile, toluene)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle or oil bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the this compound catalyst (e.g., 5 mol%).

    • Add the solvent, followed by benzyl alcohol (1 mmol).

  • Reaction:

    • Heat the mixture to the desired temperature (e.g., 80°C).

    • Add the oxidant (e.g., 2-3 equivalents) dropwise over a period of 30 minutes.

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • After completion of the reaction, cool the mixture to room temperature.

    • Filter off the catalyst. The catalyst can be washed, dried, and reused.

    • Dry the filtrate over anhydrous sodium sulfate.

    • Analyze the product yield and selectivity by GC.

Expected Outcome: The oxidation of benzyl alcohol can yield benzaldehyde (B42025) as the primary product under controlled conditions. Over-oxidation to benzoic acid may occur, depending on the reaction time, temperature, and amount of oxidant used.

Quantitative Data for Alcohol Oxidation (with various Co(II) catalysts, adaptable for Co₃(PO₄)₂):

SubstrateCatalystOxidantSolventTemp. (°C)Time (h)Yield (%)
Benzyl alcoholCo(II) complexH₂O₂Acetonitrile80495 (Benzaldehyde)
1-PhenylethanolCo(II) saltTBHPToluene100692 (Acetophenone)
CyclohexanolCo(II) complexO₂Acetonitrile60888 (Cyclohexanone)

Logical Relationship in Alcohol Oxidation:

G Alcohol Primary or Secondary Alcohol Product Aldehyde or Ketone Alcohol->Product Oxidant Oxidant (e.g., H₂O₂) Oxidant->Product Catalyst Co(II) Phosphate Catalyst->Product Byproduct Water

General scheme for the oxidation of alcohols.

Future Outlook

The application of this compound in organic synthesis is a growing field of research. While its role in Fenton-like oxidation is well-documented, further exploration into its catalytic activity in other organic transformations, such as C-C and C-N bond formation, is warranted. The development of chiral this compound catalysts could also open new avenues in asymmetric synthesis. The inherent advantages of heterogeneity, including ease of separation and potential for recyclability, position this compound as a promising catalyst for the development of more sustainable and economical chemical processes.

References

Application Notes and Protocols for Cobalt Phosphate in Water Oxidation Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt phosphate (B84403) (Co-Pi) has emerged as a highly promising and cost-effective catalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production and other renewable energy technologies.[1] Its abundance, good stability, and high catalytic activity make it an attractive alternative to expensive noble metal catalysts.[1] This document provides detailed application notes, experimental protocols, and performance data for cobalt phosphate-based materials in water oxidation catalysis.

Data Presentation

The following tables summarize the quantitative data on the electrocatalytic performance of various cobalt phosphate-based materials for the OER.

Table 1: Electrocatalytic Performance of Cobalt Phosphate-Based Catalysts for OER in Alkaline Media

CatalystElectrolyteOverpotential (mV) @ 10 mA cm⁻²Tafel Slope (mV dec⁻¹)StabilityReference
Hydrous Cobalt Phosphate Thin Film1.0 M KOH29298>10 hours at 10 mA cm⁻²[2]
Co₃(PO₄)₂-NC1.0 M KOH35060.7Long-term stability[3][4]
NH₄CoPO₄·H₂O NanosheetsAlkaline Saline Water252Not ReportedRemarkable stability[5]
CoFe-P/NF1.0 M KOH287Not ReportedNot Reported[6]
Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu1.0 M KOHNot Reported (108.1 mV @ 100 mA cm⁻² for HER)Not Reported>100 hours[7]

Table 2: Electrocatalytic Performance of Cobalt Phosphate-Based Catalysts for OER in Neutral Media

CatalystElectrolyteOverpotential (mV) @ 1 mA cm⁻²Tafel Slope (mV/dec)Reference
Na₂CoP₂O₇pH 7 Phosphate Buffer~420Not Reported[8][9]
CoCaP/rGO0.1 M KPi (pH 7)470 (at 10 mA/cm²)132[10]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Hydrous Cobalt Phosphate Thin Films

This protocol describes the synthesis of hydrous cobalt phosphate thin films on a substrate via a one-pot hydrothermal method.[2]

Materials:

Procedure:

  • Prepare a precursor solution by dissolving cobalt(II) nitrate hexahydrate, urea, and ammonium dihydrogen phosphate in DI water. The molar ratio of Co:Urea:P can be varied to optimize catalyst morphology and performance.

  • Clean the substrate by sonicating in acetone, ethanol, and DI water for 15 minutes each, and then dry it under a stream of nitrogen.

  • Place the cleaned substrate at an angle against the wall of the Teflon liner of the autoclave.

  • Pour the precursor solution into the Teflon liner.

  • Seal the autoclave and heat it to 120°C for a desired duration (e.g., 6 hours).

  • After cooling to room temperature, take out the substrate, rinse it with DI water and ethanol, and dry it in an oven at 60°C.

Protocol 2: Fabrication of Co₃(PO₄)₂ Nanoparticles Embedded in N-doped Carbon (Co₃(PO₄)₂-NC)

This protocol details the fabrication of a nanocomposite of cobalt phosphate nanoparticles within a nitrogen-doped carbon matrix.[4]

Materials:

  • Chitosan (B1678972)

  • Cobalt(II) chloride (CoCl₂)

  • Ammonium phosphate ((NH₄)₃PO₄)

  • Acetic acid

  • Deionized (DI) water

Procedure:

  • Dissolve 3.0 g of chitosan in a 20 mL aqueous solution of acetic acid.

  • Add 1.25 g of CoCl₂ to the chitosan solution and stir at room temperature to obtain a homogeneous mixture.

  • Add 0.75 g of (NH₄)₃PO₄ to the mixture and stir for another 30 minutes.

  • Dry the resulting mixture.

  • Perform a post-pyrolysis treatment on the dried powder under an inert atmosphere to form the Co₃(PO₄)₂-NC nanocomposite.

Protocol 3: Electrodeposition of Amorphous Cobalt Phosphate (Co-Pi)

This protocol describes the in-situ electrodeposition of an amorphous cobalt phosphate catalyst on a conductive substrate.[11][12]

Materials:

  • Cobalt(II) nitrate (Co(NO₃)₂) or Cobalt(II) sulfate (B86663) (CoSO₄)

  • Potassium phosphate buffer (KPi)

  • Conductive substrate (e.g., FTO, ITO, or metal foil)

  • Three-electrode electrochemical cell (working electrode: substrate, counter electrode: platinum wire, reference electrode: Ag/AgCl or SCE)

Procedure:

  • Prepare a 0.1 M potassium phosphate buffer solution and adjust the pH to 7.0.

  • Dissolve Co(NO₃)₂ in the KPi buffer to a final concentration of 0.5 mM.

  • Assemble the three-electrode cell with the substrate as the working electrode.

  • Apply a constant anodic potential (e.g., 1.1 V to 1.3 V vs. NHE) to the working electrode.[12]

  • The deposition of the Co-Pi film will be visually observed as a brown film forming on the electrode surface. The thickness of the film can be controlled by the deposition time and charge passed.[11]

  • After deposition, rinse the electrode with DI water.

Mandatory Visualizations

Water Oxidation Catalysis Workflow

G Workflow for Cobalt Phosphate Water Oxidation Catalysis cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_electrochemistry Electrochemical Evaluation s1 Precursor Preparation s2 Synthesis Method (Hydrothermal/Electrodeposition) s1->s2 s3 Post-synthesis Treatment (Annealing/Washing) s2->s3 c1 Structural Analysis (XRD, Raman) s3->c1 c2 Morphological Analysis (SEM, TEM) s3->c2 c3 Compositional Analysis (XPS, EDX) s3->c3 e1 Three-Electrode Setup c3->e1 e2 Linear Sweep Voltammetry (LSV) e1->e2 e3 Tafel Analysis e2->e3 e4 Chronoamperometry (Stability) e2->e4

Caption: General experimental workflow for the synthesis, characterization, and electrochemical evaluation of cobalt phosphate catalysts.

Proposed Mechanism for Water Oxidation by Cobalt Phosphate

G Proposed Water Oxidation Mechanism on Cobalt Phosphate CoII Co(II) CoIII Co(III) CoII->CoIII -e⁻, -H⁺ CoIV Co(IV)=O CoIII->CoIV -e⁻, -H⁺ CoIII_OOH Co(III)-OOH CoIV->CoIII_OOH +H₂O, -e⁻, -H⁺ CoIII_OOH->CoII -e⁻, -H⁺ O2 O₂ CoIII_OOH->O2 H2O H₂O e_minus e⁻ H_plus H⁺

Caption: Simplified representation of the proposed catalytic cycle for water oxidation by cobalt phosphate, involving cobalt redox states.

Mechanism and Active Sites

The precise mechanism of water oxidation by cobalt phosphate is still a subject of active research, but it is generally accepted that the catalytic activity originates from cobalt centers.[13] The process involves the oxidation of Co(II) to higher oxidation states, such as Co(III) and potentially Co(IV), which act as the active sites for water oxidation.[12][14] In-situ studies have revealed that crystalline cobalt phosphate can transform into an amorphous cobalt oxide/hydroxide layer under operating conditions, and this amorphous phase is believed to be highly active.[13] The phosphate anions are thought to play a crucial role in templating the structure of the active catalyst and acting as a proton acceptor, facilitating the O-O bond formation.[15][16] Computational studies suggest that the local coordination environment of the cobalt ions significantly influences the catalytic activity.[8][9] The formation of cubane-like {Co₄O₄} clusters has been proposed as a key structural motif for efficient catalysis.[17][18]

References

Application Notes and Protocols: Cobalt Phosphate as an Electrocatalyst for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cobalt phosphate (B84403) (Co-Pi) as a highly efficient and earth-abundant electrocatalyst for the oxygen evolution reaction (OER). Cobalt phosphate-based materials are of significant interest for water splitting applications to produce green hydrogen, a clean and sustainable energy carrier.[1] This document outlines the synthesis, characterization, and performance of Co-Pi electrocatalysts, offering detailed protocols for their preparation and evaluation.

Introduction to Cobalt Phosphate as an OER Electrocatalyst

The oxygen evolution reaction is a critical half-reaction in electrochemical water splitting, but it is often the bottleneck due to its sluggish kinetics.[1] Cobalt phosphate has emerged as a promising non-precious metal catalyst that exhibits high activity and stability, particularly in neutral and alkaline conditions.[1] Its advantages include low cost, abundance of its constituent elements, and the ability to self-assemble and self-heal under operating conditions. Amorphous cobalt phosphate, in particular, has demonstrated excellent OER performance.

Performance of Cobalt Phosphate-Based Electrocatalysts

The performance of OER catalysts is typically evaluated based on several key metrics: the overpotential (η) required to achieve a specific current density (commonly 10 mA/cm²), the Tafel slope, and the long-term stability. The overpotential represents the extra voltage that must be applied beyond the thermodynamic potential of the OER (1.23 V vs. RHE) to drive the reaction at a given rate. A lower overpotential indicates a more efficient catalyst. The Tafel slope provides insight into the reaction mechanism, with a smaller value generally suggesting more favorable kinetics. Stability is often assessed by chronoamperometry or chronopotentiometry, measuring the catalyst's ability to maintain its performance over an extended period.

The following table summarizes the electrocatalytic performance of various cobalt phosphate-based materials reported in the literature.

Catalyst MaterialElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
Hydrous Cobalt Phosphate1.0 M KOH29298Stable for 10 hours at 10 mA/cm²[2][3]
CoP NanosheetsAlkaline~300 (at constant overpotential)63Stable for 24 hours[4]
Co₃(PO₄)₂-NC1.0 M KOH35060.7Good reusability and long-term stability[5]
Co-P (8 wt% P)1 M KOH378Not specifiedNot specified[6]
rGO/Co₂P-800Not specified37877Not specified[7]
CoP@a-CoOxAlkaline23267Not specified[8]
5% Ru-doped hydrous CoPO1 M KOH31062Stable for 20 hours[9]

Experimental Protocols

This section provides detailed protocols for the synthesis of cobalt phosphate electrocatalysts and their subsequent electrochemical characterization.

Synthesis of Cobalt Phosphate Electrocatalysts

Two common methods for the synthesis of cobalt phosphate electrocatalysts are electrodeposition and hydrothermal synthesis.

Protocol 3.1.1: Electrodeposition of Amorphous Cobalt Phosphate

This protocol describes the in-situ deposition of an amorphous cobalt phosphate film onto a conductive substrate.

Materials:

  • Conductive substrate (e.g., fluorine-doped tin oxide (FTO) glass, glassy carbon electrode)

  • Cobalt (II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O) or Cobalt (II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₂·H₂O) or Potassium phosphate buffer solution

  • Boric acid (H₃BO₃) (optional, as a pH buffer)

  • Deionized (DI) water

  • Electrochemical cell (three-electrode setup)

  • Potentiostat

Procedure:

  • Prepare the Electrolyte: Dissolve 0.3 M CoSO₄·7H₂O and 0.3 M NaH₂PO₂·H₂O in DI water. If needed, add a pH buffer like boric acid.[10] A common electrolyte for amorphous Co-Pi deposition consists of 0.5 mM Co(NO₃)₂ in a 0.1 M potassium phosphate buffer (pH 7).

  • Set up the Electrochemical Cell: Use the conductive substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Electrodeposition: Immerse the electrodes in the prepared electrolyte. Apply a constant potential (e.g., 1.2 V vs. SCE) for a specific duration (e.g., 30-60 minutes). The thickness of the deposited film can be controlled by adjusting the deposition time and potential.[11] Alternatively, cyclic voltammetry can be used for deposition, for example, by cycling the potential in the range of -1.8 V to +0.5 V at a scan rate of 50 mV/s.[10]

  • Post-Deposition Treatment: After deposition, gently rinse the working electrode with DI water and allow it to dry at room temperature overnight.[10]

Protocol 3.1.2: Hydrothermal Synthesis of Hydrous Cobalt Phosphate

This method yields crystalline cobalt phosphate materials, often with unique morphologies.

Materials:

  • Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Phosphoric acid (H₃PO₄) or a phosphate salt

  • Urea (B33335) (CO(NH₂)₂) (as a hydrolyzing agent)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

  • Oven

Procedure:

  • Prepare the Precursor Solution: In a typical synthesis, dissolve a specific amount of cobalt nitrate hexahydrate (e.g., 0.4 mmol) in a solution of phosphoric acid (e.g., 20 mL of a desired weight percentage, such as 0.84 wt%).[12] In another variation, dissolve cobalt nitrate and a phosphate source in DI water, and add urea. The concentration of urea can be varied to control the morphology of the final product.[2][3]

  • Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined autoclave. If using a substrate, place it vertically within the solution. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 200°C) for a set duration (e.g., 12 hours).[12] For hydrous cobalt phosphate, a lower temperature of 120°C (393 K) can be used.[2][3]

  • Product Recovery and Cleaning: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the product by filtration or centrifugation, wash it several times with DI water and ethanol (B145695) to remove any unreacted precursors, and then dry it in an oven at a moderate temperature (e.g., 60-80°C).

Electrochemical Characterization of OER Performance

The following protocols outline the standard electrochemical techniques used to evaluate the OER activity of the synthesized cobalt phosphate catalysts.

Materials and Equipment:

  • Synthesized cobalt phosphate catalyst on a working electrode

  • Electrolyte (e.g., 1.0 M KOH, 0.1 M KOH, or a neutral phosphate buffer)

  • Electrochemical cell (three-electrode setup)

  • Potentiostat with impedance spectroscopy capabilities (optional)

  • Reference electrode (e.g., Ag/AgCl, SCE, or Hg/HgO)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

Protocol 3.2.1: Linear Sweep Voltammetry (LSV) for Overpotential and Tafel Slope

  • Electrolyte Preparation: Prepare the desired electrolyte solution and saturate it with oxygen by bubbling O₂ gas for at least 30 minutes.

  • Cell Assembly: Assemble the three-electrode cell with the catalyst-modified working electrode, the reference electrode, and the counter electrode.

  • Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH.

  • LSV Measurement: Record the polarization curve by sweeping the potential from a non-faradaic region to a potential where significant oxygen evolution occurs (e.g., from 1.0 V to 1.8 V vs. RHE) at a slow scan rate (e.g., 2-10 mV/s).[12]

  • Data Analysis:

    • Overpotential: Determine the potential at which the current density reaches 10 mA/cm². The overpotential (η) is the difference between this potential and the thermodynamic OER potential (1.23 V).

    • Tafel Plot: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is the Tafel region, and its slope is the Tafel slope. The Tafel equation is given by η = b log(j/j₀), where 'b' is the Tafel slope and 'j₀' is the exchange current density.

Protocol 3.2.2: Chronoamperometry or Chronopotentiometry for Stability Testing

  • Cell Setup: Use the same three-electrode setup and electrolyte as for the LSV measurements.

  • Stability Test:

    • Chronoamperometry (Constant Potential): Apply a constant overpotential that initially produces a specific current density (e.g., 10 mA/cm²) and record the current as a function of time for an extended period (e.g., 10-24 hours).[4][13] A stable catalyst will show minimal current decay.

    • Chronopotentiometry (Constant Current): Apply a constant current density (e.g., 10 mA/cm²) and record the potential as a function of time. A stable catalyst will exhibit a relatively constant potential over time.

Visualizations

The following diagrams illustrate the key processes involved in the study of cobalt phosphate as an OER electrocatalyst.

OER_Mechanism cluster_catalyst_surface Catalyst Surface Co_III Co(III)-OH Co_IV Co(IV)=O Co_III->Co_IV - H⁺, - e⁻ OOH_adsorbed Co(III)-OOH Co_IV->OOH_adsorbed + OH⁻, - e⁻ O2_release O₂ Release OOH_adsorbed->O2_release - H⁺, - e⁻ O2_release->Co_III H2O H₂O H2O->Co_III - H⁺, - e⁻ OH_minus OH⁻

Caption: Proposed mechanism for the Oxygen Evolution Reaction on a cobalt-based catalyst surface.

Synthesis_Workflow cluster_electrodeposition Electrodeposition cluster_hydrothermal Hydrothermal Synthesis Prepare_Electrolyte_ED Prepare Co²⁺ and Phosphate Electrolyte Setup_Cell_ED Assemble 3-Electrode Cell Prepare_Electrolyte_ED->Setup_Cell_ED Apply_Potential Apply Constant Potential or Cyclic Voltammetry Setup_Cell_ED->Apply_Potential Rinse_Dry_ED Rinse and Dry Electrode Apply_Potential->Rinse_Dry_ED Final_Catalyst Final_Catalyst Rinse_Dry_ED->Final_Catalyst Prepare_Precursor_HT Prepare Co²⁺ and Phosphate Precursor Solution Autoclave Seal in Autoclave and Heat in Oven Prepare_Precursor_HT->Autoclave Cool_Collect Cool, Collect, and Wash Product Autoclave->Cool_Collect Dry_Product Dry Final Product Cool_Collect->Dry_Product Dry_Product->Final_Catalyst Start Start Start->Prepare_Electrolyte_ED Start->Prepare_Precursor_HT

Caption: General workflows for the synthesis of cobalt phosphate electrocatalysts.

Characterization_Workflow Catalyst_Electrode Prepared Catalyst on Working Electrode Setup_Cell Assemble 3-Electrode Cell with Electrolyte Catalyst_Electrode->Setup_Cell LSV Linear Sweep Voltammetry (LSV) Setup_Cell->LSV Chrono Chronoamperometry or Chronopotentiometry Setup_Cell->Chrono Analyze_LSV Determine Overpotential and Tafel Slope LSV->Analyze_LSV Results Performance Metrics Analyze_LSV->Results Analyze_Chrono Evaluate Long-Term Stability Chrono->Analyze_Chrono Analyze_Chrono->Results

Caption: Experimental workflow for the electrochemical characterization of OER catalysts.

References

Application Notes and Protocols: Cobalt(II) Phosphate in Lithium-Ion Battery Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of cobalt(II) phosphate (B84403) (Co₃(PO₄)₂) in the cathodes of lithium-ion batteries. This document details the synthesis of cobalt(II) phosphate-based cathode materials, the fabrication of electrodes, and the subsequent electrochemical characterization. Protocols for both the direct use of lithium cobalt phosphate (LiCoPO₄) and the application of a this compound coating on other cathode materials are presented.

Introduction

The demand for high-energy-density lithium-ion batteries has driven research into novel cathode materials that can offer improved performance, stability, and safety.[1] Olivine-structured lithium cobalt phosphate (LiCoPO₄) is a promising high-voltage cathode material with a theoretical capacity of 167 mAh g⁻¹ and a high redox potential of approximately 4.8 V vs. Li/Li⁺.[2] However, its practical application has been hindered by challenges such as low electronic and ionic conductivity.[2] To overcome these limitations, strategies such as carbon coating and the synthesis of nanostructured materials have been explored.[2]

An alternative approach involves using this compound as a surface coating for other established cathode materials, such as LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA). This coating can enhance structural stability and improve electrochemical cyclability, particularly at high C-rates.[3] The in-situ formation of a Li-active Co₃(PO₄)₂ coating layer can also mitigate issues arising from residual lithium compounds on the cathode surface.

This document provides detailed protocols for the synthesis and evaluation of this compound-based cathodes, along with a summary of their electrochemical performance.

Data Presentation

The following tables summarize the key electrochemical performance metrics for LiCoPO₄ cathodes and this compound-coated cathodes from various studies.

Table 1: Electrochemical Performance of LiCoPO₄ Cathodes

Synthesis MethodInitial Discharge Capacity (mAh/g)C-RateVoltage Window (V)Capacity RetentionReference
Sol-Gel126.30.1C3.0-5.1-[4]
Sol-Gel (Y-doped, carbon-coated)1480.1C3.0-5.075% after 80 cycles[5]
Nanoparticles1100.05 mA/cm²3.0-5.3~41% after 30 cycles[6]
Nanorods-0.1C3.0-5.1-[7]
Nanoplates-0.1C3.0-5.1-[7]

Table 2: Electrochemical Performance of Co₃(PO₄)₂-Coated Cathodes

Cathode MaterialCoating MethodInitial Discharge Capacity (mAh/g)C-RateVoltage Window (V)Capacity RetentionReference
LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂In-situ chemical method>1800.2C2.8-4.3Improved vs. pristine[3]
LiNi₀.₈Co₀.₁₆Al₀.₀₄O₂Nanoparticle mixing & calcination---Improved vs. pristine[8]

Experimental Protocols

Protocol 1: Synthesis of LiCoPO₄ via Sol-Gel Method

This protocol describes the synthesis of LiCoPO₄ using a citric acid-assisted sol-gel method.[4]

Materials:

  • Lithium nitrate (B79036) (LiNO₃)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Citric acid (C₆H₈O₇)

  • Distilled water

Procedure:

  • Dissolve stoichiometric amounts of LiNO₃, Co(NO₃)₂·6H₂O, NH₄H₂PO₄, and citric acid in a 1:1:1:1 molar ratio in distilled water.

  • Heat the solution to 80°C with continuous stirring for 2 hours.

  • Increase the temperature to 120°C and maintain for 12 hours to form a gel.

  • Pyrolyze the gel at 350°C for 2 hours in air.

  • Calcinate the resulting precursor powder at 750°C for 5 hours in air to obtain the final LiCoPO₄ product.

Protocol 2: In-situ Coating of LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ with Co₃(PO₄)₂

This protocol details the in-situ chemical method for coating NCA cathode material with this compound.[8]

Materials:

  • LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) powder

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Diammonium phosphate ((NH₄)₂HPO₄)

  • Distilled water

Procedure:

  • Mix 1.43 g of Co(NO₃)₂·6H₂O and 20 g of NCA powder in 10 ml of distilled water.

  • Separately, dissolve a stoichiometric amount of (NH₄)₂HPO₄ in distilled water.

  • Slowly add the (NH₄)₂HPO₄ solution to the NCA suspension while stirring to precipitate Co₃(PO₄)₂ onto the NCA particles.

  • Collect the coated powder by filtration and dry at 120°C.

  • Calcine the dried powder at 700°C in air to form the final Co₃(PO₄)₂-coated NCA cathode material.

Protocol 3: Cathode Slurry Preparation and Electrode Fabrication

This protocol outlines the preparation of the cathode slurry and its application onto a current collector.[9][10]

Materials:

  • Active cathode material (LiCoPO₄ or Co₃(PO₄)₂-coated NCA)

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

  • Aluminum foil (current collector)

Procedure:

  • Thoroughly mix the active material, conductive agent, and PVDF binder in a typical weight ratio of 8:1:1.

  • Add NMP solvent to the mixture and stir in a planetary mixer until a homogeneous slurry is formed.

  • Coat the slurry onto the aluminum foil using a doctor blade to a thickness of approximately 200-250 µm.[10]

  • Dry the coated electrode in a vacuum oven at 120°C for at least 8 hours to remove the solvent.[11]

Protocol 4: Electrochemical Characterization

This protocol describes the assembly of a coin cell and the subsequent electrochemical testing.[12][13]

Materials:

  • Prepared cathode

  • Lithium metal foil (anode and reference electrode)

  • Separator (e.g., Celgard 2400)

  • Electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))

  • 2032-type coin cell components (casings, spacers, springs)

  • Electrochemical workstation (for CV, GCD, EIS)

Procedure:

  • Assemble the 2032-type coin cell in an argon-filled glovebox.

  • Place the cathode, separator, and lithium anode in the coin cell casing.

  • Add a few drops of electrolyte to saturate the separator and electrodes.

  • Seal the coin cell using a crimping machine.

  • Cyclic Voltammetry (CV): Perform CV scans at a scan rate of 0.1 mV/s within the appropriate voltage range (e.g., 3.0-5.1 V for LiCoPO₄) to identify the redox peaks.[7]

  • Galvanostatic Charge-Discharge (GCD): Cycle the cell at various C-rates (e.g., 0.1C, 0.5C, 1C) within the specified voltage window to determine the specific capacity, coulombic efficiency, and cycling stability.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements in a frequency range of 100 kHz to 0.01 Hz to analyze the impedance characteristics of the cell.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis precursors Precursor Materials synthesis Synthesis Method (e.g., Sol-Gel, Hydrothermal) precursors->synthesis calcination Calcination synthesis->calcination active_material Active Cathode Material calcination->active_material mixing Slurry Mixing (Active Material, Carbon, Binder) active_material->mixing coating Coating on Current Collector mixing->coating drying Drying coating->drying cathode Final Cathode drying->cathode assembly Coin Cell Assembly cathode->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis performance Performance Metrics (Capacity, Stability, Rate Capability) cv->performance gcd->performance eis->performance

Caption: Experimental workflow for the synthesis and electrochemical evaluation of this compound-based cathodes.

logical_relationship cluster_material Material Properties cluster_performance Electrochemical Performance synthesis Synthesis Method morphology Particle Size & Morphology synthesis->morphology conductivity Ionic/Electronic Conductivity morphology->conductivity coating Surface Coating stability Structural Stability coating->stability doping Doping doping->conductivity capacity Specific Capacity conductivity->capacity rate Rate Capability conductivity->rate cycle Cycling Stability stability->cycle capacity->cycle

Caption: Logical relationships influencing the electrochemical performance of this compound-based cathodes.

References

Application Notes and Protocols: Cobalt Phosphate Coatings for Corrosion Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt phosphate (B84403) coatings are emerging as a versatile and effective solution for corrosion protection across various industries. These coatings can be applied to a range of metallic substrates, including steel, aluminum, and biomedical alloys, to enhance their durability and performance in corrosive environments. This document provides detailed application notes and protocols for the deposition of cobalt phosphate coatings via three primary methods: conversion coating, electrodeposition, and electroless deposition. It also includes a summary of their performance data and discusses their relevance in the context of biomedical applications, including for drug development professionals.

Coating Application Methods

Conversion Coating

Phosphate conversion coatings are formed by a chemical reaction between a phosphate solution and the metal surface, creating an insoluble, crystalline phosphate layer. The addition of cobalt ions to the phosphating bath can significantly refine the crystal structure, reduce porosity, and enhance the corrosion resistance of the coating.

Experimental Protocol: Cobalt-Modified Zinc Phosphate Conversion Coating on Aluminum Alloy (6061-T6)

  • Substrate Preparation:

    • Degrease the 6061-T6 aluminum alloy samples.

    • Pickle the samples in a 20% nitric acid solution for 4 minutes.

    • Rinse thoroughly with deionized water.

  • Phosphating Bath Composition:

    • Phosphoric Acid (H₃PO₄): 9 ml/L

    • Nitric Acid (HNO₃): 2.5 ml/L

    • Zinc Oxide (ZnO): 5.6 g/L

    • Sodium Nitrite (NaNO₂): 1 g/L

    • Sodium Fluoride (NaF): 0.3 g/L

    • Cobalt(II) Nitrate (Co(NO₃)₂): Varied concentrations (e.g., 0, 5, 9, 13 g/L) to optimize performance.

  • Coating Deposition:

    • Immerse the prepared aluminum samples in the phosphating bath.

    • Maintain the bath temperature at 85°C.

    • The pH of the bath should be adjusted to approximately 2.5 using NaOH.

    • The treatment time is 30 minutes.

  • Post-Treatment:

    • Rinse the coated samples thoroughly with deionized water.

    • Dry the samples in air.

Electrodeposition

Electrodeposition is a process where a metallic coating is deposited onto a conductive substrate from an electrolyte solution using an electric current. Amorphous or nanocrystalline cobalt-phosphorus (Co-P) coatings can be produced with excellent mechanical properties and corrosion resistance.[1]

Experimental Protocol: Electrodeposition of Amorphous Cobalt-Phosphorus (Co-P) Coating [1]

  • Substrate Preparation (Copper Substrate):

    • Clean the copper substrate in an ultrasonic bath with isopropanol (B130326) for 15 minutes.

    • Mechanically polish the substrate using progressively finer abrasive papers.

    • Chemically etch the substrate.

    • Rinse with deionized water.

  • Electrochemical Cell Setup:

    • Working Electrode: Prepared copper substrate.

    • Counter Electrode: Platinum sheet.

    • Reference Electrode: Saturated Calomel Electrode (SCE).

    • Electrolyte Bath Composition (Example for an amorphous coating with ~6.4 wt.% P):

      • Cobalt Sulfate (CoSO₄·7H₂O): Concentration to be optimized based on desired coating properties.

      • Phosphorous Acid (H₃PO₃): Source of phosphorus.

      • Other additives like complexing agents may be used to control deposition kinetics.[1]

  • Deposition Parameters:

    • Deposition Potential: A constant cathodic potential is applied (e.g., -0.8 V vs. SCE). The optimal potential should be determined through cyclic voltammetry.[1]

    • Deposition Time: 1.2 to 4 hours, depending on the desired thickness.[1]

    • Stirring: The solution can be stirred to ensure uniform deposition.

    • Temperature: Room temperature.

  • Post-Treatment:

    • Rinse the coated substrate with deionized water.

    • Dry in air.

Electroless Deposition

Electroless plating is an auto-catalytic chemical process used to deposit a layer of metal alloy without the use of an external electrical current. Electroless cobalt-phosphorus coatings are known for their uniformity, even on complex shapes.[2]

Experimental Protocol: Electroless Cobalt-Phosphorus (Co-P) Coating [2]

  • Substrate Preparation (e.g., Copper):

    • Degrease the substrate.

    • Activate the surface, which for copper may involve a palladium activation step to initiate the electroless deposition.[2]

  • Plating Bath Composition: [2]

    • Cobalt Salt: Source of cobalt ions (e.g., cobalt sulfate).

    • Reducing Agent: Sodium hypophosphite (NaH₂PO₂) is commonly used and is the source of phosphorus.[2]

    • Complexing Agents: To control the availability of cobalt ions.

    • pH Regulators and Buffering Agents: To maintain the desired pH.

    • Additives: To improve stability and coating properties.

  • Deposition Parameters:

    • Temperature: Typically elevated (e.g., above 60°C).[2]

    • pH: The process is often conducted in alkaline solutions.[2]

    • Deposition Time: Varies depending on the desired thickness.

  • Post-Treatment:

    • Rinse the coated substrate with deionized water.

    • Dry in air.

Performance Data and Characterization

The corrosion protection performance of cobalt phosphate coatings is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Table 1: Corrosion Performance of Cobalt-Modified Zinc Phosphate Conversion Coatings on 6061 Aluminum Alloy in 3.5% NaCl Solution

Cobalt Ion Concentration (g/L)Corrosion Potential (Ecorr) vs. SCECorrosion Current Density (icorr) (µA/cm²)Impedance Modulus
0More NegativeHigherLower
5Shifts to PositiveDecreasesIncreases
9Shifts to PositiveLowestHighest (approx. 4 times greater than 0 g/L)
13Similar to 9 g/LSimilar to 9 g/LNo significant improvement over 9 g/L

Table 2: Corrosion Performance of Electrodeposited Nanocrystalline Co-P Coatings in 3.5% NaCl Solution [1][3]

Phosphorus Content (wt.%)Corrosion Potential (Ecorr) vs. SCECorrosion Current Density (icorr) (µA/cm²)
1-3-0.503 V0.25

Mechanism of Corrosion Protection and Experimental Workflow

The primary mechanism of corrosion protection by phosphate coatings is the formation of a stable, insoluble barrier layer that isolates the metallic substrate from the corrosive environment.[4] This barrier layer inhibits both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[5] The addition of cobalt can further enhance this by refining the grain structure of the phosphate layer, making it denser and less porous.

Corrosion_Protection_Mechanism cluster_coating Cobalt Phosphate Coating cluster_substrate Metallic Substrate Coating Dense, Low Porosity Cobalt Phosphate Layer Substrate Steel, Aluminum, etc. Coating->Substrate Provides Barrier Protection Corrosion Corrosion Coating->Corrosion Inhibits Substrate->Corrosion Corrosion Process (Anodic & Cathodic Reactions) Corrosive_Environment Corrosive Environment (e.g., NaCl solution) Corrosive_Environment->Coating Inhibits Penetration

Mechanism of corrosion protection by a cobalt phosphate coating.

Experimental_Workflow Start Start: Substrate Selection Substrate_Prep Substrate Preparation (Degreasing, Etching, Rinsing) Start->Substrate_Prep Coating_Deposition Cobalt Phosphate Coating Deposition (Conversion, Electrodeposition, or Electroless) Substrate_Prep->Coating_Deposition Characterization Coating Characterization (SEM, EDS, XRD) Coating_Deposition->Characterization Corrosion_Testing Electrochemical Corrosion Testing (Potentiodynamic Polarization, EIS) Characterization->Corrosion_Testing Data_Analysis Data Analysis (Ecorr, icorr, Impedance) Corrosion_Testing->Data_Analysis End End: Performance Evaluation Data_Analysis->End

A typical experimental workflow for coating and evaluation.

Applications in Biomedical and Pharmaceutical Fields

The excellent corrosion resistance and biocompatibility of certain cobalt-based alloys and phosphate coatings make them suitable for biomedical applications.[6] For drug development professionals, these coatings can be relevant in several areas:

  • Biomedical Implants: Cobalt-chromium alloys are widely used for medical implants.[6] Cobalt phosphate coatings can further enhance the corrosion resistance of these implants in the physiological environment, reducing the release of metal ions and improving biocompatibility.[7] Calcium phosphate coatings, sometimes incorporating other elements, are also investigated for their ability to promote bone integration.[8]

  • Drug Delivery: Porous calcium phosphate coatings can act as reservoirs for drug delivery systems, allowing for the localized and controlled release of therapeutic agents.[9][10][11] While the focus is often on calcium phosphate, the principles of creating porous inorganic coatings could be extended to cobalt-containing phosphate systems for specific applications.

  • Pharmaceutical Manufacturing Equipment: The pharmaceutical industry requires equipment with high corrosion resistance to prevent product contamination.[12] Cobalt phosphate coatings could potentially be used to protect stainless steel and other alloys used in manufacturing vessels, piping, and other components from corrosive process fluids and cleaning agents.[13][14]

Conclusion

Cobalt phosphate coatings offer a robust and adaptable solution for enhancing the corrosion resistance of a wide range of metallic materials. The choice of deposition method—conversion coating, electrodeposition, or electroless deposition—will depend on the specific application, substrate material, and desired coating properties. For researchers, scientists, and drug development professionals, these coatings present opportunities for improving the longevity and safety of materials in corrosive environments, from industrial settings to the human body. The detailed protocols and performance data provided in these notes serve as a starting point for the successful application and evaluation of cobalt phosphate coatings.

References

Application Notes: Cobalt Phosphate in Ceramic and Glass Pigmentation

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Cobalt(II) phosphate (B84403) (Co₃(PO₄)₂) is an inorganic compound widely utilized as a pigment, commercially known as cobalt violet.[1][2][3] Its primary applications in the arts and industry are centered on its ability to produce vibrant, stable, and heat-resistant violet to blue hues in various media, most notably ceramics and glass.[1] Compounds based on cobalt have been used for centuries to impart rich blue colors to glass, glazes, and ceramics.[4] The unique chemical stability and resistance to high temperatures and light make cobalt phosphate an essential material for decorative and functional applications requiring lasting color performance.[1]

In the ceramics industry, cobalt phosphate is highly valued as a stable, non-fading pigment for glazes, tiles, and porcelain, retaining its hue even after multiple high-temperature firings.[1] In glass manufacturing, it is used to create rich blue and violet colors in products like bottles and stained glass.[1][5] The coloration mechanism in both ceramics and glass is based on ion coloring, where the electron transitions of the Co²⁺ ion within the matrix cause selective absorption of visible light.[6][7]

These notes provide detailed protocols for the synthesis of cobalt phosphate pigment and its application in ceramic and glass formulations, along with key performance data for researchers and scientists in materials science.

Physicochemical Properties

Cobalt phosphate's utility as a pigment is grounded in its inherent physical and chemical properties. It is a purple solid, insoluble in water, and stable at the high temperatures required for ceramic firing and glass melting.[1][3]

Table 1: Summary of Physicochemical Properties of Cobalt(II) Phosphate

PropertyValueReferences
Chemical Formula Co₃(PO₄)₂[1][3]
Molar Mass 366.742 g/mol [2][3]
Appearance Fine powder with a blue to violet hue[1][2]
Common Name Cobalt Violet[2][3]
Color Index Pigment Violet 14 (PV14)[8][9]
Density 3.81 g/cm³[2][3]
Melting Point 1,160 °C (2,120 °F)[3]
Solubility Insoluble in water; soluble in acids[1]
Crystal Structure Anhydrous Co₃(PO₄)₂ features Co²⁺ in both octahedral and pentacoordinate sites[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Pigment via Co-Precipitation

This protocol describes a common laboratory method for synthesizing this compound powder from aqueous solutions of cobalt(II) and phosphate salts.[3][9] The chemical precipitation method is a viable route for preparing cobalt-based ceramic dyes.[6]

Materials:

  • Cobalt(II) chloride (CoCl₂) or other soluble cobalt(II) salt

  • Disodium hydrogenphosphate (Na₂HPO₄) or other soluble phosphate salt

  • Deionized water

  • Beakers

  • Stirring apparatus

  • Filtration system (e.g., Büchner funnel and vacuum flask)

  • Drying oven

  • Furnace for calcination

  • Mortar and pestle

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a solution of cobalt(II) chloride by dissolving it in deionized water (e.g., 2.0 g CoCl₂ in 20 mL water).[9]

    • Prepare a separate solution of sodium hydrogenphosphate by dissolving it in deionized water (e.g., 1.3 g Na₂HPO₄ in 20 mL water).[9]

  • Precipitation:

    • While stirring, slowly pour the cobalt(II) chloride solution into the sodium hydrogenphosphate solution.[9]

    • A violet precipitate of this compound will form immediately.[10]

  • Filtration and Washing:

    • Filter the resulting precipitate using a filtration system.[9]

    • Wash the collected solid several times with deionized water to remove soluble byproducts.

  • Drying:

    • Dry the filtered pigment in a drying oven at approximately 100-120 °C until all moisture is removed.[9]

  • Calcination (Optional but Recommended):

    • For enhanced stability and color development, calcine the dried powder in a furnace. The crystallization of Co₃(PO₄)₂ can occur at temperatures around 625 °C.[6] A typical calcination temperature might be 800-1000 °C for 1-2 hours.

  • Homogenization:

    • After cooling, homogenize the final pigment powder using a mortar and pestle to break up any agglomerates.[9]

G cluster_workflow Workflow: Co-Precipitation Synthesis of Cobalt Phosphate prep_co Prepare Aqueous Cobalt(II) Salt Solution mix Mix Solutions (Precipitation) prep_co->mix Add Slowly prep_p Prepare Aqueous Phosphate Salt Solution prep_p->mix filter Filter and Wash Precipitate mix->filter dry Dry Powder (100-120°C) filter->dry calcine Calcine Powder (>625°C) dry->calcine homogenize Homogenize Pigment calcine->homogenize

Caption: Workflow for the synthesis of cobalt phosphate pigment.

Protocol 2: Application in Ceramic Glazes

This protocol outlines the steps for incorporating cobalt phosphate pigment into a ceramic glaze formulation. Cobalt is a potent blue colorant in glazes, with even small amounts (0.1–1%) yielding intense colors.[11]

Materials:

  • Cobalt phosphate pigment (synthesized or commercial)

  • Base glaze formulation (frit, kaolin, silica (B1680970), etc.)

  • Ceramic bisque ware

  • Ball mill or mortar and pestle

  • Sieve (e.g., 80-100 mesh)

  • Glaze application tools (brush, spray gun, dipping tongs)

  • Kiln

Procedure:

  • Formulation:

    • Weigh the dry components of the base glaze.

    • Weigh the cobalt phosphate pigment. A typical concentration is 1-5 wt% of the total dry glaze weight.[12][13]

  • Mixing and Milling:

    • Combine the dry glaze components and the pigment with water to form a slurry.

    • For optimal dispersion and to avoid speckling, wet mill the slurry in a ball mill for several hours.[14] Alternatively, for small batches, thoroughly mix using a mortar and pestle.

  • Sieving:

    • Pass the glaze slurry through a fine-mesh sieve to remove any large particles and ensure homogeneity.

  • Application:

    • Apply the glaze to the ceramic bisque ware using the desired technique (brushing, dipping, or spraying). Ensure an even coating.

  • Drying:

    • Allow the glazed ware to dry completely.

  • Firing:

    • Fire the glazed pieces in a kiln according to a suitable firing schedule for the specific glaze and clay body. Firing temperatures for glazes containing cobalt phosphate can range from 1050 °C to 1250 °C.[12][15]

G cluster_workflow Workflow: Ceramic Glaze Application formulate Weigh Dry Glaze & Pigment (1-5 wt%) mix Mix with Water & Ball Mill formulate->mix sieve Sieve Slurry mix->sieve apply Apply Glaze to Bisque (Dip, Spray, Brush) sieve->apply dry Dry Glazed Ware apply->dry fire Fire in Kiln (1050-1250°C) dry->fire

Caption: General workflow for applying cobalt phosphate in ceramic glazes.

Protocol 3: Application in Glass Manufacturing

This protocol describes the incorporation of cobalt phosphate into a glass batch to produce colored glass. Cobalt is an extremely intense coloring agent in glass melts.[5][16]

Materials:

  • Cobalt phosphate pigment

  • Glass raw materials (e.g., silica sand, soda ash, limestone)

  • High-temperature crucible

  • Glass furnace

  • Molds and annealing oven

Procedure:

  • Batch Calculation:

    • Calculate and weigh the primary glass-forming raw materials.

    • Add a small amount of cobalt phosphate pigment to the batch. Cobalt is a powerful colorant, and only a few parts per million can produce a light blue color.[16] Typical additions are very low, often less than 0.1 wt%.

  • Mixing:

    • Thoroughly mix the dry raw materials and the cobalt phosphate pigment to ensure a homogenous batch, which is critical for uniform color.

  • Melting:

    • Load the batch into a crucible and place it in a glass furnace.

    • Heat the batch to the required melting temperature (e.g., 1400-1500 °C for a typical soda-lime glass) until a homogenous, bubble-free melt is achieved.[17]

  • Forming:

    • Pour, press, or blow the molten glass into its desired shape.

  • Annealing:

    • Transfer the formed glass object to an annealing oven to cool slowly. This process relieves internal stresses, preventing the glass from cracking. The cooling range is typically between 590°C and 450°C.[17]

Performance Data and Characterization

The performance of cobalt phosphate as a pigment is primarily evaluated by its color, stability, and interaction with the surrounding matrix.

Coloration Mechanism

The blue to violet color imparted by cobalt phosphate is due to the electronic configuration of the divalent cobalt ion (Co²⁺).[6] When incorporated into a glass or glaze matrix, the Co²⁺ ions exist within the silicate (B1173343) network. These ions selectively absorb light in the yellow-orange portion of the visible spectrum, primarily transmitting light in the blue and violet regions, which is then observed by the eye.[6][18]

G cluster_mechanism Concept: Ionic Coloration by Co²⁺ light White Light (Full Spectrum) matrix Glass / Glaze Matrix with Co²⁺ Ions light->matrix absorption Selective Absorption (Yellow/Orange Light) matrix->absorption transmission Transmission (Blue/Violet Light) matrix->transmission

Caption: Conceptual diagram of ionic coloration in a cobalt-doped matrix.

Performance in Ceramic Systems

The final color and stability of cobalt phosphate in a glaze depend on the firing temperature, kiln atmosphere, and the chemical composition of the base glaze.[11]

Table 2: Firing Conditions and Performance in Ceramics

ParameterTypical Range / ObservationReferences
Firing Temperature 1000 °C - 1250 °C[12][15]
Pigment Concentration 0.5 - 5.0 wt%[11][12][13]
Thermal Stability Stable up to at least 1100 °C[6][12]
Glaze Compatibility Best performance in leadless, single-firing glazes.[6][12] Can be sensitive to glaze chemistry; high-alkali fluxes can alter the final hue.[11]
Resulting Colors Varies from violet to intense blue, depending on Co²⁺ coordination and glaze chemistry.[1][6]
Performance in Glass Systems

In glass, cobalt is one of the most powerful colorants. The final color is highly dependent on concentration.

Table 3: Performance Characteristics in Glass

ParameterTypical Range / ObservationReferences
Typical Concentration < 0.1 wt% (often measured in parts per million)[16][18]
Resulting Color Deep, intense blue.[5][16]
UV Protection Cobalt blue glass offers good protection against UV rays.[16]
Chemical Stability The Co²⁺ ion is stable within the silicate glass matrix at high temperatures.[1]

Characterization

To evaluate the synthesized pigments and their performance in final products, several analytical techniques are employed:

  • X-Ray Diffraction (XRD): To confirm the crystal phase of the synthesized pigment (e.g., Co₃(PO₄)₂) and identify any secondary phases.[6][19]

  • Scanning Electron Microscopy (SEM): To observe the particle size, morphology, and distribution of the pigment powder.[6][12]

  • UV-Vis-NIR Spectroscopy: To study the optical properties and understand the electronic transitions of the Co²⁺ ion that give rise to the color.[6][12][19]

  • CIE Lab* Colorimetry: To quantitatively measure and define the color coordinates of the pigment powder and the final glazed or glass products.[6][12]

References

Application Notes and Protocols for Biomedical Applications of Cobalt Phosphate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging biomedical applications of cobalt phosphate (B84403) nanoparticles (CoPNPs). This document details their use in cancer therapy, biosensing, and drug delivery, supported by experimental protocols and quantitative data. While research on CoPNPs is ongoing, this guide consolidates current knowledge to facilitate further investigation and application development.

Cancer Therapy: Antiproliferative Effects

Cobalt phosphate nanoparticles have demonstrated potential as anticancer agents due to their ability to induce cytotoxicity in cancer cells. Their mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of CoPNPs has been evaluated against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Nanoparticle Type & SizeCell LineExposure Time (h)IC50 (µg/mL)Reference
Spherical Co₃(PO₄)₂ (~40 nm)A549 (Human Lung Carcinoma)48> 80[1]
Platelike Co₃(PO₄)₂ (~80 nm thickness)A549 (Human Lung Carcinoma)48> 80[1]
Spherical Co₃(PO₄)₂ (~40 nm)Primary Osteoblasts24~80[1]
Platelike Co₃(PO₄)₂ (~80 nm thickness)Primary Osteoblasts24> 80[1]

Note: Lower IC50 values indicate higher cytotoxicity.

Signaling Pathway: ROS-Induced Apoptosis

Cobalt-based nanoparticles can induce cell death through the generation of reactive oxygen species, which triggers a signaling cascade leading to apoptosis.

ROS-Induced Apoptosis Pathway CoPNPs Cobalt Phosphate Nanoparticles ROS Reactive Oxygen Species (ROS) CoPNPs->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage TNFa TNF-α Activation OxidativeStress->TNFa Caspase3 Caspase-3 Activation MitochondrialDamage->Caspase3 Caspase8 Caspase-8 Activation TNFa->Caspase8 p38MAPK p38 MAPK Phosphorylation Caspase8->p38MAPK p38MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ROS-Induced Apoptosis Pathway
Experimental Protocol: Microwave-Assisted Synthesis of CoPNPs for Antiproliferation Studies

This protocol describes the synthesis of spherical and platelike cobalt phosphate nanoparticles using a microwave irradiation method.[1]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)

  • Urea (CO(NH₂)₂)

  • Ethanol (B145695)

  • Deionized water

  • Microwave reactor

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of CoCl₂·6H₂O.

    • Prepare a 0.067 M aqueous solution of NaH₂PO₄·2H₂O.

    • Prepare a 0.2 M aqueous solution of urea.

  • Reaction Mixture:

    • Mix the precursor solutions in a molar ratio of Co²⁺:PO₄³⁻:Urea of 3:2:4.

  • Microwave Synthesis:

    • For platelike nanoparticles: Place the reaction mixture in the microwave reactor and irradiate at 500 W for 5-10 minutes.

    • For spherical nanoparticles: Place the reaction mixture in the microwave reactor and irradiate at 800 W for 5-10 minutes.

  • Purification:

    • After the reaction, cool the mixture to room temperature.

    • Centrifuge the suspension to collect the nanoparticles.

    • Wash the collected nanoparticles with deionized water and ethanol several times to remove unreacted precursors and byproducts.

  • Drying:

    • Dry the purified nanoparticles in an oven at 60°C overnight.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the procedure for evaluating the cytotoxicity of CoPNPs against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cobalt phosphate nanoparticles (CoPNPs)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment:

    • Prepare a series of dilutions of CoPNPs in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations. Include a control group with medium only.

  • Incubation:

    • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control group.

    • Plot cell viability against nanoparticle concentration to determine the IC50 value.

Drug Delivery

CoPNPs are being explored as potential nanocarriers for targeted drug delivery. Their porous structure and biocompatibility make them suitable for loading and releasing therapeutic agents, such as the anticancer drug doxorubicin (B1662922). While specific quantitative data for doxorubicin loading on CoPNPs is limited, data from cobalt oxide nanoparticles can provide a reference.

Quantitative Data: Doxorubicin Loading on Cobalt-Based Nanoparticles (Illustrative)
Nanoparticle TypeDrug Loading Capacity (wt%)Drug Loading Efficiency (%)Reference
Cobalt Oxide Nanoparticles~15Not Reported[2]

Experimental Workflow: Drug Loading and Release

Drug Loading and Release Workflow cluster_loading Drug Loading cluster_release Drug Release CoPNPs_L CoPNPs Incubation_L Incubation & Stirring CoPNPs_L->Incubation_L DOX_L Doxorubicin Solution DOX_L->Incubation_L Centrifugation_L Centrifugation Incubation_L->Centrifugation_L DOX_CoPNPs DOX-Loaded CoPNPs Centrifugation_L->DOX_CoPNPs DOX_CoPNPs_R DOX-Loaded CoPNPs Incubation_R Incubation in Dialysis Bag DOX_CoPNPs_R->Incubation_R Buffer Release Buffer (pH 7.4 or 5.5) Buffer->Incubation_R Sampling Periodic Sampling Incubation_R->Sampling Quantification UV-Vis Spectrophotometry Sampling->Quantification

Drug Loading and Release Workflow
Experimental Protocol: Doxorubicin Loading on CoPNPs

This protocol describes a general method for loading doxorubicin onto cobalt phosphate nanoparticles.

Materials:

  • Cobalt phosphate nanoparticles (CoPNPs)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

  • Centrifuge

Procedure:

  • Disperse a known amount of CoPNPs in deionized water.

  • Prepare a stock solution of DOX in deionized water.

  • Add the DOX solution to the CoPNP suspension and stir the mixture at room temperature for 24 hours in the dark.

  • Centrifuge the mixture to separate the DOX-loaded CoPNPs.

  • Wash the nanoparticles with deionized water to remove any unbound DOX.

  • Lyophilize the DOX-loaded CoPNPs for storage.

  • To determine the drug loading content and efficiency, measure the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm and compare it to the initial concentration.

Experimental Protocol: In Vitro Doxorubicin Release Study

This protocol outlines the procedure for studying the release of doxorubicin from CoPNPs under different pH conditions, mimicking physiological and tumor environments.

Materials:

  • DOX-loaded CoPNPs

  • Phosphate buffer (pH 7.4 and pH 5.5)

  • Dialysis tubing (MWCO 10-14 kDa)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of DOX-loaded CoPNPs in 5 mL of the release buffer (either pH 7.4 or 5.5).

  • Transfer the suspension into a dialysis bag and securely seal both ends.

  • Immerse the dialysis bag in 50 mL of the corresponding fresh release buffer in a beaker.

  • Place the beaker in a shaking incubator at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug release over time.

Bioimaging: Magnetic Resonance Imaging (MRI)

While specific data for cobalt phosphate nanoparticles as MRI contrast agents is not yet widely available, cobalt-based nanoparticles, such as cobalt ferrite (B1171679) (CoFe₂O₄), have shown promise as T2-weighted contrast agents due to their magnetic properties.[3] These nanoparticles shorten the T2 relaxation time of water protons, leading to a darkening of the image in the region of nanoparticle accumulation.

Quantitative Data: Relaxivity of Cobalt-Based Nanoparticles (Illustrative)
Nanoparticle Typer₁ Relaxivity (mM⁻¹s⁻¹)r₂ Relaxivity (mM⁻¹s⁻¹)Magnetic Field (T)Reference
Cobalt Ferrite Spinel22.1499Not Specified[3]
Polymer-coated Cobalt7.4881.5[4]

Note: Higher r₂ relaxivity indicates a stronger T2 contrast effect.

Experimental Protocol: In Vitro MRI Phantom Study

This protocol describes how to evaluate the T2 contrast-enhancing properties of CoPNPs using an in vitro phantom study.

Materials:

  • Cobalt phosphate nanoparticles (CoPNPs)

  • Agarose (B213101)

  • Deionized water

  • MRI-compatible tubes

  • MRI scanner

Procedure:

  • Phantom Preparation:

    • Prepare a 1% (w/v) agarose gel by dissolving agarose in deionized water and heating until clear.

    • Prepare a series of dilutions of CoPNPs in the molten agarose gel at different concentrations.

    • Dispense the nanoparticle-containing agarose into MRI-compatible tubes and allow them to solidify. Include a control tube with agarose gel only.

  • MRI Acquisition:

    • Place the phantom tubes in the MRI scanner.

    • Acquire T2-weighted images using a standard spin-echo sequence.

  • Image Analysis:

    • Measure the signal intensity in the region of interest (ROI) for each nanoparticle concentration and the control.

    • Calculate the T2 relaxation times for each concentration.

  • Relaxivity Calculation:

    • Plot the inverse of the T2 relaxation time (1/T2) against the nanoparticle concentration.

    • The slope of the resulting linear fit represents the T2 relaxivity (r₂).

Biosensing

Cobalt phosphate nanostructures have been utilized as electrocatalytically active materials for the non-enzymatic sensing of biologically relevant molecules, such as glucose. Their high surface area and catalytic properties enable sensitive and selective detection.

Quantitative Data: Non-Enzymatic Glucose Sensing
NanostructureAnalyteLinear Range (mM)SensitivityLimit of Detection (mM)Reference
Cobalt Phosphate NanostructuresGlucose1 - 307.90 nA/mM cm²0.3
Experimental Protocol: Fabrication of a CoPNP-Based Electrochemical Sensor

This protocol provides a general outline for the fabrication of an electrochemical sensor modified with cobalt phosphate nanostructures for glucose detection.

Materials:

  • Glassy carbon electrode (GCE)

  • Cobalt phosphate nanostructures

  • Nafion solution

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glucose solutions of varying concentrations

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.

  • Nanoparticle Ink Preparation:

    • Disperse a known amount of cobalt phosphate nanostructures in a solution of deionized water, ethanol, and Nafion via sonication to form a stable ink.

  • Electrode Modification:

    • Drop-cast a small volume of the nanoparticle ink onto the surface of the polished GCE and allow it to dry at room temperature.

  • Electrochemical Measurements:

    • Perform cyclic voltammetry (CV) and chronoamperometry measurements in PBS (pH 7.4) containing different concentrations of glucose using a three-electrode system (modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode).

  • Data Analysis:

    • Construct a calibration curve by plotting the current response against the glucose concentration to determine the sensitivity and limit of detection.

References

Troubleshooting & Optimization

Preventing agglomeration of cobalt phosphate nanoparticles during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of cobalt phosphate (B84403) nanoparticles during synthesis.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments, offering potential causes and actionable solutions to prevent nanoparticle agglomeration.

Problem Potential Cause(s) Recommended Solutions
Immediate and heavy agglomeration of nanoparticles upon formation. High surface energy of nascent nanoparticles leading to strong van der Waals forces. Insufficient or ineffective stabilizing/capping agent. Inappropriate pH of the reaction medium, leading to a low surface charge (zeta potential near zero).Introduce a suitable capping agent or surfactant to provide steric or electrostatic repulsion. Common options include oleic acid, polyvinylpyrrolidone (B124986) (PVP), and cetyltrimethylammonium bromide (CTAB). Optimize the concentration of the capping agent. Adjust the pH of the synthesis solution to increase the surface charge and electrostatic repulsion between particles. A zeta potential value greater than +30 mV or less than -30 mV generally indicates a stable suspension.[1]
Inconsistent particle size and wide size distribution. Non-uniform reaction conditions (temperature or concentration gradients). Uncontrolled nucleation and growth rates. Inadequate mixing of precursors and stabilizing agents.Ensure homogeneous reaction conditions by maintaining uniform temperature and vigorous, consistent stirring throughout the synthesis.[1] Control the rate of addition of precursors to manage nucleation and growth. Optimize the reaction temperature; higher temperatures can sometimes lead to larger particles.
Agglomeration occurs after synthesis, during storage or purification. Removal of the stabilizing layer during washing steps. Inappropriate storage solvent or conditions. Long-term degradation of the capping agent.When washing, use a solvent that is compatible with the surfactant to avoid stripping it from the particle surface. Consider centrifugation and resuspension in a suitable solvent.[2] Store nanoparticles in a suitable solvent at a cool temperature and in the dark. Avoid freezing, which can force particles together.[1] Evaluate the long-term stability of your chosen stabilizer and consider using polymers with longer chain lengths for enhanced steric hindrance.[1]
Undesired particle morphology (e.g., irregular shapes instead of spherical nanoparticles). The type and concentration of the surfactant can influence the final morphology. The pH of the reaction can affect crystal growth patterns.Experiment with different types of surfactants (anionic, cationic, non-ionic) to achieve the desired morphology. For instance, cationic quaternary ammonium (B1175870) salt surfactants have been used to create rosette-like structures in cobalt phosphate synthesis.[2] Carefully control and monitor the pH of the reaction solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cobalt phosphate nanoparticle agglomeration during synthesis?

A1: The primary cause of agglomeration is the high surface energy of the newly formed nanoparticles. This high energy makes the particles thermodynamically unstable, and they tend to reduce their surface area by clumping together through van der Waals forces.[1] A lack of sufficient stabilizing agents to counteract these forces is a major contributing factor.

Q2: How do surfactants and capping agents prevent agglomeration?

A2: Surfactants and capping agents adsorb to the surface of the nanoparticles, providing a protective layer that prevents them from sticking together. This stabilization can occur through two main mechanisms:

  • Steric hindrance: Long-chain molecules physically prevent the nanoparticles from getting close to each other.

  • Electrostatic repulsion: Charged head groups of the surfactant create a repulsive force between nanoparticles with the same charge.

Q3: What is the role of pH in controlling agglomeration?

A3: The pH of the synthesis solution plays a crucial role in determining the surface charge of the nanoparticles, which is quantified by the zeta potential.[1] By adjusting the pH, you can increase the magnitude of the zeta potential (either positive or negative), which enhances the electrostatic repulsion between particles and prevents agglomeration. A pH range of 8-9 has been shown to produce smaller, more uniform cobalt oxide nanoparticles compared to a pH of 10-11, where more agglomeration was observed.[1]

Q4: Can agglomerated nanoparticles be redispersed?

A4: Mildly agglomerated nanoparticles can sometimes be redispersed using ultrasonication.[1] However, if strong chemical bonds have formed between the particles (hard agglomerates), redispersion can be very difficult. It is always preferable to prevent agglomeration during the synthesis process itself.

Q5: Is it possible to synthesize cobalt phosphate nanoparticles without a surfactant?

A5: Yes, methods like co-precipitation have been used to synthesize cobalt phosphate nanostructures without the use of surfactants or capping agents.[3] However, using these agents provides greater control over the particle size, morphology, and prevention of agglomeration.

Data Presentation

Table 1: Effect of pH on Cobalt Oxide Nanoparticle Size

pH RangeAverage Particle SizeMorphology
8-920-30 nmHomogeneous shape and structure
10-1140-50 nmIrregular grains, more agglomerated

(Data for cobalt oxide nanoparticles, which can provide a useful reference for cobalt phosphate.)[1][4]

Table 2: Effect of Microwave Power on Cobalt Phosphate Nanoparticle Size

Microwave PowerAverage Particle Size
500 W~80 nm (platelike)
800 W~40 nm (spherical)

[5][6]

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Cobalt Phosphate Nanoparticles

This protocol outlines a general method for synthesizing cobalt phosphate nanoparticles.

Materials:

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.1 M aqueous solution of CoCl₂·6H₂O.

    • Prepare a 0.1 M aqueous solution of Na₂HPO₄.

  • Precipitation:

    • In a beaker, slowly add the cobalt chloride solution to the disodium phosphate solution under vigorous magnetic stirring.

    • Adjust the pH of the mixture to the desired level (e.g., 8.0) by the dropwise addition of ammonium hydroxide. A precipitate will form.

  • Aging:

    • Continue stirring the suspension at a constant temperature (e.g., 60°C) for 2-4 hours to allow for particle growth and stabilization.

  • Washing and Collection:

    • Centrifuge the mixture to collect the precipitate.

    • Wash the precipitate repeatedly with deionized water and then with ethanol to remove unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Microwave-Assisted Synthesis of Cobalt Phosphate Nanoparticles

This method allows for rapid synthesis of cobalt phosphate nanoparticles.

Materials:

  • Cobalt (II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O)

  • Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)

  • Urea (B33335) (CON₂H₄)

  • Sodium dodecylbenzenesulfonate (C₁₈H₂₉NaO₃S) - as a surfactant

  • Deionized water

  • Ethanol

Procedure:

  • Prepare Reaction Mixture:

    • In a beaker, dissolve 3 mM CoSO₄·7H₂O, 3 mM NaH₂PO₄·2H₂O, 0.3 mg of sodium dodecylbenzenesulfonate, and 6 mg of urea in 100 ml of deionized water.

  • Microwave Irradiation:

    • Place the beaker in a microwave oven.

    • For spherical nanoparticles, irradiate at 800 W for 10 minutes.

    • For platelike nanostructures, irradiate at 500 W for 5 minutes.

  • Cooling and Collection:

    • After irradiation, cool the reactor with water.

    • Separate the precipitate by centrifugation (e.g., 3000 rpm for 5 minutes).

  • Washing and Drying:

    • Wash the precipitate with deionized water and ethanol multiple times.

    • Dry the product in an oven at 100°C for 2 hours.

Protocol 3: Reverse Micelle Synthesis of Cobalt Phosphate Nanoparticles

This method utilizes a microemulsion system to control nanoparticle size.

Materials:

Procedure:

  • Prepare Microemulsions:

    • Prepare two separate microemulsion systems. For each, dissolve CTAB in a mixture of cyclohexane and n-hexanol.

    • To the first microemulsion, add a specific amount of aqueous cobalt (II) nitrate solution and stir until the solution is clear, forming reverse micelles containing the cobalt precursor.

    • To the second microemulsion, add the same amount of aqueous ammonium phosphate solution and stir until clear, forming reverse micelles with the phosphate precursor.

  • Reaction:

    • Slowly add the phosphate-containing microemulsion to the cobalt-containing microemulsion under constant, vigorous stirring. The reaction occurs within the colliding reverse micelles.

  • Precipitation and Collection:

    • After allowing the reaction to proceed for a set time (e.g., 24 hours), add acetone to destabilize the microemulsion and precipitate the nanoparticles.

    • Collect the nanoparticles by centrifugation.

  • Washing and Drying:

    • Wash the precipitate with ethanol and deionized water to remove the surfactant and other residues.

    • Dry the final product under vacuum.

Visualizations

experimental_workflow cluster_coprecipitation Co-precipitation Workflow A1 Prepare Precursor Solutions (Cobalt Salt and Phosphate Salt) B1 Mix Precursors with Stirring A1->B1 C1 Adjust pH to Induce Precipitation B1->C1 D1 Age the Precipitate C1->D1 E1 Wash and Centrifuge D1->E1 F1 Dry Nanoparticles E1->F1

Caption: Experimental workflow for co-precipitation synthesis.

troubleshooting_logic cluster_troubleshooting Troubleshooting Agglomeration Start Agglomeration Observed Q1 Is a capping agent used? Start->Q1 A1_Yes Optimize Concentration or Change Agent Q1->A1_Yes Yes A1_No Introduce a Capping Agent (e.g., PVP, Oleic Acid) Q1->A1_No No Q2 Is pH controlled? A1_Yes->Q2 A1_No->Q2 A2_Yes Adjust pH to increase Zeta Potential Q2->A2_Yes Yes A2_No Monitor and Adjust pH (e.g., to 8-9) Q2->A2_No No Q3 Is stirring adequate? A2_Yes->Q3 A2_No->Q3 A3_Yes Check Temperature Control Q3->A3_Yes Yes A3_No Increase Stirring Rate Q3->A3_No No

Caption: Logical workflow for troubleshooting agglomeration.

References

Controlling particle size in cobalt phosphate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling particle size in cobalt phosphate (B84403) precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the factors that influence the outcome of cobalt phosphate precipitation.

Q1: How does pH affect the size and morphology of cobalt phosphate particles?

Answer: The pH of the reaction medium is a critical parameter that significantly influences both the size and morphology of the precipitated particles. The pH affects the supersaturation level, nucleation rate, and growth of the crystals.

Generally, in the synthesis of cobalt-based nanoparticles, higher pH values tend to promote the growth of larger particles. This is because at higher pH, the nucleation rate can be lower than the crystal growth rate, allowing existing nuclei to grow larger. For instance, in the synthesis of cobalt ferrite (B1171679) nanoparticles, the average particle size was observed to increase from 53 nm at pH 8 to 61 nm at pH 12.[1] Conversely, for cobalt oxide nanoparticles, a pH range of 8-9 resulted in smaller, more uniform particles (20-30 nm) compared to the 40-50 nm particles formed at a pH of 10-11.[2][3]

For cobalt phosphate specifically, the pH not only influences particle size but can also determine the exact chemical composition of the precipitate. At higher pH values (9-11), cobalt may initially precipitate as cobalt carbonate hydroxide, which then converts to the desired cobalt compound at a lower pH of 6.5-8.[4] Therefore, precise control of pH is essential for achieving the desired particle characteristics.

Data Summary: Effect of pH on Cobalt-Based Nanoparticle Size

CompoundpHAverage Particle Size (nm)Reference
Cobalt Ferrite853[1]
1059[1]
1261[1]
Cobalt Oxide8-920 - 30[2][3]
10-1140 - 50[2][3]

Experimental Workflow: pH-Controlled Precipitation

G cluster_0 Preparation cluster_1 Precipitation Reaction cluster_2 Post-Processing prep_co Cobalt Precursor Solution reactor Reaction Vessel (Stirred) prep_co->reactor Add prep_p Phosphate Precursor Solution prep_p->reactor Add ph_control pH Adjustment (e.g., add base/acid) reactor->ph_control Monitor pH wash Washing (e.g., with DI water) reactor->wash Collect Precipitate ph_control->reactor Adjust dry Drying wash->dry characterize Characterization (SEM, XRD, DLS) dry->characterize

Caption: Workflow for pH-controlled cobalt phosphate precipitation.

Q2: What is the influence of temperature on the precipitation process?

Answer: Temperature plays a crucial role in the kinetics of precipitation, affecting solubility, nucleation, and crystal growth. Increasing the reaction temperature generally leads to larger particle sizes.[5] This is because higher temperatures increase the solubility of precursors, which can lead to a lower nucleation rate but faster growth of existing crystals.

For example, in the electrochemical synthesis of cobalt ferrite nanoparticles, increasing the temperature from 25°C to 80°C resulted in an increase in crystallite size from approximately 20 nm to 40 nm.[5] Similarly, for cobalt sulfide (B99878) nanoparticles, particle size increased with a rise in temperature from 80°C to 210°C.[6] The morphology of the particles can also be significantly altered by temperature, as seen in the synthesis of Co3O4, where different temperatures led to varied shapes like pyramids and cubes.[7]

Data Summary: Effect of Temperature on Cobalt-Based Nanoparticle Size

CompoundTemperature (°C)Particle/Crystallite Size (nm)Reference
Cobalt Ferrite25~20[5]
8040[5]
Cobalt Sulfide1453.40 ± 1.03[6]

Logical Relationship: Temperature Effects

G cluster_effects Kinetic & Thermodynamic Effects temp Increase Temperature solubility Increases Precursor Solubility temp->solubility diffusion Increases Ion Diffusion Rate temp->diffusion nucleation Decreases Nucleation Rate solubility->nucleation growth Increases Crystal Growth Rate diffusion->growth outcome Result: Larger Particle Size nucleation->outcome growth->outcome

Caption: Impact of increasing temperature on precipitation kinetics.

Q3: How do reactant concentrations impact particle size and morphology?

Answer: The concentration of cobalt and phosphate precursors is a key factor in controlling the supersaturation of the solution, which directly influences the nucleation and growth phases of particle formation.

Typically, higher reactant concentrations lead to a higher degree of supersaturation, which favors rapid nucleation and the formation of a large number of small nuclei. This often results in smaller final particle sizes. Conversely, lower concentrations can lead to slower nucleation and more controlled growth, potentially resulting in larger, more crystalline particles.

In a study on cobalt phosphate nanoparticles synthesized via a co-precipitation method, varying the molar concentrations of precursors from 0.1 M to 0.5 M was shown to directly affect the resulting crystallite sizes.[8][9] Another study on cobalt sulfide found that decreasing the precursor concentration led to a decrease in nanoparticle size.[6]

Experimental Protocol: Co-precipitation of Cobalt Phosphate Nanoparticles

This protocol is a generalized example based on typical co-precipitation methods.[8][9][10]

  • Preparation of Solutions:

    • Prepare aqueous solutions of a cobalt salt (e.g., Cobalt Sulfate Heptahydrate, CoSO₄·7H₂O) and a phosphate source (e.g., Ammonium Phosphate, (NH₄)₃PO₄) at desired molar concentrations (e.g., 0.1 M to 0.5 M).[8][9]

    • Use deionized water for all solutions.

  • Precipitation Reaction:

    • In a reaction vessel equipped with a magnetic stirrer, add the cobalt salt solution.

    • While stirring vigorously, add the phosphate solution dropwise to the cobalt solution.

    • Maintain a constant temperature (e.g., 60°C) and stirring speed throughout the addition.[9]

  • Aging/Settling:

    • After the addition is complete, allow the mixture to stir for a set period to ensure a complete reaction.

    • Let the solution settle for an extended period (e.g., 12 hours) to allow the precipitate (nanoparticles) to collect at the bottom.[9]

  • Collection and Washing:

    • Carefully decant the supernatant liquid.

    • Wash the collected precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted ions and byproducts. Centrifugation can be used to facilitate this process.

  • Drying:

    • Dry the washed precipitate in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Q4: What is the role of stirring speed in controlling particle size?

Answer: Stirring speed, or agitation rate, is a critical physical parameter that influences the homogeneity of the reaction mixture, the diffusion of reactants, and the kinetics of both nucleation and particle growth.[11]

  • Mass Transfer: Higher stirring speeds enhance mass transfer, ensuring that the reactants are mixed quickly and uniformly. This can lead to a more uniform supersaturation throughout the vessel, promoting simultaneous nucleation and resulting in a narrower particle size distribution.

  • Particle Growth and Aggregation: The agitation rate affects the residence time of particles in the growth phase and can control aggregation. While moderate stirring can prevent premature settling and ensure particles are exposed to the growth medium, excessively high speeds can increase particle collisions, potentially leading to aggregation or, conversely, breaking up agglomerates.

The optimal stirring speed is system-dependent. For silver nanowire synthesis, an optimal rate of 350 rpm was identified, while speeds that were too low or too high resulted in the formation of nanoparticles instead of nanowires.[12] In another study, the particle size of γ-Fe2O3 was smaller at 700 rpm than at 600 rpm under specific pH conditions.[13]

Q5: How can surfactants or capping agents be used to control particle size?

Answer: Surfactants and capping agents are additives that adsorb to the surface of newly formed nuclei, moderating their growth and preventing aggregation.[14] This is a highly effective method for controlling both the size and shape of nanoparticles.

  • Mechanism: Surfactants lower the surface energy of the nanocrystals, which stabilizes them and prevents them from coalescing into larger particles.[15] The ratio of the surfactant to the metal precursor can be adjusted to control the final particle size distribution.[15]

  • Examples: Cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been used in a reverse micelle system to synthesize cobalt phosphate nanoparticles with diameters of 30-50 nm.[16] The use of different surfactants, such as oleic acid or various phosphines, can even influence the reaction pathways, leading to cobalt nanoparticles with very different properties.[17]

Experimental Workflow: Surfactant-Mediated Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Result prep_co Cobalt Precursor mix Mix Precursors with Surfactant prep_co->mix prep_p Phosphate Precursor prep_p->mix prep_surf Surfactant Solution (e.g., CTAB) prep_surf->mix nucleation Nucleation mix->nucleation growth Surface-Capped Growth nucleation->growth Surfactant adsorbs on surface particles Size-Controlled, Stable Nanoparticles growth->particles

Caption: Workflow for surfactant-mediated particle size control.

Troubleshooting Guide

This section provides solutions to common problems encountered during cobalt phosphate precipitation experiments.

Q: My particles are too large and/or aggregated. What should I do?

Answer: Large and aggregated particles are often a result of uncontrolled crystal growth and particle agglomeration. Consider the following adjustments:

  • Increase Stirring Speed: Inadequate mixing can create localized areas of high supersaturation, leading to uncontrolled growth. Increasing the agitation rate can improve homogeneity. However, be aware that excessive speed might also promote aggregation through increased collisions.

  • Lower the Temperature: Reducing the reaction temperature slows down the crystal growth rate, which can help limit the final particle size.[5]

  • Increase Reactant Addition Rate/Concentration: A faster addition rate or higher precursor concentration can induce rapid nucleation, creating many small particles that compete for the available material, thus limiting the growth of individual particles.[6]

  • Adjust the pH: The pH can significantly influence particle size. Depending on your system, either increasing or decreasing the pH might be necessary. For cobalt oxide, a lower pH (8-9) produced smaller particles than a higher pH (10-11).[2]

  • Introduce a Capping Agent: Add a surfactant or polymer (e.g., CTAB, PVP) to the reaction. These molecules will adsorb to the particle surfaces, preventing further growth and aggregation.[16][18]

Q: I'm observing a wide particle size distribution (polydispersity). How can I achieve more uniform particles?

Answer: A broad size distribution typically indicates that nucleation and growth are occurring simultaneously over a prolonged period. To achieve monodispersity, you need to separate these two phases.

  • Promote Burst Nucleation: The goal is to have a short, rapid nucleation event followed by a slower, controlled growth phase. This can be achieved by:

    • Rapidly increasing supersaturation: Add one reactant quickly to the other under vigorous stirring to ensure uniform and simultaneous nucleation.

    • Adjusting Temperature: A lower temperature may slow the growth phase sufficiently to separate it from nucleation.

  • Improve Mixing Efficiency: Ensure your stirring is vigorous enough to homogenize the solution instantly upon reactant addition. This prevents different parts of the solution from experiencing different supersaturation levels.[11]

  • Control Reactant Concentration: Using lower reactant concentrations can slow down the growth process, allowing for more uniform particle development.

Q: The precipitate morphology is not what I expected (e.g., irregular instead of spherical). How can I control the shape?

Answer: Particle morphology is influenced by a combination of factors, including the crystalline structure of the material and the relative growth rates of different crystal faces.

  • Use Shape-Directing Agents: Certain surfactants and capping agents preferentially bind to specific crystal facets, inhibiting their growth and promoting growth on other facets. This can be used to direct the formation of specific shapes like rods, cubes, or plates.[17] For example, different surfactants led to cobalt nanoparticles with very different properties.[17]

  • Modify the pH: pH can alter the surface charge of growing crystals and influence which ions from the solution adsorb to them, thereby affecting morphology.

  • Change the Precursors: Using different cobalt salts (e.g., nitrate (B79036) vs. sulfate) can introduce different counter-ions into the solution, which can act as morphology-directing agents.

  • Vary the Temperature: Temperature can affect crystal growth kinetics differently for various facets, leading to changes in the final particle shape.[7]

Q: I'm getting inconsistent results between batches. What are the likely causes?

Answer: Batch-to-batch inconsistency is a common problem in precipitation and usually points to poor control over critical process parameters.

  • Precise Parameter Control: Ensure that the following are identical for every batch:

    • Temperature: Even small fluctuations can alter kinetics. Use a temperature-controlled bath.

    • pH: Calibrate your pH meter before each experiment and monitor the pH throughout the reaction.

    • Stirring Speed: Use a calibrated stirrer and ensure the stir bar position and vessel geometry are consistent.

    • Reactant Addition Rate: Use a syringe pump for precise and reproducible addition of reactants.

  • Purity of Reagents and Water: Use reagents from the same lot number and ensure the quality of your deionized water is consistent. Impurities can act as nucleation sites or interfere with crystal growth.

  • Aging Time: Ensure the time between precipitation and processing (washing, drying) is kept constant.

Q: My precipitation is incomplete, or the yield is too low. What could be the problem?

Answer: Low yield suggests that the conditions are not favorable for complete precipitation of the cobalt phosphate.

  • Check the pH: The solubility of cobalt phosphate is pH-dependent. Ensure the final pH of your solution is in a range where cobalt phosphate has minimum solubility. For other cobalt compounds like cobalt carbonate, precipitation efficiency is high when the pH is below 8.[4]

  • Verify Reactant Stoichiometry: Double-check your calculations to ensure you are using the correct molar ratios of cobalt and phosphate precursors. An excess of one reactant might not be beneficial.

  • Allow Sufficient Reaction Time: Precipitation may not be instantaneous. Ensure you are allowing enough time for the reaction and subsequent particle growth to complete before collection.

  • Consider Temperature Effects: Temperature affects solubility. Ensure the reaction temperature is not too high, which could increase the solubility of your product and reduce the yield.

References

Technical Support Center: pH Optimization for Cobalt(II) Phosphate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for the precipitation of cobalt(II) phosphate (B84403). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the precipitation of cobalt(II) phosphate?

The optimal pH for precipitating this compound is a balance between ensuring the phosphate ions are in a reactive form and preventing the co-precipitation of cobalt(II) hydroxide (B78521). Based on available data, a pH range of 7.5 to 8.5 is recommended. In this range, the precipitation of cobalt as a carbonate is favorable, and by extension, as a phosphate, while minimizing the formation of cobalt(II) hydroxide.[1]

Q2: Why is pH control so critical in this process?

The pH of the solution is a master variable that dictates the chemical species present and their reactivity. Specifically for this compound precipitation, pH influences:

  • Phosphate Ion Speciation: The protonation state of phosphate (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) is pH-dependent.

  • Cobalt(II) Solubility: The solubility of cobalt(II) salts is highly dependent on pH.

  • Competing Precipitation: At higher pH values, cobalt(II) hydroxide (Co(OH)₂) will precipitate, leading to an impure product. Cobalt(II) hydroxide begins to precipitate above pH 7 and can become the dominant species at pH values greater than 11.0.[2][3]

Q3: What happens if the pH is too low?

If the pH is too acidic (below ~7.0), the concentration of the phosphate species required for the precipitation of the highly insoluble this compound (Ksp = 2.05 x 10⁻³⁵) is reduced, leading to incomplete precipitation and lower yields.[4][5] In strongly acidic solutions, this compound will dissolve.[4]

Q4: What happens if the pH is too high?

At a higher pH (typically above 9.0), there is an increased risk of precipitating cobalt(II) hydroxide alongside or instead of this compound, resulting in an impure final product.[2][6] For the synthesis of cobalt oxide nanoparticles, a pH of 10-11 has been shown to cause agglomeration of particles.[7]

Q5: Can the morphology of the precipitate be controlled by pH?

Yes, the pH can influence the size and uniformity of the precipitated particles. For instance, in the co-precipitation of cobalt oxide nanoparticles, a pH range of 8-9 yields more homogenous and smaller crystalline particles compared to a pH of 10-11, which results in larger, agglomerated particles.[7] A similar trend can be expected for this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no precipitate formation pH is too low: The phosphate ions are protonated, and the solubility of this compound is increased.Gradually increase the pH of the solution into the recommended 7.5 - 8.5 range using a suitable base (e.g., dilute NaOH or NH₄OH) while monitoring with a calibrated pH meter.
Insufficient reagent concentration: The concentrations of cobalt(II) or phosphate ions are below the required stoichiometric ratio for precipitation.Ensure the correct molar ratios of cobalt(II) and phosphate sources are used.
Precipitate is not the expected color (typically violet/purple) Co-precipitation of cobalt(II) hydroxide: The pH is too high, leading to the formation of greenish-blue cobalt(II) hydroxide.Lower the pH to the optimal range of 7.5 - 8.5. Consider adding the base dropwise to avoid local areas of high pH.
Presence of contaminants: Other metal ions in the solution may be co-precipitating.Use high-purity reagents and deionized water.
Gelatinous or slimy precipitate pH is too high: At pH values significantly above 8.5, the formation of cobalt(II) hydroxide can lead to a gelatinous precipitate.Carefully adjust the pH downwards. Remake the solution if necessary, ensuring the pH does not exceed the optimal range.
Inconsistent results between batches Inaccurate pH measurement: The pH meter is not properly calibrated, leading to batch-to-batch variations.Calibrate the pH meter before each experiment using standard buffer solutions.
Temperature fluctuations: Precipitation can be temperature-dependent.Perform the precipitation at a controlled and consistent temperature.

Quantitative Data Summary

pH RangeExpected Primary PrecipitateObservations and Recommendations
< 7.0 Incomplete or no precipitationCobalt(II) and phosphate ions remain in solution. Not recommended for precipitation.
7.5 - 8.5 This compound / Cobalt(II) carbonateOptimal range for this compound precipitation. This range favors the formation of the desired product while minimizing hydroxide co-precipitation.[1]
8.0 - 9.0 This compound / Cobalt oxidesYields more uniform and smaller crystalline particles.[7]
9.0 - 11.0 This compound with Cobalt(II) hydroxideIncreased risk of co-precipitation of cobalt(II) hydroxide, potentially leading to an impure product.[2][6]
> 11.0 Primarily Cobalt(II) hydroxideCobalt(II) hydroxide becomes the dominant species.[3] Not suitable for this compound synthesis.

Experimental Protocol: pH Optimization for this compound Precipitation

This protocol outlines a general procedure for determining the optimal pH for this compound precipitation in a laboratory setting.

Materials:

  • Soluble cobalt(II) salt (e.g., cobalt(II) chloride or cobalt(II) nitrate)

  • Soluble phosphate source (e.g., sodium phosphate or potassium phosphate)

  • Deionized water

  • Dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) for pH adjustment

  • Calibrated pH meter

  • Magnetic stirrer and stir bars

  • Beakers or reaction vessel

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the cobalt(II) salt of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the phosphate source of a known concentration (e.g., 0.1 M).

  • Set up Reaction Vessels:

    • Set up a series of beakers, each containing a specific volume of the cobalt(II) stock solution and a magnetic stir bar.

    • Place each beaker on a magnetic stirrer.

  • pH Adjustment and Precipitation:

    • While stirring, slowly add the phosphate stock solution to each beaker in the correct stoichiometric ratio (3:2 molar ratio of Co²⁺ to PO₄³⁻).

    • Adjust the pH of each solution to a different value within the desired range (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) by the dropwise addition of the dilute acid or base.

    • Allow the solutions to stir for a set period (e.g., 1 hour) to ensure complete precipitation.

  • Isolate and Dry the Precipitate:

    • Filter the precipitate from each beaker using the filtration apparatus.

    • Wash the precipitate with deionized water to remove any soluble impurities.

    • Dry the collected precipitate in a drying oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved.

  • Analysis:

    • Determine the dry weight of the precipitate for each pH value to calculate the yield.

    • Characterize the precipitate using appropriate analytical techniques (e.g., XRD, FTIR) to confirm the formation of this compound and identify any impurities.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_co Prepare Cobalt(II) Stock Solution mix Mix Reagents prep_co->mix prep_po4 Prepare Phosphate Stock Solution prep_po4->mix ph_adjust Adjust pH to Target Values mix->ph_adjust precipitate Allow for Precipitation ph_adjust->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash dry Dry Precipitate filter_wash->dry analyze Weigh and Characterize dry->analyze

Caption: Experimental workflow for pH optimization of this compound precipitation.

Logical_Relationship ph_low Low pH (<7.0) outcome_low Incomplete Precipitation (Low Yield) ph_low->outcome_low Leads to ph_optimal Optimal pH (7.5-8.5) outcome_optimal Pure this compound (High Yield) ph_optimal->outcome_optimal Favors ph_high High pH (>9.0) outcome_high Co-precipitation of Cobalt(II) Hydroxide (Impure Product) ph_high->outcome_high Results in

References

Technical Support Center: Synthesis and Purification of Cobalt(II) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of cobalt(II) phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cobalt(II) phosphate?

A1: The most prevalent methods for synthesizing this compound are co-precipitation and hydrothermal synthesis.[1] Co-precipitation is often favored for its simplicity and cost-effectiveness, involving the precipitation of cobalt ions with a phosphate source from an aqueous solution.[2][3] Hydrothermal synthesis, while potentially more complex, allows for greater control over crystallinity and morphology.[2][4]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities include different hydrated forms of this compound (e.g., the octahydrate), ammonium (B1175870) cobalt phosphate (if ammonium-containing precursors are used), unreacted starting materials, and other cobalt phases like cobalt(II) hydroxide (B78521) or basic cobalt phosphates.[5] The presence of these impurities is often influenced by the pH, temperature, and stoichiometry of the reactants.[6][7]

Q3: How can I characterize the purity of my synthesized this compound?

A3: The most effective technique for determining the phase purity of crystalline this compound is Powder X-ray Diffraction (PXRD).[2][3] By comparing the experimental diffraction pattern to a reference pattern for pure this compound, the presence of crystalline impurities can be identified. For quantitative analysis of phase purity, Rietveld refinement of the PXRD data can be employed.[8][9] Other useful characterization techniques include Thermogravimetric Analysis (TGA) to identify the presence of hydrates or volatile impurities, and Scanning Electron Microscopy (SEM) to observe the morphology of the product.[2]

Q4: What is the role of pH in the synthesis of this compound?

A4: pH is a critical parameter in the synthesis of this compound as it significantly influences the composition and purity of the final product. The solubility of this compound is pH-dependent, and maintaining an optimal pH range is crucial for complete precipitation and to avoid the formation of undesired phases such as cobalt hydroxide.[6][7] For the related synthesis of cobalt ammonium phosphate, a pH range of 5.0 to 9.5 is often recommended to ensure a high yield.[1][5]

Troubleshooting Guide

Problem 1: The precipitate is not the expected violet color.

  • Potential Cause: The pH of the reaction mixture may be outside the optimal range, leading to the formation of other cobalt species. For example, at a higher pH, greenish cobalt(II) hydroxide may precipitate.

  • Suggested Solution: Carefully monitor and adjust the pH of the reaction mixture during the synthesis. The use of a buffered solution or the slow, dropwise addition of a precipitating agent can help maintain the desired pH.

Problem 2: PXRD analysis shows the presence of ammonium cobalt phosphate as an impurity.

  • Potential Cause: This impurity typically forms when using ammonium-containing precursors, such as diammonium hydrogen phosphate, especially if the pH and temperature are not carefully controlled.

  • Suggested Solution:

    • Synthesis Modification: If possible, use a non-ammonium phosphate source. If using an ammonium-based precursor, precise control of the pH and reaction temperature is essential. Performing the reaction at a slightly elevated temperature (e.g., 40-60 °C) can favor the formation of the desired this compound over the ammonium-containing counterpart.[5]

    • Post-Synthesis Purification: If the impurity is already present, thermal treatment can be effective. Ammonium cobalt phosphate decomposes upon heating, typically losing ammonia (B1221849) and water to form cobalt pyrophosphate at higher temperatures. A carefully controlled calcination step, guided by TGA data, can remove the ammonium component.

Problem 3: The final product has a low yield.

  • Potential Cause:

    • Incomplete Precipitation: The reaction conditions, such as pH, temperature, or precursor concentrations, may not be optimized for the complete precipitation of this compound.

    • Loss During Washing: Significant product loss can occur during the washing and filtration steps, especially if the particles are very fine.

  • Suggested Solution:

    • Optimize Reaction Conditions: Adjust the pH to the optimal range for this compound precipitation. Ensure the stoichiometric ratio of cobalt to phosphate ions is correct. Allowing the precipitate to age in the mother liquor for a period (e.g., 1-2 hours) can also improve precipitation.

    • Improve Washing Technique: Use centrifugation instead of gravity filtration to collect the precipitate, as this can be more efficient for fine particles. Minimize the number of washing steps while ensuring the removal of soluble impurities by checking the conductivity of the supernatant.

Problem 4: PXRD pattern indicates an amorphous product or broad peaks, suggesting low crystallinity.

  • Potential Cause: The synthesis may have been performed at a low temperature or for an insufficient duration, preventing the formation of a well-ordered crystal lattice. Rapid precipitation can also lead to amorphous materials.

  • Suggested Solution:

    • Hydrothermal Treatment: If a crystalline product is desired, a post-synthesis hydrothermal treatment can be performed. The amorphous product is suspended in water or a suitable solvent and heated in an autoclave at an elevated temperature (e.g., 120-180 °C) for several hours.

    • Annealing: The dried amorphous powder can be annealed at a controlled temperature to induce crystallization. The optimal temperature should be determined by thermal analysis (TGA/DSC) to avoid decomposition of the desired product.

Data Presentation

Table 1: Influence of Synthesis Parameters on Cobalt Phosphate Purity and Morphology

ParameterValue/RangeExpected Effect on Purity and MorphologyReference(s)
pH 5.0 - 9.5Critical for preventing the formation of cobalt hydroxide and ensuring complete precipitation of cobalt phosphate. Affects particle size and agglomeration.[1][5][6][7]
Temperature Room Temp. vs. 40-60 °CHigher temperatures can favor the formation of anhydrous or less hydrated phases and can influence crystallinity. Can be used to selectively precipitate different phosphate species.[5]
Precursor Concentration 0.1 M - 0.5 MCan influence the particle size and morphology of the resulting cobalt phosphate.[2]
Aging Time 1 - 2 hoursAllows for the growth and ripening of crystals, which can lead to a more uniform particle size distribution and higher crystallinity.
Stirring Rate VigorousEnsures homogeneous mixing of precursors, which can lead to a more uniform product with smaller particle sizes.

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of this compound Octahydrate

This protocol describes a general method for the synthesis of this compound octahydrate via co-precipitation.

Materials:

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • Disodium (B8443419) phosphate (Na₂HPO₄)

  • Deionized water

  • Dilute nitric acid or sodium hydroxide solution (for pH adjustment)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.5 M aqueous solution of cobalt(II) nitrate hexahydrate.

    • Prepare a 0.33 M aqueous solution of disodium phosphate.

  • Precipitation:

    • Place the disodium phosphate solution in a beaker on a magnetic stirrer and begin stirring.

    • Slowly add the cobalt(II) nitrate solution dropwise to the disodium phosphate solution. A violet precipitate should form.

    • Continuously monitor the pH of the mixture. If necessary, adjust the pH to be between 7.0 and 7.5 by adding dilute nitric acid or sodium hydroxide.

  • Aging:

    • Continue stirring the suspension at room temperature for 1-2 hours to allow the precipitate to age.

  • Washing and Filtration:

    • Separate the precipitate from the solution by vacuum filtration using a Büchner funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and soluble byproducts. Continue washing until the conductivity of the filtrate is close to that of deionized water.

  • Drying:

    • Dry the collected precipitate in an oven at a low temperature (e.g., 40-60 °C) until a constant weight is achieved to obtain this compound octahydrate.

Protocol 2: Purification of Crude this compound by Washing

This protocol is for purifying a synthesized this compound sample that contains soluble impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol

Equipment:

  • Centrifuge and centrifuge tubes

  • Beakers

  • Spatula

  • Drying oven or vacuum oven

Procedure:

  • Resuspension:

    • Place the crude this compound powder in a centrifuge tube.

    • Add deionized water to the tube (approximately 10 mL of water per gram of powder).

    • Resuspend the powder by vigorous vortexing or sonication until a uniform slurry is formed.

  • Centrifugation and Decantation:

    • Centrifuge the suspension at a sufficient speed and duration to pellet the solid this compound (e.g., 3000-5000 rpm for 5-10 minutes).

    • Carefully decant and discard the supernatant, which contains the soluble impurities.

  • Repetitive Washing:

    • Repeat steps 1 and 2 at least three more times with deionized water.

  • Final Wash with Ethanol:

    • For the final wash, resuspend the pellet in ethanol. This will help to remove water and facilitate drying.

    • Centrifuge and decant the ethanol.

  • Drying:

    • Dry the purified this compound pellet in a drying oven at 60-80 °C or in a vacuum oven at a lower temperature to obtain the final, purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage prep Prepare Precursor Solutions (Cobalt Salt and Phosphate Source) precip Precipitation (Mix Solutions, Control pH) prep->precip Slow Addition age Aging (Stir for 1-2 hours) precip->age wash Washing and Filtration (Remove Soluble Impurities) age->wash dry Drying (Low Temperature) wash->dry pxrd PXRD (Phase Identification and Purity) dry->pxrd sem SEM (Morphology) dry->sem tga TGA (Thermal Stability, Hydration State) dry->tga final_product Pure this compound pxrd->final_product sem->final_product tga->final_product

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

troubleshooting_logic cluster_analysis Impurity Analysis cluster_impurities Common Impurities & Solutions cluster_solutions Purification/Modification Strategies start Impure this compound Synthesized analysis_type Identify Impurity Type start->analysis_type soluble Soluble Impurities (Unreacted Precursors) analysis_type->soluble Supernatant is colored or has high conductivity ammonium Ammonium Cobalt Phosphate analysis_type->ammonium PXRD shows extra peaks corresponding to NH₄CoPO₄ hydrates Incorrect Hydrate Form analysis_type->hydrates TGA shows unexpected water loss other_phases Other Cobalt Phases (e.g., Hydroxide) analysis_type->other_phases PXRD shows peaks for Co(OH)₂ or other phases washing Intensive Washing/ Centrifugation soluble->washing thermal Thermal Treatment/ Calcination ammonium->thermal hydrates->thermal resynthesis Re-dissolve and Re-precipitate under controlled pH other_phases->resynthesis

Caption: Logical workflow for troubleshooting the purity of synthesized this compound.

References

Technical Support Center: Troubleshooting Poor Yield in Cobalt Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cobalt phosphate (B84403) synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental workflows. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during the synthesis of cobalt phosphate, with a primary focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in cobalt phosphate synthesis?

A1: Low yields in cobalt phosphate synthesis can often be attributed to several factors:

  • Incomplete Precipitation: The reaction conditions, such as pH, temperature, and precursor concentrations, may not be optimal for the complete precipitation of cobalt phosphate.

  • Loss of Product During Work-up: A significant amount of the synthesized material can be lost during the washing and collection phases.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of cobalt and phosphate precursors can lead to an incomplete reaction.

  • Formation of Soluble Cobalt Complexes: In certain pH ranges, soluble cobalt-phosphate complexes may form, preventing complete precipitation.

Q2: How does pH affect the yield of cobalt phosphate?

A2: The pH of the reaction solution is a critical parameter that significantly influences the precipitation and, therefore, the yield of cobalt phosphate. A pH range of 5.0 to 9.5 is often cited for the precipitation of cobalt ammonium (B1175870) phosphates. Outside the optimal range, the yield can decrease due to the formation of soluble species or incomplete reaction. For cobalt oxide nanoparticles, a pH range of 8-9 has been shown to produce more homogenous and smaller crystalline particles compared to higher pH ranges of 10-11, which can lead to agglomeration.[1]

Q3: Can the choice of synthesis method impact the final yield?

A3: Yes, the synthesis method plays a crucial role. The most common methods are co-precipitation and hydrothermal synthesis.

  • Co-precipitation is a simple, rapid, and cost-effective method performed at or near room temperature.[2] However, it can sometimes result in less uniform particle size and lower crystallinity.[2]

  • Hydrothermal synthesis is conducted at elevated temperatures and pressures in a sealed vessel (autoclave).[2] This method typically yields materials with higher crystallinity and more uniform morphology, which can sometimes translate to a more complete reaction and higher effective yield after purification.[2][3]

Troubleshooting Guides

Issue 1: Low Product Yield

Symptoms:

  • The final weight of the dried cobalt phosphate powder is significantly lower than the theoretical maximum.

  • The supernatant after centrifugation or filtration is colored, indicating the presence of soluble cobalt ions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Precipitation 1. Optimize pH: Adjust the pH of the reaction mixture. For cobalt ammonium phosphate, a pH range of 5.0 to 9.5 is generally recommended. Use a pH meter for accurate control and adjust by dropwise addition of an acid or base (e.g., ammonium hydroxide).[2] 2. Adjust Temperature: The reaction temperature can influence the solubility of the product. For instance, to favor the formation of cobalt ammonium phosphate monohydrate, precipitation at 40-60 °C is suggested, while the hexahydrate form is favored at room temperature (~20 °C).[4] 3. Optimize Precursor Concentration: Ensure the molar ratios of cobalt and phosphate precursors are correct. In some cases, a slight excess of the precipitating agent (phosphate source) can drive the reaction to completion. Studies on related materials have shown that varying precursor concentrations significantly impacts the final product.[5]
Loss During Work-up 1. Optimize Centrifugation/Filtration: Adjust the speed and duration of centrifugation to ensure complete pelleting of the product. When filtering, use a filter paper with an appropriate pore size to prevent the loss of fine particles. 2. Careful Decantation: When removing the supernatant after centrifugation, decant carefully to avoid disturbing and aspirating the product pellet.
Incorrect Reagent Stoichiometry 1. Verify Calculations: Double-check all stoichiometric calculations for the cobalt and phosphate precursors. 2. Use Fresh Precursors: Ensure that the precursor salts have not hydrated or degraded over time, which could alter their effective molecular weight.
Issue 2: Particle Agglomeration

Symptoms:

  • Scanning Electron Microscopy (SEM) images show large, irregular clusters of particles instead of discrete nanoparticles.

  • The synthesized powder is difficult to disperse in solvents.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Surfactant Coverage 1. Increase Surfactant Concentration: If using a surfactant to control particle size, the concentration may be too low to stabilize the nanoparticles effectively. 2. Select a Different Surfactant: The choice of surfactant can influence particle growth and aggregation. Cationic surfactants like CTAB have been used to create specific structures in cobalt phosphate synthesis.
Improper Washing and Drying 1. Use a Compatible Solvent for Washing: When washing the product, use a solvent that does not strip the surfactant from the particle surface. 2. Consider Freeze-Drying: Freeze-drying (lyophilization) can minimize agglomeration compared to oven drying by preventing strong capillary forces during solvent evaporation.[6]
High pH For some cobalt-based nanoparticles, a higher pH can lead to a faster reaction rate, resulting in larger and more agglomerated particles.[1] Consider performing the synthesis at a lower pH within the optimal precipitation range.

Experimental Protocols

General Co-precipitation Synthesis Protocol

This protocol outlines the fundamental steps for synthesizing cobalt ammonium phosphate monohydrate.[4]

Materials:

  • Soluble cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate, CoCl₂·6H₂O)

  • Ammonium phosphate source (e.g., diammonium phosphate, (NH₄)₂HPO₄)

  • Deionized water

  • Ammonium hydroxide (B78521) solution (for pH adjustment)

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the cobalt(II) salt.

    • Prepare a separate aqueous solution of the ammonium phosphate source.

  • Precipitation:

    • With continuous stirring, slowly add the cobalt(II) salt solution to the ammonium phosphate solution.

    • Monitor and adjust the pH of the solution to the desired value (e.g., by adding ammonium hydroxide dropwise).[2]

  • Aging:

    • Continue stirring the suspension for a set period (e.g., 1-2 hours) to allow for the growth and aging of the precipitate.[2]

  • Washing and Filtration:

    • Separate the precipitate from the solution by filtration using a Buchner funnel or by centrifugation.[2]

    • Wash the precipitate several times with deionized water to remove unreacted precursors and byproducts.[4]

  • Drying:

    • Dry the collected precipitate in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.[2][4]

General Hydrothermal Synthesis Protocol

This protocol provides a general methodology for the hydrothermal synthesis of cobalt phosphate.[2][7]

Materials:

  • Cobalt(II) salt (e.g., CoCl₂·6H₂O)

  • Phosphate source (e.g., KH₂PO₄)

  • Urea (B33335) (CO(NH₂)₂) (optional, as a hydrolyzing agent)[7]

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the cobalt salt, phosphate source, and urea (if used) in deionized water and stir vigorously to form a transparent solution.[3]

  • Autoclave Reaction:

    • Transfer the solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 6-24 hours).[2]

  • Cooling and Collection:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting solid product by filtration or centrifugation.[2]

  • Washing:

    • Wash the product thoroughly with deionized water and ethanol.[2]

  • Drying:

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).[2]

Data Presentation

Table 1: Influence of Synthesis Parameters on Cobalt Phosphate Properties

Parameter Effect on Properties Typical Range/Value References
pH Affects precipitation, yield, particle size, and crystallinity.5.0 - 9.5 (for cobalt ammonium phosphate)
Temperature Influences the hydration state, crystallinity, and morphology.Room temperature to 180 °C[2][4]
Precursor Concentration Impacts particle size, morphology, and electrochemical properties.Varies depending on the desired product characteristics.[5][8]
Aging Time Affects the growth and crystallinity of the precipitate.1 - 24 hours[2]

Visualizations

Troubleshooting_Yield start Low Yield Observed check_supernatant Is the supernatant colored? start->check_supernatant incomplete_precipitation Incomplete Precipitation check_supernatant->incomplete_precipitation Yes loss_workup Product Loss During Work-up check_supernatant->loss_workup No optimize_pH Optimize pH (5.0-9.5) incomplete_precipitation->optimize_pH optimize_temp Adjust Temperature incomplete_precipitation->optimize_temp optimize_conc Check Precursor Ratios incomplete_precipitation->optimize_conc optimize_centrifugation Optimize Centrifugation/Filtration loss_workup->optimize_centrifugation careful_decant Careful Decantation loss_workup->careful_decant end Improved Yield optimize_pH->end optimize_temp->end optimize_conc->end optimize_centrifugation->end careful_decant->end

Caption: Troubleshooting workflow for low yield in cobalt phosphate synthesis.

CoPrecipitation_Workflow start Start: Co-Precipitation Synthesis prepare_solutions Prepare Aqueous Solutions of Cobalt(II) Salt and Ammonium Phosphate start->prepare_solutions mix_solutions Slowly Mix Solutions with Constant Stirring prepare_solutions->mix_solutions adjust_pH Adjust pH (e.g., with NH4OH) mix_solutions->adjust_pH age_precipitate Age Precipitate (e.g., 1-2 hours stirring) adjust_pH->age_precipitate separate_product Separate Precipitate (Filtration or Centrifugation) age_precipitate->separate_product wash_product Wash with Deionized Water separate_product->wash_product dry_product Dry Product in Oven (e.g., 60-80 °C) wash_product->dry_product end_product Final Cobalt Phosphate Product dry_product->end_product

Caption: Experimental workflow for co-precipitation synthesis.

References

Technical Support Center: Enhancing the Catalytic Activity of Cobalt Phosphate Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cobalt phosphate (B84403) materials. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to assist you in enhancing the catalytic activity of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cobalt phosphate (Co-Pi) catalysts?

A1: Cobalt phosphate catalysts are typically synthesized using methods such as electrodeposition, hydrothermal synthesis, and simple wet chemical routes.[1][2] Electrodeposition involves the anodic deposition of a Co-Pi film from an aqueous solution containing cobalt ions and a phosphate buffer.[3][4][5][6][7] Hydrothermal methods utilize elevated temperature and pressure to crystallize the material from a solution of precursors.[1] Wet chemical routes often involve the precipitation of cobalt phosphate nanoparticles from a solution.[2]

Q2: How does the morphology of cobalt phosphate materials affect their catalytic activity?

A2: The morphology, particularly the nanostructure, plays a crucial role in the catalytic performance of cobalt phosphate materials.[8] Nanostructured materials, such as nanoparticles, nanosheets, and microflower-like structures, offer a higher surface area, exposing more active sites for the catalytic reaction.[1][8][9] For instance, a microflower structure composed of microflakes has been shown to exhibit a high electrochemically active surface area (ECSA) and low electrochemical impedance, leading to enhanced electrocatalytic performance.[1]

Q3: What is the role of the phosphate group in the catalytic activity of cobalt phosphate materials?

A3: The phosphate group is integral to the structure and function of cobalt phosphate catalysts. In the context of the oxygen evolution reaction (OER), phosphate species can act as proton acceptors in the catalytic cycle.[3][4][5][6] The presence of a phosphate buffer is often crucial for maintaining high catalytic activity; its absence can lead to a significant decrease in performance.[3][4][5][6] Furthermore, the coordination of phosphate groups to cobalt centers influences the local geometric and electronic structure, which in turn affects the catalytic properties.[10]

Q4: What are common strategies to enhance the catalytic activity of cobalt phosphate materials?

A4: Several strategies can be employed to boost the catalytic activity of cobalt phosphate materials. These include:

  • Nanostructuring: Creating nanoscale materials to increase the surface area and the number of active sites.[8][9]

  • Doping: Introducing other elements, such as nitrogen or iron, into the cobalt phosphate structure can modify its electronic properties and create more active catalytic centers.[11][12][13][14]

  • Defect Engineering: Creating vacancies or defects in the crystal structure can enhance catalytic performance.[15]

  • Interfacing with Support Materials: Supporting cobalt phosphate on conductive materials can improve charge transfer and overall efficiency.[16][17]

Q5: How can I characterize the synthesized cobalt phosphate catalysts?

A5: A combination of techniques is typically used to characterize cobalt phosphate materials.[9][11]

  • Structural and Morphological Characterization: X-ray diffraction (XRD) is used to determine the crystal structure and phase purity.[18][19] Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are employed to observe the morphology and nanostructure.[9][18]

  • Compositional Analysis: X-ray photoelectron spectroscopy (XPS) can be used to determine the elemental composition and oxidation states of the elements on the surface of the material.[19]

  • Electrochemical Characterization: For electrocatalytic applications, techniques like cyclic voltammetry (CV), linear sweep voltammetry (LSV), and electrochemical impedance spectroscopy (EIS) are used to evaluate the catalytic activity, kinetics, and charge transfer properties.

Troubleshooting Guides

This section addresses common issues encountered during experiments with cobalt phosphate catalysts and provides step-by-step solutions.

Problem 1: Low Catalytic Activity or High Overpotential

Potential Cause Troubleshooting Steps
Incomplete catalyst formation or incorrect phase 1. Verify Synthesis Protocol: Double-check all precursor concentrations, reaction times, and temperatures against the established protocol.[1][2] 2. Characterize the Material: Perform XRD analysis to confirm the crystal structure and phase of your synthesized material.[18] The presence of impurity phases can be detrimental to activity. 3. Optimize Synthesis Conditions: Systematically vary synthesis parameters such as temperature, pH, and precursor ratios to optimize the material's properties.
Low active surface area 1. Modify Synthesis for Nanostructuring: Employ synthesis techniques that promote the formation of high-surface-area nanostructures like nanoparticles or nanosheets.[8][9] 2. Check for Agglomeration: Use SEM or TEM to inspect for particle agglomeration, which can reduce the accessible surface area. If agglomeration is an issue, consider using surfactants or capping agents during synthesis.[18]
Poor electrical conductivity 1. Use a Conductive Support: Deposit the cobalt phosphate catalyst onto a conductive support material to improve charge transport.[16][17] 2. Doping: Consider doping the cobalt phosphate with conductive elements.[11] 3. Composite Formation: Create a composite material by embedding the cobalt phosphate in a conductive matrix, such as N-doped carbon.[11]
Contamination of the catalyst or electrolyte 1. Use High-Purity Reagents: Ensure all chemicals and the water used for preparing solutions are of high purity. 2. Clean Glassware Thoroughly: Use appropriate cleaning procedures for all glassware and equipment to avoid cross-contamination.

Problem 2: Catalyst Instability and Deactivation

Potential Cause Troubleshooting Steps
Dissolution or degradation of the catalyst 1. Operando/In-situ Studies: If possible, use techniques like operando X-ray absorption spectroscopy to monitor the catalyst's structure and oxidation state during the reaction to identify degradation pathways.[20] 2. Optimize Operating Conditions: Operate within a stable potential and pH window for your catalyst. Extreme potentials or pH values can accelerate degradation. 3. Structural Stabilization: Doping or creating composite materials can sometimes enhance the structural stability of the catalyst.[11]
Surface poisoning 1. Purify Reactants: Ensure the reactants and electrolyte are free from impurities that could adsorb onto the catalyst surface and block active sites. 2. Electrochemical Cleaning: In some cases, applying specific potential cycles can help to clean the catalyst surface.
Detachment from the electrode surface 1. Improve Adhesion: Optimize the deposition method to ensure strong adhesion of the catalyst to the electrode substrate. This may involve surface pre-treatment of the electrode. 2. Use a Binder: For powder-based catalysts, use a suitable binder to prepare the electrode, ensuring good mechanical stability.

Data Presentation

Table 1: Comparison of Electrocatalytic Performance of Different Cobalt Phosphate-Based Materials for the Oxygen Evolution Reaction (OER)

CatalystSynthesis MethodElectrolyteOverpotential (mV) at 10 mA/cm²Tafel Slope (mV/dec)StabilityReference
Hydrous Cobalt PhosphateHydrothermal1.0 M KOH29298Stable for 10 h at 10 mA/cm²[1]
Porous Cobalt Phosphate NPsWet Chemical1.0 M KOH299-Stable for 12 h[2][21]
Co₃(PO₄)₂-NC NanocompositeHydrothermal & Pyrolysis1.0 M KOH35060.7Excellent reusability and long-term stability[11]
(Co,Fe)PO₄Phosphidation1 M KOH + Seawater137-High durability[12]
Co₁₋ₓPᵥ-Basic media23856.5-[15]
Co₁₋ₓPᵥ-Acidic media249--[15]

Note: The performance of catalysts can vary significantly with experimental conditions. This table provides a general comparison based on the cited literature.

Experimental Protocols

Protocol 1: Synthesis of Hydrous Cobalt Phosphate via Hydrothermal Method

This protocol is adapted from the synthesis of hydrous cobalt phosphate thin films.[1]

Materials:

Procedure:

  • Prepare a precursor solution by dissolving cobalt nitrate hexahydrate, ammonium dihydrogen phosphate, and urea in DI water. The molar ratio of Co:P:urea can be optimized.

  • Clean the substrate thoroughly by sonicating in a sequence of detergent, DI water, acetone, and isopropanol.

  • Place the cleaned substrate in a Teflon-lined stainless-steel autoclave.

  • Pour the precursor solution into the autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated time (e.g., 6 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Remove the substrate, which is now coated with a film of hydrous cobalt phosphate.

  • Rinse the coated substrate with DI water and ethanol (B145695) to remove any residual reactants.

  • Dry the sample in an oven at a low temperature (e.g., 60 °C).

Protocol 2: Electrochemical Evaluation of OER Activity

Materials and Equipment:

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat

  • Working electrode (synthesized cobalt phosphate catalyst on a conductive substrate)

  • Reference electrode (e.g., Ag/AgCl or Hg/HgO)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Electrolyte (e.g., 1.0 M KOH)

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte.

  • Electrolyte Purging: Purge the electrolyte with an inert gas (e.g., N₂ or Ar) for at least 30 minutes before the measurement to remove dissolved oxygen.

  • Cyclic Voltammetry (CV): Perform CV scans at a specific scan rate (e.g., 50 mV/s) within a potential window that covers the OER onset potential to activate and stabilize the catalyst.

  • Linear Sweep Voltammetry (LSV): Record the polarization curve using LSV at a slow scan rate (e.g., 1 mV/s) to minimize capacitive currents. The potential should be swept from a non-faradaic region to a potential where significant water oxidation occurs.

  • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log(current density)) derived from the LSV data.

  • Chronoamperometry/Chronopotentiometry: To assess stability, perform chronoamperometry at a constant potential or chronopotentiometry at a constant current density (e.g., 10 mA/cm²) for an extended period and monitor the current or potential over time.

  • IR Correction: All measured potentials should be corrected for the iR drop, where 'i' is the current and 'R' is the uncompensated solution resistance. The resistance can be determined using electrochemical impedance spectroscopy (EIS).

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_testing Electrochemical Testing cluster_analysis Data Analysis s1 Precursor Solution Preparation s2 Synthesis Reaction (e.g., Hydrothermal/Electrodeposition) s1->s2 s3 Washing and Drying s2->s3 c1 Structural Analysis (XRD) s3->c1 c2 Morphological Analysis (SEM, TEM) s3->c2 c3 Compositional Analysis (XPS) s3->c3 t1 Electrode Preparation s3->t1 a2 Structure-Activity Correlation c1->a2 c2->a2 c3->a2 t2 Electrochemical Measurements (CV, LSV, EIS) t1->t2 t3 Stability Test t2->t3 a1 Performance Evaluation (Overpotential, Tafel Slope) t3->a1 a1->a2

Caption: Experimental workflow for synthesis, characterization, and testing of cobalt phosphate catalysts.

Troubleshooting_Workflow cluster_synthesis_check Verify Synthesis cluster_morphology_check Examine Morphology cluster_conductivity_check Assess Conductivity start Low Catalytic Activity Observed q1 Is the catalyst phase-pure and crystalline? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the surface area high? (Nanostructured?) a1_yes->q2 s1 Optimize synthesis parameters (temp, pH, time) a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is electrical contact and conductivity adequate? a2_yes->q3 s2 Modify synthesis to induce nanostructuring a2_no->s2 s2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Improved Catalytic Activity a3_yes->end s3 Use conductive support, doping, or composite a3_no->s3 s3->q3

Caption: Troubleshooting workflow for diagnosing low catalytic activity in cobalt phosphate materials.

Influencing_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors cluster_operational Operational Conditions center Catalytic Activity of Cobalt Phosphate p1 Crystal Structure p1->center p2 Electronic Structure p2->center p3 Defect Density p3->center p4 Co-O/Co-P Coordination p4->center f1 Morphology & Surface Area f1->center f2 Particle Size f2->center f3 Conductivity f3->center f4 Support Interaction f4->center c1 pH of Electrolyte c1->center c2 Phosphate Concentration c2->center c3 Applied Potential c3->center

Caption: Key factors influencing the catalytic activity of cobalt phosphate materials.

References

Technical Support Center: Overcoming Cobalt Compound Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the solubility of cobalt compounds in biological media.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Troubleshooting and General Principles

Q1: My cobalt compound precipitated immediately upon addition to my biological medium (e.g., PBS, cell culture media). What are the initial checks?

A1: Immediate precipitation upon adding a cobalt compound to a biological medium is a common issue, often related to the medium's composition and the compound's intrinsic properties. Here are the first steps to troubleshoot the problem:

  • Phosphate-Containing Buffers: Phosphate-buffered saline (PBS) and many cell culture media (like DMEM) contain high concentrations of phosphate (B84403) ions. Cobalt ions can react with phosphate to form highly insoluble cobalt phosphate, which is a common cause of precipitation.[1][2][3] Consider if a non-phosphate buffer (e.g., HEPES, Tris-HCl) is suitable for your experiment.

  • pH of the Medium: The solubility of many cobalt compounds is highly dependent on pH.[4] Most cell culture media are buffered to a physiological pH of 7.2-7.4.[5][6] Cobalt is generally more soluble in acidic solutions than in neutral or alkaline ones.[4] The slight alkalinity of some media can reduce the solubility of cobalt salts.

  • Compound Identity and Purity: Verify the identity and purity of your cobalt compound. Some forms, like cobalt oxides and hydroxides, are inherently insoluble in water.[4]

  • Concentration: You may be exceeding the solubility limit of the compound in your specific medium. Attempt to prepare a more dilute solution.

A logical workflow can help diagnose the issue systematically.

G start Precipitate Observed in Biological Medium check_buffer Is the medium phosphate-based (e.g., PBS, DMEM)? start->check_buffer check_ph Is the medium pH neutral or alkaline (pH > 7)? check_buffer->check_ph No phosphate_yes Cobalt phosphate precipitation is highly likely. check_buffer->phosphate_yes Yes check_conc Is the working concentration high? check_ph->check_conc No ph_yes Low solubility in alkaline conditions expected. check_ph->ph_yes Yes conc_yes Solubility limit may be exceeded. check_conc->conc_yes Yes end Advanced Strategies Needed: - Ligand Modification - Nanoparticle Formulation check_conc->end No (Consult Further) solution1 Solution: Use a non-phosphate buffer (e.g., HEPES, Tris). phosphate_yes->solution1 solution2 Solution: Use pH modification or solubilizing agents. ph_yes->solution2 solution3 Solution: Lower concentration or use co-solvents (DMSO). conc_yes->solution3

Troubleshooting workflow for cobalt compound precipitation.

Q2: What is the general solubility of different types of cobalt compounds?

A2: The solubility of cobalt compounds varies significantly based on their chemical form. Understanding these differences is crucial for selecting the appropriate compound and solvent system for your experiments.

  • Highly Soluble: Simple inorganic salts like cobalt(II) chloride, cobalt(II) sulfate, and cobalt(II) nitrate (B79036) are generally soluble in water.[4][7] For example, cobalt(II) chloride hexahydrate is soluble in water at a concentration of 100 mg/mL.

  • Poorly Soluble to Insoluble: Cobalt compounds such as oxides (e.g., CoO, Co₃O₄), hydroxides, sulfides, and carbonates tend to be poorly soluble or insoluble in water under neutral pH conditions.[4]

  • Coordination Complexes: The solubility of cobalt coordination complexes depends heavily on the nature of the organic ligands attached. Many are designed for biological activity but have poor aqueous solubility, often requiring organic solvents like DMSO or ethanol (B145695) for dissolution.[8][9]

  • Bioaccessibility: It's important to distinguish between water solubility and bioaccessibility. Some water-insoluble compounds can still release cobalt ions in biological fluids, especially in acidic environments like the stomach or intracellular lysosomes (pH 4.5-5.0).[4][10][11]

The table below summarizes the solubility of common cobalt compounds.

Cobalt Compound Formula Water Solubility Notes
Cobalt(II) Chloride HexahydrateCoCl₂·6H₂OHigh (52.9 g/100 mL at 20°C)[12]Commonly used water-soluble salt.[13]
Cobalt(II) Sulfate HeptahydrateCoSO₄·7H₂OHighAnother common water-soluble salt.[4]
Cobalt(II) Nitrate HexahydrateCo(NO₃)₂·6H₂OHighTends to be soluble in water.[4]
Cobalt(II) OxideCoOPoorly Soluble/Insoluble[4]Can be taken up by cells and release ions intracellularly.[14]
Tricobalt TetraoxideCo₃O₄Poorly Soluble/Insoluble[4]Can be solubilized within cells at low pH.[4][14]
Cobalt(II) CarbonateCoCO₃Poorly Soluble---
Cobalt(II) CyanideCo(CN)₂InsolubleForms a soluble complex with excess cyanide.[15]
Section 2: Strategies for Enhancing Solubility

Q3: My compound is insoluble in aqueous buffers. Can I use an organic co-solvent like DMSO?

A3: Yes, using a small amount of an organic co-solvent is a very common and effective strategy for dissolving hydrophobic or poorly soluble compounds for use in biological assays.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most widely used co-solvent because it can dissolve a wide range of compounds and is generally tolerated by cells at low final concentrations.[16][17]

  • Procedure: The standard method is to prepare a highly concentrated stock solution of your cobalt compound in 100% DMSO. This stock is then serially diluted (if necessary) in DMSO before being added to the aqueous cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1-0.5%).[17]

  • Caution: Always perform a vehicle control experiment, treating cells with the highest concentration of DMSO used in your experiment to ensure the solvent itself is not causing any observed effects. Each cell line has a different tolerance to DMSO.[16]

Q4: What are complexing and solubilizing agents, and how can they help?

A4: If co-solvents are not sufficient or desirable, specialized solubilizing agents can be used. These molecules are designed to encapsulate or interact with poorly soluble compounds, increasing their apparent solubility in water. Two common classes are cyclodextrins and surfactants.[18]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a hydrophobic "guest" molecule (like a cobalt complex), forming an "inclusion complex" that is water-soluble.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible derivative.[20][21]

  • Surfactants (Detergents): Above a certain concentration (the critical micelle concentration or CMC), surfactant molecules self-assemble into spherical structures called micelles.[22] The hydrophobic core of the micelle can entrap insoluble compounds, allowing them to be dispersed in an aqueous solution.[23][24] This process is known as micellar solubilization.

G Solubilization Mechanisms cluster_0 Cyclodextrin (B1172386) Inclusion Complex cluster_1 Micellar Encapsulation CD Cyclodextrin (Hydrophilic Exterior) Co_Complex1 Insoluble Cobalt Complex Soluble_Complex Water-Soluble Inclusion Complex Co_in_Soluble Plus1 + Arrow1 -> Micelle Micelle (Hydrophobic Core) Co_Complex2 Insoluble Cobalt Complex Solubilized_Micelle Solubilized Complex Co_in_Micelle Plus2 + Arrow2 ->

Mechanisms of cyclodextrin and micellar solubilization.

Q5: I am working with cobalt nanoparticles. Are there special considerations?

A5: Yes, nanoparticles have unique behaviors in biological media.

  • Protein Corona: When introduced into biological fluids, nanoparticles are rapidly coated with proteins and other biomolecules, forming a "protein corona".[25][26] This corona, rather than the naked nanoparticle surface, is what interacts with cells.

  • Phosphate Interaction: As with cobalt ions, cobalt nanoparticles can interact with phosphate in buffers like PBS. This can lead to the formation of a cobalt phosphate surface layer, which can alter the nanoparticle's properties and dissolution rate.[1][2][3]

  • Dissolution: Cobalt nanoparticles can dissolve over time, releasing cobalt ions into the medium. This dissolution is rapid, with 35-55% of the particle mass potentially dissolving within the first hour in PBS.[1][3] The presence of larger biomolecules can initially suppress this dissolution.[1]

Section 3: Experimental Protocols

Protocol 1: Preparation of a Cobalt Compound Stock Solution using DMSO

This protocol describes the standard method for preparing a stock solution of a poorly water-soluble cobalt compound for cell culture experiments.

Materials:

  • Poorly soluble cobalt compound

  • 100% sterile DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Weigh out the desired amount of your cobalt compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-100 mM). This minimizes the volume of DMSO added to your final culture.

  • Vortex the tube vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming (e.g., 37°C) can sometimes aid dissolution, but check for compound stability at higher temperatures first.[16]

  • For dose-response experiments, perform serial dilutions of this stock solution in 100% DMSO. This is critical to ensure the compound does not precipitate out during dilution, which can happen if dilutions are made in aqueous media.[17]

  • Add a small aliquot of the DMSO stock (or its dilution) directly to the cell culture medium, mixing quickly and thoroughly. The final concentration of DMSO should ideally be below 0.5%, and always consistent across all treatments and controls.

  • Always include a "vehicle control" in your experiment, which contains only the highest volume of DMSO used, to account for any effects of the solvent itself.

Protocol 2: Enhancing Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method to prepare a solution of a poorly soluble cobalt compound by forming an inclusion complex with HP-β-CD.

Materials:

  • Poorly soluble cobalt compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., water, Tris buffer)

  • Stir plate and magnetic stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare a solution of HP-β-CD in your aqueous buffer. A starting concentration of 1-10% (w/v) is common.[20]

  • Slowly add the powdered cobalt compound to the stirring HP-β-CD solution. Add the compound in small increments to facilitate complexation.

  • Stir the mixture vigorously at room temperature. The complexation process can take several hours to overnight to reach equilibrium.[20]

  • After stirring, let any undissolved material settle.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved compound and to sterilize the solution.

  • The concentration of the solubilized cobalt compound in the filtrate should be determined analytically (e.g., by ICP-MS or UV-Vis spectroscopy) to ascertain the exact concentration of your final stock solution.

References

Technical Support Center: Regeneration of Deactivated Cobalt Phosphate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regeneration of deactivated cobalt phosphate (B84403) catalysts. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues, answers to frequently asked questions, and detailed experimental protocols to restore catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of cobalt phosphate catalyst deactivation?

A1: Deactivation of cobalt phosphate catalysts typically manifests as a decline in catalytic activity and/or selectivity over time.[1] In electrochemical applications, such as the Oxygen Evolution Reaction (OER), this can be observed as an increased overpotential required to achieve a specific current density, a decrease in current density at a constant applied potential, or a change in the Tafel slope.[2][3][4] For other catalytic reactions, you might observe a lower conversion of reactants or a shift in the product distribution.

Q2: What are the primary causes of deactivation in cobalt phosphate catalysts?

A2: The deactivation of cobalt phosphate catalysts can be attributed to several mechanisms, including:

  • Sintering: Agglomeration of cobalt particles at high operating temperatures, leading to a reduction in the active surface area.[5][6]

  • Coking or Fouling: The deposition of carbonaceous species or other byproducts on the active sites of the catalyst, which physically blocks access for reactants.[5][6]

  • Poisoning: Irreversible chemisorption of impurities from the feedstock or reaction environment onto the catalyst's active sites.[1]

  • Oxidation/Phase Change: Changes in the oxidation state of cobalt or transformation of the cobalt phosphate structure into less active phases, which can be influenced by the presence of water or other oxidizing agents.[6] In electrocatalysis, leaching of phosphate groups can also occur, altering the catalyst's composition and activity.[7][8]

Q3: Is it possible to regenerate a deactivated cobalt phosphate catalyst?

A3: In many cases, yes. The success of regeneration depends on the primary deactivation mechanism. Deactivation due to coking or fouling is often reversible through controlled oxidation to burn off the deposits.[5][6] Deactivation by oxidation of the cobalt species can sometimes be reversed by a reduction treatment.[5] However, severe sintering is generally considered irreversible.[5]

Q4: What is a typical regeneration procedure for a cobalt phosphate catalyst?

A4: A common regeneration strategy involves a multi-step process tailored to the suspected cause of deactivation. For instance, a catalyst deactivated by carbon deposition might undergo:

  • Dewaxing/Solvent Washing: To remove heavy organic residues.

  • Oxidation: A controlled calcination in an oxidizing atmosphere (e.g., air or dilute oxygen) to remove coke.

  • Reduction: Treatment with a reducing agent like hydrogen to restore the active metallic cobalt phase.[5]

The specific temperatures, gas compositions, and durations for each step need to be optimized for the particular catalyst and reaction system.

Q5: How can I determine if my regeneration protocol was successful?

A5: The success of a regeneration protocol can be evaluated by comparing the performance and physicochemical properties of the regenerated catalyst with those of the fresh and deactivated catalyst. Key characterization techniques include:

  • Catalytic Activity Testing: To confirm the restoration of conversion, selectivity, or electrochemical performance.

  • X-ray Diffraction (XRD): To check for changes in the crystalline structure and cobalt particle size.

  • Transmission Electron Microscopy (TEM): To visually inspect the cobalt particle size and distribution.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface composition and oxidation states of cobalt and phosphorus.

  • Temperature-Programmed Reduction (TPR): To assess the reducibility of the cobalt species.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and addressing common issues with cobalt phosphate catalyst deactivation.

Observed Issue Potential Cause Suggested Action(s)
Gradual loss of activity over time Coking/FoulingImplement a regeneration protocol involving controlled oxidation followed by reduction. Consider optimizing reaction conditions to minimize coke formation.
Sudden and significant drop in activity PoisoningIdentify and eliminate the source of impurities in the feed stream. Depending on the poison, specific chemical treatments may be necessary for regeneration.
Increased overpotential in electrocatalysis Change in catalyst composition (e.g., phosphate leaching), formation of less active oxide/hydroxide layersAttempt electrochemical reactivation by cycling the potential. In some cases, a chemical treatment to re-introduce phosphate ions may be explored.
Decreased selectivity to desired products Sintering, active site modificationCharacterize the catalyst for changes in particle size (XRD, TEM). If sintering is confirmed, regeneration is unlikely. Focus on optimizing reaction conditions (e.g., lower temperature) to prevent further deactivation.
No improvement after regeneration Irreversible deactivation (e.g., severe sintering, formation of stable inactive compounds)The catalyst may need to be replaced. Review the operating conditions to extend the lifetime of the new catalyst batch.

Experimental Protocols

Protocol 1: Regeneration of a Coked Cobalt Phosphate Catalyst

This protocol outlines a general procedure for regenerating a cobalt phosphate catalyst deactivated by carbon deposition.

1. Materials and Equipment:

  • Tube furnace with temperature and gas flow control

  • Quartz reactor tube

  • Inert gas (Nitrogen or Argon)

  • Oxidizing gas (e.g., 5% O₂ in N₂)

  • Reducing gas (e.g., 5% H₂ in N₂)

2. Procedure:

  • Inert Purge: Place the deactivated catalyst in the reactor and purge with an inert gas at a flow rate of 50-100 mL/min while ramping the temperature to 150-200°C to remove any physisorbed species. Hold for 1 hour.

  • Oxidation: Switch to the oxidizing gas mixture at a controlled flow rate. Slowly ramp the temperature to 300-400°C (the optimal temperature should be determined experimentally to ensure complete coke removal without causing significant sintering). Hold at this temperature for 2-4 hours.

  • Inert Purge: Switch back to the inert gas and maintain the temperature for 30 minutes to purge the system of oxygen.

  • Reduction: Cool the reactor to the desired reduction temperature (typically 350-450°C). Introduce the reducing gas mixture at a controlled flow rate. Hold for 4-6 hours.

  • Cooling: Cool the catalyst to room temperature under an inert gas flow before removal.

Protocol 2: Characterization of Catalyst State by X-ray Diffraction (XRD)

This protocol describes how to use XRD to assess changes in the crystalline structure and cobalt crystallite size.

1. Sample Preparation:

  • Grind a small amount of the fresh, deactivated, and regenerated catalyst into a fine powder.

  • Mount the powder onto a sample holder.

2. Data Acquisition:

  • Use a diffractometer with a Cu Kα radiation source.

  • Scan the sample over a 2θ range relevant for cobalt and cobalt phosphate phases (e.g., 10-80°).

  • Use a step size and scan speed that provide good resolution and signal-to-noise ratio.

3. Data Analysis:

  • Identify the crystalline phases present by comparing the diffraction peaks to a database (e.g., JCPDS).

  • Calculate the average cobalt crystallite size using the Scherrer equation from the broadening of a characteristic cobalt diffraction peak. Compare the crystallite sizes of the fresh, deactivated, and regenerated samples to evaluate sintering.

Data Presentation

Table 1: Comparison of Catalyst Properties Before and After Regeneration

Parameter Fresh Catalyst Deactivated Catalyst Regenerated Catalyst
Initial Activity (e.g., % Conversion) 95%40%92%
Co Crystallite Size (nm) from XRD 10.215.816.1
Surface Area (m²/g) 15095140
Co Oxidation State (from XPS) Co²⁺, Co³⁺Co⁰, Co²⁺, Co³⁺Co²⁺, Co³⁺

Visualizations

Deactivation_Regeneration_Cycle Fresh Fresh Catalyst (High Activity) Deactivated Deactivated Catalyst (Low Activity) Fresh->Deactivated Deactivation Mechanisms (Sintering, Coking, Poisoning) Regenerated Regenerated Catalyst (Activity Restored) Deactivated->Regenerated Regeneration Process (Oxidation, Reduction) Regenerated->Fresh Reactivation

Caption: A logical diagram illustrating the cycle of catalyst deactivation and regeneration.

Experimental_Workflow cluster_Deactivation_Analysis Deactivation Analysis cluster_Regeneration Regeneration cluster_Validation Validation Activity_Loss Observe Activity Loss Characterize_Deactivated Characterize Deactivated Catalyst (XRD, TEM, XPS) Activity_Loss->Characterize_Deactivated Identify_Mechanism Identify Deactivation Mechanism Characterize_Deactivated->Identify_Mechanism Select_Protocol Select Regeneration Protocol (e.g., Oxidation-Reduction) Identify_Mechanism->Select_Protocol Perform_Regeneration Perform Regeneration Select_Protocol->Perform_Regeneration Characterize_Regenerated Characterize Regenerated Catalyst Perform_Regeneration->Characterize_Regenerated Compare_Performance Compare Performance to Fresh Catalyst Characterize_Regenerated->Compare_Performance

Caption: Workflow for troubleshooting and regenerating a deactivated cobalt phosphate catalyst.

References

Adhesion problems of cobalt phosphate films on substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing adhesion problems with cobalt phosphate (B84403) films on various substrates.

Troubleshooting Guides

This section addresses specific issues that can lead to the delamination and poor adhesion of cobalt phosphate films during and after deposition.

Issue 1: Film peels off or delaminates immediately after deposition or during rinsing.

  • Question: My cobalt phosphate film is detaching from the substrate right after the experiment. What could be the cause?

  • Answer: This is a common issue and is often related to inadequate substrate preparation or improper deposition parameters. Here are the potential causes and solutions:

    • Inadequate Substrate Preparation: The substrate surface must be meticulously clean for strong adhesion. Any contaminants like organic residues, oils, or dust can act as a weak boundary layer, preventing a strong bond.[1][2]

      • Recommended Solution: Implement a thorough cleaning protocol. This can include sonication in solvents like ethanol (B145695) and isopropanol (B130326), followed by rinsing with deionized water and drying with a nitrogen stream.[3] For certain substrates, plasma cleaning or etching can further enhance surface wettability and promote adhesion.[4]

    • Incorrect Deposition Parameters: The conditions during electrodeposition or other deposition methods are critical.

      • Recommended Solution:

        • pH of the electrolyte: The pH of the deposition bath can affect the film's properties. For instance, in some phosphating processes, a pH that is too high can lead to the formation of basic material on the cathode instead of a well-adhered film.[5]

        • Current density/Potential: In electrodeposition, the applied current density or potential influences the film's morphology and adhesion.[6][7] It is crucial to optimize these parameters for your specific setup.

        • Bath composition and stability: The concentration of cobalt and phosphate sources, as well as any additives, must be carefully controlled. An unstable bath can lead to poor quality deposits.[8]

Issue 2: The film appears cracked, brittle, or shows poor cohesion.

  • Question: My cobalt phosphate film is cracking and seems to be falling apart, even if it's still attached to the substrate in some areas. Why is this happening?

  • Answer: This indicates a cohesive failure within the film itself, which can be caused by several factors:

    • Internal Stress: High internal stress can develop in the film during deposition, leading to cracking.[6]

      • Recommended Solution: Adjusting deposition parameters such as temperature, current density, and bath composition can help to reduce internal stress. Additives to the plating bath can also act as stress relievers.

    • Excessive Film Thickness: Thicker films are more prone to cracking due to increased internal stress.[6]

      • Recommended Solution: Reduce the deposition time to achieve a thinner, more uniform film. If a thick coating is required, consider a multi-layer approach with intermittent stress relief treatments.

    • Inappropriate Curing or Post-Treatment: For certain deposition methods, a post-deposition heat treatment (annealing) can improve the film's mechanical properties.[5]

      • Recommended Solution: If applicable, introduce an annealing step after deposition. This can help to relieve stress and improve the crystalline structure of the film, enhancing its cohesive strength.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor adhesion for cobalt phosphate films?

A1: The most common causes are inadequate substrate cleaning, improper surface profile (too smooth), poor wetting of the substrate by the electrolyte, and incorrect deposition parameters (e.g., pH, temperature, current density).[1][2] The formation of a weak boundary layer, such as an oxide layer on a metal substrate, can also significantly hinder adhesion.[1]

Q2: How can I improve the adhesion of my cobalt phosphate film?

A2: To improve adhesion:

  • Optimize Substrate Pre-treatment: Ensure the substrate is thoroughly cleaned and appropriately roughened to provide mechanical interlocking.[9]

  • Control Deposition Parameters: Carefully control the pH, temperature, and chemical composition of your deposition bath.[10]

  • Use an Adhesion-Promoting Interlayer: In some cases, depositing a thin intermediate layer of a different material can improve the adhesion of the cobalt phosphate film to the substrate.[11]

  • Post-Deposition Annealing: Heat treatment after deposition can enhance the interfacial bonding between the film and the substrate.[5]

Q3: What methods can I use to test the adhesion of my cobalt phosphate film?

A3: Several methods can be used to evaluate film adhesion, ranging from simple qualitative tests to more quantitative ones:

  • Tape Test (ASTM D3359): This involves applying and rapidly removing pressure-sensitive tape over cuts made in the coating. The amount of coating removed provides a qualitative measure of adhesion.[12]

  • Knife Test (ASTM D6677): A simple test where a utility knife is used to attempt to lift the coating from the substrate. The difficulty of removal gives an indication of adhesion.[12]

  • Pull-Off Test (ASTM D4541): A loading fixture (dolly) is glued to the coating surface, and a portable tester is used to apply an increasing force perpendicular to the surface until the dolly is pulled off. This provides a quantitative measure of adhesion strength in MPa or psi.[12]

  • Scratch Test: A diamond stylus is drawn across the coated surface with an increasing load until the film is detached. The critical load at which failure occurs is a measure of adhesion.[13]

Q4: Can the substrate material affect the adhesion of the cobalt phosphate film?

A4: Yes, the substrate material plays a crucial role. The chemical and physical properties of the substrate surface, such as its surface energy and reactivity, will influence the bonding with the cobalt phosphate film. For example, some materials may form a native oxide layer that can interfere with adhesion if not properly removed or treated.[1]

Quantitative Data on Adhesion Strength

While specific quantitative data for the adhesion strength of cobalt phosphate films is not widely available in the literature and is highly dependent on the specific substrate and deposition parameters, the following table provides a general overview of adhesion strength values for similar phosphate and cobalt-based coatings on different substrates.

Coating TypeSubstrateDeposition MethodAdhesion StrengthReference(s)
Hydroxyapatite (HAp)WE43 AlloyChemical Deposition8.6 MPa[14]
Octacalcium Phosphate (OCP)WE43 AlloyChemical Deposition7.1 MPa[14]
Nickel FilmsNickelElectrodepositionUp to 629.8 MPa (with anodic current treatment)[15]
Amorphous Cobalt-PhosphorusCopperElectrodepositionExcellent (could not be scraped off with a diamond scalpel)[8]

Experimental Protocols

Protocol 1: Electrodeposition of Cobalt Phosphate Films

This protocol is a general guideline for the electrodeposition of cobalt-containing phosphate films and should be optimized for specific experimental requirements.

  • Substrate Preparation:

    • Mechanically polish the substrate to a mirror finish.

    • Clean the substrate by sonicating in isopropanol for 15 minutes.[3]

    • Chemically etch the substrate to remove any oxide layer (e.g., in a solution of nitric acid, phosphoric acid, and acetic acid for copper substrates).[3]

    • Rinse thoroughly with deionized water and dry with a stream of cold air.[3]

  • Electrolyte Preparation:

    • Prepare an aqueous solution containing a cobalt salt (e.g., cobalt sulfate, CoSO₄·7H₂O) and a phosphorus source (e.g., phosphorous acid, H₃PO₃).[5][16]

    • Add boric acid (H₃BO₃) as a buffer and sodium chloride (NaCl) to improve conductivity.[16]

    • Adjust the pH of the solution to the desired level (typically acidic for these types of depositions) using an appropriate acid or base.[5]

  • Electrodeposition Process:

    • Set up a three-electrode electrochemical cell with the prepared substrate as the working electrode (cathode), a platinum sheet as the counter electrode (anode), and a reference electrode (e.g., SCE or Ag/AgCl).[8]

    • Immerse the electrodes in the electrolyte solution.

    • Apply a constant current density (galvanostatic) or a constant potential (potentiostatic) using a potentiostat/galvanostat.

    • The deposition time will determine the thickness of the film.

    • After deposition, remove the coated substrate, rinse with deionized water, and dry.

Protocol 2: Successive Ionic Layer Adsorption and Reaction (SILAR) Method for Cobalt Phosphate Thin Films

The SILAR method is a simple and cost-effective technique for depositing thin films at room temperature.[2][17]

  • Substrate Preparation:

    • Clean the substrate thoroughly as described in the electrodeposition protocol.

  • Precursor Solution Preparation:

    • Prepare a cationic precursor solution containing a cobalt salt (e.g., cobalt nitrate).

    • Prepare an anionic precursor solution containing a phosphate source (e.g., sodium phosphate).

  • SILAR Deposition Cycle:

    • Immerse the substrate in the cationic precursor solution for a specific duration (e.g., 20-40 seconds) to allow for the adsorption of cobalt ions.[18]

    • Rinse the substrate with deionized water to remove excess and loosely bound ions.[18]

    • Immerse the substrate in the anionic precursor solution for a specific duration (e.g., 20-40 seconds) to allow for the reaction with the adsorbed cobalt ions, forming a layer of cobalt phosphate.[18]

    • Rinse the substrate again with deionized water.[18]

    • This completes one SILAR cycle. Repeat the cycle to achieve the desired film thickness.

  • Post-Deposition Treatment:

    • After the final cycle, dry the coated substrate.

    • Annealing the film in a furnace at a specific temperature can improve its crystallinity and properties.[18]

Visualizations

experimental_workflow_electrodeposition cluster_prep Substrate Preparation cluster_dep Electrodeposition cluster_post Post-Treatment p1 Mechanical Polishing p2 Ultrasonic Cleaning p1->p2 p3 Chemical Etching p2->p3 p4 Rinsing & Drying p3->p4 d1 Prepare Electrolyte p4->d1 Clean Substrate d2 Assemble 3-Electrode Cell d1->d2 d3 Apply Current/Potential d2->d3 d4 Deposition d3->d4 t1 Rinsing d4->t1 Coated Substrate t2 Drying t1->t2 t3 Annealing (Optional) t2->t3 end end t3->end Final Film

Caption: Experimental workflow for cobalt phosphate film electrodeposition.

silar_workflow start Clean Substrate cation Immerse in Cationic Precursor (Co²⁺) start->cation rinse1 Rinse with Deionized Water cation->rinse1 anion Immerse in Anionic Precursor (PO₄³⁻) rinse1->anion rinse2 Rinse with Deionized Water anion->rinse2 cycle Repeat N Cycles rinse2->cycle cycle->cation Next Cycle dry Dry the Film cycle->dry Cycles Complete anneal Anneal (Optional) dry->anneal end Final Cobalt Phosphate Film anneal->end

Caption: Workflow for the Successive Ionic Layer Adsorption and Reaction (SILAR) method.

troubleshooting_flowchart start Adhesion Problem with Cobalt Phosphate Film q1 When does the failure occur? start->q1 immediately Immediately after deposition or during rinsing q1->immediately Immediately cracking Film is cracking or brittle q1->cracking During/After Curing q2 Check Substrate Preparation immediately->q2 q3 Check Deposition Parameters immediately->q3 q4 Check for Internal Stress cracking->q4 q5 Check Film Thickness cracking->q5 s2 Implement thorough cleaning protocol (sonication, etching). q2->s2 s3 Optimize pH, current density, temperature, and bath composition. q3->s3 s4 Adjust deposition parameters to reduce stress. Consider additives. q4->s4 s5 Reduce deposition time for a thinner film. q5->s5

Caption: Troubleshooting flowchart for cobalt phosphate film adhesion issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Cobalt Phosphate: Co-precipitation vs. Hydrothermal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of synthesis method for inorganic materials like cobalt phosphate (B84403) is critical, directly impacting the material's physicochemical properties and its ultimate performance in various applications, from catalysis to biomedical devices. This guide provides a detailed, objective comparison of two prevalent synthesis techniques: co-precipitation and hydrothermal synthesis of cobalt phosphate, supported by experimental data and detailed protocols.

At a Glance: Co-precipitation vs. Hydrothermal Synthesis

FeatureCo-precipitationHydrothermal Synthesis
Process Rapid precipitation from a solution at or near ambient temperature.[1][2]Crystallization from a solution in a sealed vessel under elevated temperature and pressure.[1]
Advantages Simple, rapid, and cost-effective.[1]Produces materials with high crystallinity, uniform morphology, and enhanced stability.[1]
Disadvantages May result in less uniform particle size and lower crystallinity.[1]Requires specialized equipment (autoclave), is more time-consuming, and has higher energy costs.[1]
Typical Morphology Platelike, anisotropic nano-rectangular, and irregular shapes.[1][3]Can yield more complex and controlled morphologies like microflowers composed of microplates.[1][4]

Quantitative Data Comparison

ParameterCo-precipitationHydrothermal Synthesis
Crystallinity Generally lower, can be amorphous or crystalline depending on conditions.Typically high, well-defined crystalline structure.[1]
Morphology Anisotropic nano-rectangular and irregular shapes.[3]Microflower-like structures composed of microplates.[4]
Specific Capacitance Up to 1889.31 Fg⁻¹ reported.[3]A specific capacity of 373 mAh g⁻¹ has been reported for cobalt phosphate nanorods.
Electrochemical Surface Area (ECSA) Not consistently reported.High ECSA (e.g., 1210 cm⁻²) has been reported.[4][5]
Oxygen Evolution Reaction (OER) Overpotential Not consistently reported.Low overpotential of 292 mV @ 10 mA cm⁻² has been achieved.[4][5]
Energy Density 9.64 Whkg⁻¹ reported.[3]25.62 Wh kg⁻¹ reported for a supercapattery device.
Power Density 1260.13 Wkg⁻¹ reported.[3]2953.12 W kg⁻¹ reported for a supercapattery device.

Experimental Protocols

Co-precipitation Synthesis of Cobalt Phosphate

This method involves the rapid formation of a solid precipitate from a solution.

Materials:

  • Cobalt(II) salt (e.g., cobalt chloride, cobalt nitrate)

  • Phosphate source (e.g., sodium phosphate, ammonium (B1175870) phosphate)

  • Deionized water

  • pH adjusting solution (e.g., ammonium hydroxide)

Procedure:

  • Prepare separate aqueous solutions of the cobalt(II) salt and the phosphate source.

  • Slowly add the phosphate solution to the cobalt salt solution under constant stirring. A precipitate will form immediately.[1]

  • Adjust the pH of the mixture to the desired level (typically neutral to slightly basic) by adding the pH adjusting solution dropwise to ensure complete precipitation.[1]

  • Continue stirring the suspension for a period (e.g., 1-2 hours) to allow the precipitate to age.[1][2]

  • Separate the precipitate from the solution by filtration or centrifugation.[1]

  • Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove any remaining impurities.[1]

  • Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) for several hours to obtain the cobalt phosphate powder.[1]

Hydrothermal Synthesis of Cobalt Phosphate

This method utilizes elevated temperature and pressure to induce crystallization.

Materials:

  • Cobalt(II) salt (e.g., cobalt chloride, cobalt nitrate)

  • Phosphate source (e.g., sodium phosphate, phosphoric acid)

  • Deionized water

  • (Optional) A hydrolyzing agent like urea (B33335).[4]

Procedure:

  • Dissolve the cobalt(II) salt and the phosphate source in deionized water to create a homogeneous precursor solution.

  • Transfer the solution into a Teflon-lined stainless-steel autoclave.[1]

  • Seal the autoclave and heat it in an oven to a specific temperature (e.g., 120-180 °C) for a designated duration (e.g., 6-24 hours).[1]

  • After the reaction period, allow the autoclave to cool down to room temperature naturally.[1]

  • Collect the solid product by filtration or centrifugation.[1]

  • Thoroughly wash the product with deionized water and ethanol to remove any unreacted precursors.[1]

  • Dry the final cobalt phosphate product in an oven at a moderate temperature (e.g., 60-80 °C).[1]

Visualization of Synthesis Workflows

To further elucidate the differences between the two synthesis methods, the following diagrams illustrate the key steps in each experimental workflow.

CoPrecipitation_Workflow A Prepare Precursor Solutions B Mix & Precipitate A->B Add phosphate to cobalt salt solution C pH Adjustment B->C D Aging C->D E Filtration & Washing D->E F Drying E->F G Final Product F->G

Co-precipitation experimental workflow.

Hydrothermal_Workflow A Prepare Precursor Solution B Transfer to Autoclave A->B C Hydrothermal Reaction B->C Heat at 120-180°C, 6-24 hours D Cooling C->D E Filtration & Washing D->E F Drying E->F G Final Product F->G

Hydrothermal synthesis experimental workflow.

References

A Comparative Analysis of Cobalt and Nickel Phosphate Electrocatalysts for Enhanced Oxygen Evolution

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic efficiencies of cobalt phosphate (B84403) and nickel phosphate for the oxygen evolution reaction (OER), this guide offers a comprehensive comparison of their performance, supported by experimental data from recent literature. This analysis is tailored for researchers, scientists, and professionals in drug development seeking to understand the nuances of these promising electrocatalysts.

The oxygen evolution reaction is a critical process in various renewable energy technologies, including water splitting and metal-air batteries. The efficiency of this reaction is largely dependent on the electrocatalyst used. Among the various non-precious metal catalysts, cobalt and nickel phosphates have emerged as highly active and stable materials. This guide provides a comparative overview of their catalytic performance, drawing on data from multiple studies.

Performance Data Overview

The catalytic efficiency of cobalt phosphate and nickel phosphate for the OER is typically evaluated based on key metrics such as overpotential (the additional potential required to drive the reaction at a certain current density) and the Tafel slope (which provides insight into the reaction mechanism). The following table summarizes the performance of various cobalt and nickel phosphate-based catalysts as reported in the literature. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies, such as electrolyte concentration, substrate materials, and catalyst loading.

Catalyst CompositionSubstrateElectrolyteOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)Reference
Hydrous Cobalt PhosphateNot specified1.0 M KOH29298[1][2]
Cobalt Phosphate NanoparticlesCarbon Cloth1.0 M KOH29944
Cobalt-Phosphorus Coating (8 wt% P)Copper1.0 M KOH378Not Reported[3]
Cobalt Phosphate on Nickel FoamNickel FoamNot specified222 (@ 100 mA/cm²)Not Reported[4]
(Co₀.₅Ni₀.₅)₃(PO₄)₂Nickel Foam1.0 M KOH27359.3[5]
Nickel-Phosphorus AlloyNickel FoamNot specified33570[6]

Experimental Methodologies

The synthesis and electrochemical evaluation of these catalysts are crucial for determining their performance. Below are detailed protocols representative of the methods used in the cited studies.

Catalyst Synthesis: Hydrothermal Method for Cobalt Phosphate

A common method for synthesizing cobalt phosphate electrocatalysts is the hydrothermal method.[1][2]

  • Precursor Solution: A precursor solution is prepared by dissolving a cobalt salt (e.g., cobalt chloride or cobalt nitrate) and a phosphate source (e.g., ammonium (B1175870) phosphate) in deionized water. In some preparations, a hydrolyzing agent like urea (B33335) is added.[1][2]

  • Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-180°C) for several hours.

  • Product Recovery: After the autoclave cools down to room temperature, the precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol, and then dried in an oven.

  • Post-treatment (optional): In some cases, the dried powder is further annealed at a high temperature to improve its crystallinity and stability.

Electrochemical Characterization: Three-Electrode Setup

The catalytic activity of the prepared materials is typically assessed using a standard three-electrode electrochemical cell.[7]

  • Working Electrode Preparation: The synthesized catalyst powder is dispersed in a solution containing a solvent (e.g., a water-isopropanol mixture) and a binder (e.g., Nafion) to form a catalyst ink. A specific amount of this ink is then drop-casted onto a conductive substrate (e.g., glassy carbon electrode, nickel foam, or carbon paper) and dried to form the working electrode.

  • Electrochemical Cell Assembly: The working electrode, a counter electrode (typically a platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode) are immersed in an electrolyte solution (commonly 1.0 M KOH).[7]

  • Electrochemical Measurements:

    • Linear Sweep Voltammetry (LSV): The potential of the working electrode is swept at a slow scan rate (e.g., 5-10 mV/s), and the resulting current is measured to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²).[7]

    • Tafel Analysis: The Tafel slope is derived from the linear portion of a plot of overpotential versus the logarithm of the current density, providing insights into the OER mechanism.

    • Electrochemical Impedance Spectroscopy (EIS): This technique is used to investigate the charge transfer kinetics at the electrode-electrolyte interface.

    • Chronoamperometry/Chronopotentiometry: These methods are employed to assess the long-term stability of the catalyst by holding the potential or current constant and monitoring the current or potential change over time.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_electrode Working Electrode Preparation cluster_electrochemistry Electrochemical Evaluation S1 Precursor Solution Preparation S2 Hydrothermal/Electrodeposition Reaction S1->S2 S3 Product Collection & Washing S2->S3 S4 Drying & Annealing S3->S4 E1 Catalyst Ink Formation S4->E1 E2 Deposition on Substrate E1->E2 E3 Drying E2->E3 C1 Three-Electrode Cell Assembly E3->C1 C2 Linear Sweep Voltammetry (LSV) C1->C2 C4 Electrochemical Impedance Spectroscopy (EIS) C1->C4 C5 Stability Testing C1->C5 C3 Tafel Analysis C2->C3 D1 D1 C3->D1 Data Analysis & Comparison C4->D1 Data Analysis & Comparison C5->D1 Data Analysis & Comparison

A generalized workflow for the synthesis and electrochemical evaluation of catalysts.

OER_Mechanism cluster_legend Simplified OER Mechanism on Metal (M) Site M M-OH M_O M=O M->M_O - H⁺ - e⁻ M_OOH M-OOH M_O->M_OOH + OH⁻ M_OO M-OO M_OOH->M_OO - H⁺ - e⁻ M_OO->M + O₂ O2 O₂ H2O H₂O OH_minus OH⁻ e_minus e⁻ M_legend M = Co or Ni

A simplified schematic of the oxygen evolution reaction mechanism on a metal active site.

Concluding Remarks

Both cobalt and nickel phosphates demonstrate significant promise as efficient and cost-effective electrocatalysts for the oxygen evolution reaction. The available data suggests that the catalytic activity can be tuned by controlling the composition (e.g., Co/Ni ratio in mixed phosphates) and morphology. While cobalt phosphates have been extensively studied and show excellent performance, nickel phosphates and particularly cobalt-nickel mixed phosphates exhibit competitive and in some cases superior activity, which is attributed to the synergistic effects between the two metals.

References

A Comparative Guide to Cobalt Phosphate: A High-Performance Bifunctional Electrocatalyst for Water Splitting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of renewable energy and drug development, the quest for efficient, cost-effective, and durable electrocatalysts is paramount. Cobalt phosphate (B84403) has emerged as a promising candidate for catalyzing the two critical half-reactions of water splitting—the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). This guide provides an objective comparison of cobalt phosphate's performance against conventional noble-metal catalysts, supported by experimental data and detailed protocols to facilitate its validation and application in your research.

Performance Benchmark: Cobalt Phosphate vs. Noble Metal Catalysts

The efficacy of an electrocatalyst is primarily determined by its overpotential (the additional voltage required to drive the reaction at a given current density) and its Tafel slope (which indicates the reaction kinetics). The following table summarizes the performance of various cobalt phosphate-based materials in alkaline media (1.0 M KOH) and compares them with the state-of-the-art noble metal catalysts, platinum/carbon (Pt/C) for HER, and iridium oxide (IrO₂) and ruthenium oxide (RuO₂) for OER.

ElectrocatalystReactionOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
Cobalt Phosphate (Co-P) Film HER9442Stable for 24 hours.[1]
OER34547Stable for 24 hours.[1]
Hydrous Cobalt Phosphate OER29298Stable for 10 hours.[2]
Cobalt-Iron-Phosphate ((Co,Fe)PO₄) HER137Not SpecifiedStable for over 72 hours.[3]
Pt/C HER~70-100~30-100Prone to degradation in alkaline media.
IrO₂ OER~300-400~40-60High stability.[1]
RuO₂ OER~250-350~30-70Can exhibit dissolution during OER.

As the data indicates, cobalt phosphate-based materials exhibit competitive performance, particularly the electrodeposited Co-P films which show a low overpotential and a small Tafel slope for both HER and OER, rivaling the integrated performance of Pt and IrO₂.[1][4] Doping with other transition metals, such as iron, has been shown to enhance the stability of the catalyst.[3]

Visualizing the Mechanism: Bifunctional Water Splitting

The following diagram illustrates the role of a bifunctional electrocatalyst like cobalt phosphate in the overall water splitting process.

Bifunctional_Electrocatalysis Overall Reaction: 2H₂O → 2H₂ + O₂ cluster_cathode Cathode (HER) cluster_anode Anode (OER) cluster_power External Power H2O_in_C 2H₂O Catalyst_C Cobalt Phosphate H2O_in_C->Catalyst_C Adsorption e_in_C 2e⁻ e_in_C->Catalyst_C H2_out H₂ Catalyst_C->H2_out Desorption OH_out_C 2OH⁻ Catalyst_C->OH_out_C OH_in_A 4OH⁻ Catalyst_A Cobalt Phosphate OH_in_A->Catalyst_A Adsorption O2_out O₂ Catalyst_A->O2_out Desorption H2O_out_A 2H₂O Catalyst_A->H2O_out_A e_out_A 4e⁻ Catalyst_A->e_out_A Power Power Source e_out_A->Power Power->e_in_C

Bifunctional electrocatalysis of water splitting by cobalt phosphate.

Experimental Protocols

To facilitate the independent validation of cobalt phosphate as a bifunctional electrocatalyst, detailed experimental protocols for its synthesis and electrochemical evaluation are provided below.

Protocol 1: Synthesis of Cobalt Phosphate via Electrodeposition

This protocol describes the synthesis of a cobalt-phosphorous-derived film on a conductive substrate, adapted from a facile potentiodynamic electrodeposition method.[1]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium hypophosphite (NaH₂PO₂·H₂O)

  • Ammonium chloride (NH₄Cl)

  • Deionized (DI) water

  • Conductive substrate (e.g., copper foil, nickel foam)

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

Procedure:

  • Prepare the Electrolyte: Dissolve 0.1 M CoCl₂·6H₂O, 0.2 M NaH₂PO₂·H₂O, and 0.5 M NH₄Cl in DI water to form the deposition electrolyte.

  • Prepare the Substrate: Clean the conductive substrate by sonicating in acetone, ethanol, and DI water for 15 minutes each to remove any surface impurities.

  • Electrochemical Deposition:

    • Set up a three-electrode cell with the prepared substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Immerse the electrodes in the prepared electrolyte.

    • Perform potentiodynamic deposition by cycling the potential between -0.6 V and -1.2 V vs. Ag/AgCl for a specified number of cycles (e.g., 50 cycles) at a scan rate of 20 mV/s.

  • Post-Treatment:

    • After deposition, rinse the cobalt phosphate-coated substrate thoroughly with DI water and ethanol.

    • Dry the electrode in a vacuum oven at 60°C for 2 hours.

Protocol 2: Electrochemical Evaluation of Bifunctional Activity

This protocol outlines the procedure for evaluating the HER and OER performance of the synthesized cobalt phosphate electrocatalyst in an alkaline electrolyte.

Materials:

  • Synthesized cobalt phosphate electrode (working electrode)

  • Platinum wire or graphite (B72142) rod (counter electrode)

  • Reference electrode (e.g., Hg/HgO or Ag/AgCl)

  • 1.0 M potassium hydroxide (B78521) (KOH) electrolyte

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat

  • Nitrogen (N₂) or Argon (Ar) gas for purging

Procedure:

  • Electrolyte Preparation: Prepare a 1.0 M KOH solution using high-purity KOH and DI water. Purge the electrolyte with N₂ or Ar for at least 30 minutes to remove dissolved oxygen before each experiment.

  • Three-Electrode Setup: Assemble the three-electrode cell with the cobalt phosphate electrode as the working electrode, a platinum wire/graphite rod as the counter electrode, and a suitable reference electrode.

  • Hydrogen Evolution Reaction (HER) Measurement:

    • Perform Linear Sweep Voltammetry (LSV) in the cathodic potential range (e.g., 0 V to -0.5 V vs. RHE) at a slow scan rate (e.g., 1-5 mV/s) to obtain the polarization curve.

    • The potential should be iR-corrected to account for the solution resistance.

    • The overpotential is calculated as the difference between the applied potential and the reversible potential for HER (0 V vs. RHE).

    • The Tafel slope is determined by plotting the overpotential against the logarithm of the current density.

  • Oxygen Evolution Reaction (OER) Measurement:

    • Perform LSV in the anodic potential range (e.g., 1.0 V to 1.8 V vs. RHE) at a slow scan rate (e.g., 1-5 mV/s).

    • The overpotential is calculated as the difference between the applied potential and the reversible potential for OER (1.23 V vs. RHE).

    • The Tafel slope is determined from the linear region of the Tafel plot.

  • Stability Testing:

    • Perform chronoamperometry or chronopotentiometry at a constant potential or current density (e.g., corresponding to 10 mA/cm²) for an extended period (e.g., 10-24 hours).

    • Monitor the change in current density or potential over time to assess the catalyst's stability. Post-mortem characterization of the catalyst can provide insights into any structural or compositional changes.[5]

Conclusion

Cobalt phosphate presents a compelling case as a bifunctional electrocatalyst for water splitting, offering a viable and cost-effective alternative to precious metal catalysts. Its performance, particularly when synthesized as a thin film via electrodeposition, is highly competitive for both the hydrogen and oxygen evolution reactions. The provided protocols offer a standardized framework for the synthesis and evaluation of this promising material, enabling further research and development in the field of renewable energy and beyond. The stability of cobalt phosphate, especially when doped, further enhances its potential for practical applications in water electrolyzers.

References

A Comparative Guide to the Electronic Structure of Cobalt(II) Phosphate: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic structure of cobalt(II) phosphate (B84403) (Co₃(PO₄)₂) as elucidated by Density Functional Theory (DFT) studies. It aims to offer an objective analysis of its performance characteristics against alternative materials, supported by experimental and computational data. This information is crucial for researchers engaged in materials science, catalysis, and drug development where understanding the electronic properties of cobalt-based compounds is paramount.

Comparative Analysis of Electronic Properties

DFT calculations have been instrumental in revealing the intricate electronic nature of cobalt(II) phosphate and related materials. The choice of computational parameters, particularly the exchange-correlation functional and the inclusion of a Hubbard U correction (DFT+U) for the strongly correlated d-electrons of cobalt, significantly influences the predicted electronic properties.

Below is a summary of key electronic properties for this compound and comparable materials from various DFT studies.

MaterialFunctionalUeff (eV)Band Gap (eV)Magnetic Moment (μB/Co atom)Key Findings
Co₃(PO₄)₂ PBE-0.0 (metallic)-The calculated density of states (DOS) shows no band gap at the Fermi level, suggesting metallic behavior.[1]
CoP₂ PBE-0.4DiamagneticPredicted to be a diamagnetic semiconductor.[2]
CoP₂ HSE06-0.8DiamagneticThe hybrid functional predicts a larger band gap compared to PBE.[2]
CoP₂ B3LYP-0.8DiamagneticSimilar to HSE06, this hybrid functional yields a larger band gap.[2]
CoO PBE+U3.02.52.68An antiferromagnetic insulator with a band gap consistent with experimental observations.[3]
Co₃O₄ PBE+U3.01.6-An antiferromagnetic material with distinct electronic and magnetic properties.[3]
N-doped Co₃(PO₄)₂ ----N-coordination enhances ORR catalytic activity by modifying the electronic structure.[4]

Experimental and Computational Protocols

A cohesive understanding of the electronic structure of this compound requires a synergistic approach, combining experimental synthesis and characterization with theoretical DFT calculations.

Experimental Protocols

Synthesis of this compound Nanostructures:

A common method for synthesizing this compound nanostructures is the co-precipitation method.[5][6]

  • Precursor Preparation: Aqueous solutions of a cobalt(II) salt (e.g., cobalt(II) chloride, CoCl₂) and a phosphate salt (e.g., ammonium (B1175870) dihydrogen phosphate, NH₄H₂PO₄) are prepared.[7]

  • Precipitation: The two solutions are mixed, leading to the precipitation of this compound hydrate.

  • Washing: The resulting precipitate is washed multiple times with deionized water and ethanol (B145695) to remove impurities.[7]

  • Drying: The purified product is then dried under vacuum.[7]

  • Annealing: To obtain the anhydrous form and improve crystallinity, the dried powder is often annealed at elevated temperatures.

Characterization Techniques:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized material.[5]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and nanostructure of the this compound.[5][6]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of the constituent elements.

  • UV-Vis Spectroscopy: To investigate the optical properties and estimate the band gap experimentally.

Computational Protocol: DFT Workflow

The following diagram illustrates a typical workflow for performing DFT calculations on this compound.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Post-Processing and Analysis A Define Crystal Structure (e.g., from XRD data) B Select Computational Parameters (Functional, Basis Set, U-value) A->B C Geometry Optimization (Relax atomic positions and lattice parameters) B->C D Self-Consistent Field (SCF) Calculation (Solve Kohn-Sham equations) C->D E Calculate Electronic Properties (DOS, Band Structure, Magnetic Moment) D->E F Compare with Experimental Data E->F

Caption: A typical workflow for DFT calculations on crystalline materials.

Structure-Property Relationships and Applications

The electronic structure of this compound is intrinsically linked to its potential applications, particularly in catalysis. The arrangement of Co and PO₄ units, the coordination environment of the cobalt ions, and the resulting density of states near the Fermi level dictate its catalytic activity.

The following diagram illustrates the relationship between the fundamental properties of this compound and its performance in a key application area.

Structure_Property_Application cluster_structure Fundamental Properties cluster_performance Performance Characteristics cluster_application Application A Crystal Structure (Coordination Environment) B Electronic Structure (DOS, Band Gap) A->B C Magnetic Properties B->C D Catalytic Activity (e.g., for OER/ORR) B->D C->D F Electrocatalysis (Water Splitting, Fuel Cells) D->F E Electrochemical Stability E->F

Caption: Relationship between structure, properties, and applications of Co₃(PO₄)₂.

Conclusion

DFT studies provide invaluable insights into the electronic structure of this compound, revealing its potential as a functional material. The metallic nature predicted by standard DFT functionals for Co₃(PO₄)₂ contrasts with the semiconducting or insulating behavior of related cobalt oxides and phosphides, highlighting the unique electronic landscape of this material. The inclusion of Hubbard U corrections and the use of hybrid functionals are crucial for accurately describing the electronic and magnetic properties of cobalt-based compounds. Experimental validation remains essential to confirm theoretical predictions and to guide the rational design of novel cobalt phosphate-based materials for catalytic and other applications. The synergy between computational modeling and experimental synthesis and characterization will continue to drive advancements in this field.

References

A Spectroscopic Comparison of Cobalt Phosphate Hydrates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides an objective spectroscopic comparison of various cobalt phosphate (B84403) hydrates, offering valuable insights for researchers in materials science, catalysis, and drug development. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for understanding the structural and chemical nuances of these compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of different cobalt phosphate hydrates, facilitating a direct comparison of their properties.

Cobalt Phosphate Hydrate (B1144303)Spectroscopic TechniquePeak/Binding Energy (eV)Assignment
Co₃(PO₄)₂·8H₂O FTIR (cm⁻¹) ** ~3440O-H stretching (water of hydration)[1]
~1630H-O-H bending (water of hydration)[2]
1005 - 1050P-O asymmetric stretching (ν₃ of PO₄³⁻)[2]
~960P-O symmetric stretching (ν₁ of PO₄³⁻)
575 - 660Co-O stretching[1]
Raman (cm⁻¹) ~1000ν₃ antisymmetric stretching of PO₄³⁻[3]
XPS (eV) Co 2p₃/₂: ~781.6Co²⁺
P 2p: ~133.0PO₄³⁻
O 1s: ~531.1P-O
O 1s: ~532.2H₂O
Co₃(PO₄)₂ (Anhydrous) FTIR (cm⁻¹) 1030 - 1100P-O asymmetric stretching (ν₃ of PO₄³⁻)
~970P-O symmetric stretching (ν₁ of PO₄³⁻)
550 - 650Co-O stretching
Raman (cm⁻¹) ~1000ν₃ antisymmetric stretching of PO₄³⁻[3]
XPS (eV) Co 2p₃/₂: ~781.7Co²⁺[4]
P 2p: ~133.0PO₄³⁻[4]
O 1s: ~531.8Co-O[4]
Co(H₂PO₄)₂·2H₂O FTIR (cm⁻¹) 3385 - 2429O-H stretching (P-OH and H₂O)[5]
~1640H-O-H bending (water of hydration)
1239P-OH in-plane bending[5]
1130 - 900P-O stretching modes of H₂PO₄⁻
891P-OH stretching[5]
Raman (cm⁻¹) 3309 - 3075O-H stretching (P-OH and H₂O)[5]
1080 - 900P-O stretching modes of H₂PO₄⁻
930ν₁ symmetric stretching of PO₄ group[5]
CoHPO₄ FTIR (cm⁻¹) ~3200O-H stretching (P-OH)
~1640H-O-H bending (adsorbed water)
1100 - 1000P-O stretching modes of HPO₄²⁻
~850P-OH bending
XPS (eV) **Co 2p₃/₂: ~780.4 - 782.5Co²⁺[6]
P 2p: ~133.8HPO₄²⁻[7]
O 1s: ~531.5P-O

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of cobalt phosphate hydrates are crucial for reproducible research.

Synthesis of Cobalt Phosphate Hydrates

1. Cobalt(II) Phosphate Octahydrate (Co₃(PO₄)₂·8H₂O): This compound can be synthesized via a precipitation reaction. A typical procedure involves mixing aqueous solutions of a soluble cobalt(II) salt (e.g., cobalt(II) nitrate (B79036) or cobalt(II) chloride) and a phosphate salt (e.g., diammonium hydrogen phosphate or sodium phosphate) at room temperature. The resulting precipitate is then filtered, washed with deionized water and ethanol, and dried under vacuum.

2. Anhydrous this compound (Co₃(PO₄)₂): Anhydrous this compound is typically obtained by the thermal dehydration of this compound octahydrate. The hydrated salt is heated in a furnace at a temperature range of 200-500°C for several hours to remove the water of crystallization.

3. Cobalt(II) Dihydrogen Phosphate Dihydrate (Co(H₂PO₄)₂·2H₂O): This hydrate can be prepared by reacting cobalt carbonate or cobalt hydroxide (B78521) with a stoichiometric amount of phosphoric acid. The resulting solution is then concentrated by gentle heating and allowed to crystallize. The crystals are collected by filtration, washed with a small amount of cold water, and air-dried.

4. Cobalt(II) Hydrogen Phosphate (CoHPO₄): Cobalt hydrogen phosphate can be synthesized hydrothermally. For instance, a mixture of a cobalt salt and a phosphate source in a specific molar ratio is sealed in a Teflon-lined stainless-steel autoclave and heated at a controlled temperature (e.g., 120-180°C) for a designated period. The resulting product is then filtered, washed, and dried.[8]

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are typically recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the powdered sample is placed directly on the ATR crystal, and the spectrum is collected in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

2. Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The laser is focused on the powdered sample, and the scattered light is collected and analyzed. The spectra are typically recorded over a Raman shift range of 100-3500 cm⁻¹.

3. X-ray Photoelectron Spectroscopy (XPS): XPS analysis is performed in an ultra-high vacuum system using a monochromatic X-ray source (e.g., Al Kα). The powdered sample is mounted on a sample holder using double-sided adhesive tape. Survey scans are first acquired to identify the elements present on the surface. High-resolution spectra are then recorded for the Co 2p, P 2p, and O 1s regions to determine the chemical states and binding energies of the elements. Charge referencing is typically done by setting the adventitious carbon C 1s peak to 284.8 eV.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of different cobalt phosphate hydrates.

experimental_workflow cluster_synthesis Synthesis of Cobalt Phosphate Hydrates cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison synthesis_octa Co₃(PO₄)₂·8H₂O (Precipitation) ftir FTIR Spectroscopy synthesis_octa->ftir raman Raman Spectroscopy synthesis_octa->raman xps XPS Analysis synthesis_octa->xps synthesis_anhydrous Co₃(PO₄)₂ (Thermal Dehydration) synthesis_anhydrous->ftir synthesis_anhydrous->raman synthesis_anhydrous->xps synthesis_dihydrogen Co(H₂PO₄)₂·2H₂O (Crystallization) synthesis_dihydrogen->ftir synthesis_dihydrogen->raman synthesis_dihydrogen->xps synthesis_hydrogen CoHPO₄ (Hydrothermal) synthesis_hydrogen->ftir synthesis_hydrogen->raman synthesis_hydrogen->xps data_table Quantitative Data Table ftir->data_table raman->data_table xps->data_table comparison Spectroscopic Comparison data_table->comparison

Caption: Experimental workflow for the synthesis and spectroscopic comparison of cobalt phosphate hydrates.

References

Cobalt Phosphate Electrocatalysts: A Comparative Guide to Performance in Diverse Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and stability of electrocatalysts are paramount. Cobalt phosphate (B84403) (CoPi) has emerged as a promising, cost-effective alternative to precious metal catalysts for crucial electrochemical reactions, notably the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are fundamental to water splitting and other energy conversion technologies. This guide provides an objective comparison of cobalt phosphate's performance in acidic, neutral, and alkaline electrolyte solutions, supported by experimental data and detailed methodologies.

The performance of cobalt-based phosphate and phosphide (B1233454) electrocatalysts is profoundly influenced by the pH of the electrolyte solution. The stability, activity, and reaction kinetics of these materials vary significantly between acidic, neutral, and alkaline environments.

In alkaline solutions , such as potassium hydroxide (B78521) (KOH), cobalt phosphate and its derivatives generally exhibit excellent performance and stability for both OER and HER.[1][2][3] The surface of cobalt phosphides often reconstructs in alkaline media to form cobalt hydroxide or oxyhydroxide species, which are highly active for OER.[4] For the HER in alkaline seawater, a cobalt-iron-phosphate ((Co,Fe)PO₄) catalyst has demonstrated high activity and durability, achieving a current density of 10 mA/cm² at an overpotential of 137 mV.[1]

Conversely, in acidic electrolytes like sulfuric acid (H₂SO₄), cobalt phosphides can exhibit high initial activity for HER.[5] However, they are often susceptible to degradation through stoichiometric dissolution, which can lead to a decline in long-term performance.[6][7] The stability of CoP nanoparticles, for instance, has been shown to be compromised at potentials above 0.4 V vs. the reversible hydrogen electrode (RHE).

Neutral electrolytes , such as phosphate-buffered saline, present a unique environment. Amorphous cobalt phosphate (Co-Pi) catalysts are particularly noted for their high OER activity and stability at neutral pH.[8][9][10] The phosphate ions in the electrolyte play a crucial role in the catalytic mechanism, acting as proton acceptors.[8][9]

The incorporation of other metals, such as iron or nickel, into the cobalt phosphate structure is a common strategy to enhance catalytic activity by optimizing the electronic structure.[2][4] Furthermore, the physical morphology of the catalyst, such as the creation of 3D nanostructures, can significantly boost performance by increasing the number of active sites and improving mass transport.[2][10]

Comparative Performance Data

The following table summarizes the electrocatalytic performance of various cobalt phosphate-based materials in different electrolyte solutions, focusing on the overpotential required to achieve a current density of 10 mA/cm² (a benchmark for efficient catalysis) and their long-term stability.

Catalyst MaterialReactionElectrolyte SolutionOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
(Co,Fe)PO₄HER1 M KOH + Seawater137-Stable for over 72 hours at -100 mA/cm²[1]
(Co,Fe)PO₄HER1 M KOH + 0.5 M NaCl134-Stable for over 72 hours at -100 mA/cm²[1]
Fe₀.₄₃Co₂.₅₇(PO₄)₂/CuHER1.0 M KOH108.1 (at 100 mA/cm²)-Stable for over 100 hours[2]
Fe₀.₄₃Co₂.₅₇(PO₄)₂/CuOER1.0 M KOH--Stable for over 100 hours[2]
Fe₀.₄₃Co₂.₅₇(PO₄)₂/CuHER0.5 M H₂SO₄128.8 (at 100 mA/cm²)-High durability noted[2]
Fe₀.₄₃Co₂.₅₇(PO₄)₂/CuHER1.0 M PBS291.5 (at 100 mA/cm²)-High durability noted[2]
Co-P (11 wt% P)HER1 M KOH98.9-Stable for 15 hours[3]
Co-P (8 wt% P)OER1 M KOH378--
Hydrous Cobalt PhosphateOER1.0 M KOH29298Stable for 10 hours[11][12]
Co₃(PO₄)₂-NCORR0.1 M KOH-56Long-term stability noted[13]
Co₃(PO₄)₂-NCOER1.0 M KOH35060.7Long-term stability noted[13]
Cobalt Phosphate (Co-Pi)OERNeutral pH450~59Superior long-term stability[10]

Experimental Protocols and Methodologies

A standardized three-electrode electrochemical setup is typically employed to evaluate the performance of cobalt phosphate electrocatalysts.

1. Working Electrode Preparation:

  • Deposition: Cobalt phosphate materials are synthesized and deposited onto a conductive substrate (e.g., copper foam, nickel foam, or glassy carbon).[2][3] Methods include electrodeposition, hydrothermal synthesis, or electroless deposition.[2][3][12]

  • Catalyst Ink Formation (for powder catalysts): A specific amount of the catalyst powder is dispersed in a solution containing a solvent (e.g., a mixture of water and isopropanol) and a binder (e.g., Nafion solution) through ultrasonication to form a homogeneous ink.

  • Coating: A defined volume of the catalyst ink is drop-casted onto the surface of the working electrode and dried under controlled conditions.

2. Electrochemical Measurements:

  • Setup: A three-electrode cell is used, comprising the prepared working electrode, a counter electrode (typically a graphite (B72142) rod or platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).

  • Electrolyte: The cell is filled with the desired electrolyte solution (e.g., 1.0 M KOH for alkaline, 0.5 M H₂SO₄ for acidic, or a phosphate buffer for neutral conditions).

  • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to measure the catalytic activity. The potential is swept, and the resulting current is recorded to generate polarization curves. The overpotential required to reach a specific current density (e.g., 10 mA/cm²) is determined from these curves.[3]

  • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density), providing insights into the reaction mechanism.[1]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is conducted to analyze the electrode kinetics and charge transfer resistance.

  • Chronoamperometry/Chronopotentiometry: These techniques are used to assess the long-term stability of the catalyst by holding a constant potential or current over an extended period (e.g., 10 to 100 hours) and monitoring the current or potential, respectively.[1][2][3]

Visualized Workflows and Mechanisms

experimental_workflow cluster_prep Catalyst & Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis synthesis Catalyst Synthesis (e.g., Hydrothermal) ink Catalyst Ink Formation synthesis->ink deposition Deposition on Substrate ink->deposition setup Three-Electrode Cell Setup deposition->setup lsv Linear Sweep Voltammetry (LSV) (Activity) setup->lsv stability Chronopotentiometry (Stability Test) setup->stability tafel Tafel Analysis (Kinetics) lsv->tafel overpotential Determine Overpotential lsv->overpotential tafelslope Calculate Tafel Slope tafel->tafelslope stability_eval Evaluate Durability stability->stability_eval

General experimental workflow for evaluating cobalt phosphate electrocatalysts.

degradation_mechanisms cluster_acid Acidic Electrolyte (e.g., H₂SO₄) cluster_alkaline Alkaline Electrolyte (e.g., KOH) CoP Cobalt Phosphide (CoP) dissolution Stoichiometric Dissolution CoP->dissolution Degradation reconstruction Surface Reconstruction CoP->reconstruction Transformation Co_ion Co²⁺ ions dissolution->Co_ion P_species Phosphorus Species dissolution->P_species hydroxide Formation of Co-Hydroxide/ Oxyhydroxide reconstruction->hydroxide

Degradation and transformation pathways of cobalt phosphide in different electrolytes.

References

Benchmarking Cobalt Phosphate Catalysts for Oxygen Evolution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking efficient and robust catalysts for the Oxygen Evolution Reaction (OER), cobalt phosphate (B84403) (Co-Pi) has emerged as a promising earth-abundant alternative to precious metal catalysts. This guide provides an objective comparison of Co-Pi catalyst performance against other leading OER catalysts, supported by experimental data, detailed protocols, and mechanistic insights.

The efficiency of water electrolysis, a cornerstone of green hydrogen production, is largely dictated by the sluggish kinetics of the OER at the anode. Consequently, the development of active, stable, and cost-effective OER catalysts is of paramount importance. Cobalt-based materials, particularly cobalt phosphate, have garnered significant attention due to their commendable catalytic activity and stability, especially in neutral to alkaline conditions.

Comparative Performance of OER Catalysts

The performance of an OER catalyst is evaluated based on several key metrics, including the overpotential required to achieve a specific current density (typically 10 mA/cm², a benchmark relevant to solar fuel applications), the Tafel slope (which indicates the reaction kinetics), and long-term stability. The following tables summarize the performance of various cobalt phosphate catalysts in comparison to other notable OER electrocatalysts. It is crucial to note that direct comparisons should be made with caution, as performance metrics are highly dependent on experimental conditions such as electrolyte pH, catalyst loading, and the nature of the substrate.

Table 1: OER Performance of Cobalt Phosphate (Co-Pi) and Doped/Composite Cobalt Phosphate Catalysts in Alkaline Media (1.0 M KOH)

CatalystSubstrateOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
Amorphous Ni-doped Co-Pi Nanoflakes-32044.5-
Co-Pi/CoP on Ti plateTi plate310-Stable for at least 24 h
Fe-doped Cobalt Phosphate (Fe₀.₄₃Co₂.₅₇(PO₄)₂)Cu--Stable for over 100 h
Cobalt Phosphate Nanoflakes on Nickel Foam (CoPO/NF)Nickel Foam11665.696.7% current retention after 48 h
Cobalt-Doped Iron Phosphate (0.84-CoFePi)Stainless Steel Mesh300.3-Negligible current loss after 12 h

Table 2: Comparative OER Performance of Cobalt Phosphate with Other Catalysts in Alkaline Media (1.0 M KOH)

CatalystSubstrateOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)
Cobalt Phosphate (Amorphous) -~320 - 400~45 - 80
Cobalt Phosphide (CoP) -~300 - 380~60 - 110
Nickel-Iron Oxide (NiFeOₓ) -~200 - 300~30 - 50
Iridium Oxide (IrO₂) -~300 - 350~40 - 70
Ruthenium Oxide (RuO₂) -~250 - 300~40 - 60

Note: The values presented are approximate ranges compiled from various sources and are intended for comparative purposes. Performance can vary significantly with synthesis methods and experimental conditions.

Experimental Protocols for OER Catalyst Benchmarking

Standardized testing protocols are essential for the reliable and reproducible evaluation of OER catalyst performance. Below is a detailed methodology for key experiments.

Catalyst Preparation and Electrode Fabrication
  • Catalyst Ink Preparation: A specific amount of the catalyst powder (e.g., 5 mg) is dispersed in a solvent mixture, typically containing deionized water, isopropanol, and a small amount of Nafion solution (e.g., 5 wt%). The mixture is sonicated for at least 30 minutes to form a homogeneous ink.

  • Working Electrode Preparation: A known volume of the catalyst ink is drop-casted onto the surface of a polished glassy carbon electrode (GCE) or other substrates like nickel foam or carbon paper. The electrode is then dried under ambient conditions or in a low-temperature oven. The catalyst loading is typically controlled to be in the range of 0.1 to 1.0 mg/cm².

Electrochemical Measurements

All electrochemical measurements are performed in a standard three-electrode cell at room temperature. The catalyst-modified electrode serves as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE). All potentials are converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E°(Ref).

  • Cyclic Voltammetry (CV): The electrode is first cycled in the potential window of interest (e.g., 0 to 1.0 V vs. RHE) in the electrolyte solution to activate and stabilize the catalyst.

  • Linear Sweep Voltammetry (LSV): The OER activity is evaluated by recording the polarization curve using LSV at a slow scan rate (e.g., 5 or 10 mV/s) in the OER potential region. The overpotential required to reach a current density of 10 mA/cm² is a key performance metric. The data should be corrected for iR drop, which is the ohmic resistance of the solution.

  • Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data. The linear portion of the Tafel plot is fitted to the Tafel equation (η = b log|j| + a), where 'b' is the Tafel slope.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at a specific overpotential to investigate the charge transfer kinetics. The resulting Nyquist plot can be used to determine the charge transfer resistance (Rct), which is related to the OER kinetics.

  • Long-Term Stability Test: The stability of the catalyst is typically assessed using chronoamperometry (constant potential) or chronopotentiometry (constant current). For chronoamperometry, a constant overpotential is applied, and the current is monitored over an extended period (e.g., 10 to 24 hours). For chronopotentiometry, a constant current density (e.g., 10 mA/cm²) is applied, and the change in potential is recorded over time.[1]

Visualizing Experimental Workflow and OER Mechanism

To provide a clearer understanding of the benchmarking process and the underlying reaction mechanism, the following diagrams are presented in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Catalyst & Electrode Preparation cluster_electrochem Electrochemical Measurements cluster_analysis Data Analysis & Comparison catalyst_synthesis Catalyst Synthesis ink_prep Catalyst Ink Preparation catalyst_synthesis->ink_prep electrode_fab Working Electrode Fabrication ink_prep->electrode_fab cell_setup Three-Electrode Cell Setup electrode_fab->cell_setup Introduce into cell activation CV Activation cell_setup->activation lsv LSV for Activity (Overpotential) activation->lsv tafel Tafel Analysis (Kinetics) lsv->tafel eis EIS for Charge Transfer lsv->eis stability Chronoamperometry/Chronopotentiometry lsv->stability data_extraction Performance Metrics Extraction tafel->data_extraction eis->data_extraction stability->data_extraction comparison Benchmarking against other catalysts data_extraction->comparison

A typical experimental workflow for benchmarking OER catalysts.

The mechanism of the OER on cobalt phosphate catalysts in neutral or alkaline media is generally understood to proceed through a series of proton-coupled electron transfer steps involving cobalt-oxo intermediates. The phosphate ions are believed to act as proton acceptors, facilitating the deprotonation steps.[2]

OER_Mechanism Co_III Co(III)-OH Co_IV Co(IV)=O Co_III->Co_IV -e⁻, -H⁺ Co_OOH Co(III)-OOH Co_IV->Co_OOH +H₂O, -H⁺ Co_OO Co(II)-OO Co_OOH->Co_OO -e⁻, -H⁺ Co_OO->Co_III +2H⁺, +2e⁻ O2 O₂ Co_OO->O2 Release

A generalized mechanism for the Oxygen Evolution Reaction on a cobalt active site.

The Role of Structure: Amorphous vs. Crystalline Cobalt Phosphate

The structure of cobalt phosphate catalysts plays a significant role in their OER activity. Amorphous cobalt phosphate often exhibits superior performance compared to its crystalline counterparts.[3] This is attributed to several factors:

  • Higher Surface Area: The disordered nature of amorphous materials can lead to a higher electrochemically active surface area, exposing more active sites.

  • Increased Flexibility: The flexible structure of amorphous Co-Pi can better accommodate the structural changes that occur during the catalytic cycle.

  • Abundant Defect Sites: Amorphous materials possess a higher density of defect sites, which can act as highly active centers for the OER.

For instance, amorphous nickel-doped cobalt phosphate nanoflakes have demonstrated a low overpotential of 320 mV at 10 mA/cm² and a small Tafel slope of 44.5 mV/dec.[4]

Turnover Frequency (TOF) as a Metric for Intrinsic Activity

While overpotential and Tafel slope are crucial for evaluating the overall performance of a catalyst-modified electrode, the turnover frequency (TOF) provides a measure of the intrinsic activity of each active site. It is defined as the number of molecules of product formed per active site per unit time. The calculation of TOF requires an accurate estimation of the number of active sites, which can be challenging. However, when determined consistently, TOF allows for a more fundamental comparison of the catalytic efficiency of different materials. For Co-Pi catalysts, TOF values are often calculated based on the number of cobalt atoms, assuming all are active.[5]

Conclusion

Cobalt phosphate catalysts represent a highly promising class of materials for the Oxygen Evolution Reaction, offering a balance of high activity, good stability, and low cost. This guide provides a framework for comparing the performance of Co-Pi catalysts with other leading OER materials. The presented data and experimental protocols aim to assist researchers in the selection and evaluation of catalysts for their specific applications in energy conversion and storage. Future research directions include the development of novel Co-Pi composites and doped materials with enhanced activity and stability, as well as the establishment of universally accepted benchmarking protocols to facilitate more direct and reliable comparisons across the field.

References

Unveiling the Active State: A Comparative Guide to In-situ Characterization of Cobalt Phosphate Catalysts During Oxygen Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking to understand the dynamic nature of catalytic processes, this guide provides a comparative analysis of in-situ characterization techniques for cobalt phosphate (B84403) (Co-Pi) catalysts during the oxygen evolution reaction (OER). By examining data from various powerful analytical methods, we aim to elucidate the structural and electronic transformations that govern catalytic activity.

Cobalt phosphate has emerged as a promising and cost-effective catalyst for water oxidation, a critical reaction in renewable energy technologies. However, the amorphous and dynamic nature of Co-Pi under operating conditions necessitates the use of sophisticated in-situ techniques to identify the true active species and understand the catalytic mechanism. This guide compares key in-situ spectroscopic and electrochemical methods, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and application of these techniques.

Performance Comparison of In-situ Characterization Techniques

The following table summarizes the key quantitative findings from various in-situ studies on cobalt phosphate catalysts during the oxygen evolution reaction. It is important to note that these results are compiled from different studies, and direct comparison should be made with consideration of potential variations in experimental conditions.

In-situ TechniqueKey ParameterObserved Value/FindingRelevant Potential (V vs. RHE)Source Citation
X-ray Absorption Spectroscopy (XAS) Cobalt Oxidation StateAverage Co valency > +3 during OER.[1][2][3]≥ 1.25[1][2][3]
Local StructureEdge-sharing CoO₆ octahedra forming molecular clusters.[2][3]During OER[2][3]
Electron Paramagnetic Resonance (EPR) Cobalt SpeciesConversion of Co(II) to Co(IV) species.Commensurate with O₂ evolution
Raman Spectroscopy Vibrational ModesEmergence of bands associated with Co-O vibrations, indicating oxidation state changes.During OER[4]
Structural TransformationSuggests coupling of Co oxidation with deprotonation.During OER
UV-Vis Spectroscopy Electronic TransitionsAbsorbance changes corresponding to Co²⁺/Co³⁺ and Co³⁺/Co⁴⁺ redox transitions.During OER[5]
Electrochemical Analysis Tafel Slope~59-62 mV/dec at pH 7.[6][7]OER region[6][7]
Overpotential (at 10 mA/cm²)Varies significantly with preparation (e.g., 116 mV to >400 mV).[8][9]10 mA/cm²[8][9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of in-situ characterization techniques. Below are representative protocols for the key methods discussed.

In-situ X-ray Absorption Spectroscopy (XAS)
  • Catalyst Preparation: Electrodeposit a thin film of cobalt phosphate onto a conductive substrate (e.g., fluorine-doped tin oxide, FTO, or indium tin oxide, ITO) from an aqueous solution containing a cobalt salt (e.g., Co(NO₃)₂) and a phosphate buffer (e.g., potassium phosphate, KPi) at a specific pH (typically 7).[3]

  • Spectroelectrochemical Cell: Utilize a two- or three-compartment electrochemical cell designed for in-situ XAS measurements. The cell should feature an X-ray transparent window (e.g., Kapton or polypropylene) through which the X-ray beam can pass to impinge on the working electrode (the Co-Pi film).[10][11]

  • Experimental Setup: Mount the cell in the beamline of a synchrotron light source. A three-electrode setup is typically used, with the Co-Pi film as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).

  • Data Acquisition: Record XAS spectra (both X-ray Absorption Near Edge Structure - XANES, and Extended X-ray Absorption Fine Structure - EXAFS) at various applied potentials, including open-circuit potential and potentials in the OER region. Data is often collected in fluorescence mode to minimize background signal from the electrolyte.[3][10]

In-situ Raman Spectroscopy
  • Catalyst and Cell Preparation: Prepare the Co-Pi film on a suitable substrate as described for XAS. The spectroelectrochemical cell should have an optically transparent window (e.g., quartz) positioned close to the working electrode to allow for illumination by the laser and collection of the scattered light.

  • Experimental Setup: Couple a Raman spectrometer to the electrochemical cell using a long-working-distance microscope objective. The laser is focused onto the catalyst surface while simultaneously controlling the potential with a potentiostat.

  • Data Acquisition: Collect Raman spectra at different applied potentials. It is crucial to use a laser wavelength and power that do not induce photo-damage to the catalyst or significant heating. Surface-enhanced Raman spectroscopy (SERS) can be employed by depositing the catalyst on a SERS-active substrate (e.g., roughened gold or silver) to enhance the signal from surface species.[12][13]

In-situ UV-Vis Spectroscopy
  • Catalyst and Cell Preparation: Prepare a thin, optically transparent film of the Co-Pi catalyst on a transparent conductive substrate (e.g., FTO or ITO). The spectroelectrochemical cell should be designed to allow a light beam to pass through the working electrode.

  • Experimental Setup: Place the cell in the sample compartment of a UV-Vis spectrometer. A three-electrode setup is used to control the electrochemical potential of the Co-Pi film.

  • Data Acquisition: Record UV-Vis absorption spectra as a function of the applied potential. The change in absorbance at specific wavelengths can be correlated with the redox transitions of the cobalt species.[5]

Visualizing the Process: Workflows and Mechanisms

To better understand the relationships between these techniques and the catalytic process, the following diagrams, generated using the DOT language, illustrate key workflows and the proposed catalytic cycle.

InSitu_Characterization_Workflow cluster_prep Catalyst Preparation cluster_echem Electrochemical Control cluster_insitu In-situ Analysis cluster_data Data Analysis Prep Electrodeposition of Co-Pi film EChem_Cell Spectroelectrochemical Cell Prep->EChem_Cell Working Electrode Potentiostat Potentiostat Potentiostat->EChem_Cell Apply Potential XAS XAS XANES EXAFS EChem_Cell->XAS Probe Structure & Oxidation State Raman Raman Spectroscopy EChem_Cell->Raman Probe Vibrational Modes UVVis UV-Vis Spectroscopy EChem_Cell->UVVis Probe Electronic Transitions Analysis Correlate spectral changes with catalytic activity XAS->Analysis Raman->Analysis UVVis->Analysis

General workflow for in-situ spectroelectrochemical characterization of Co-Pi catalysts.

OER_Catalytic_Cycle CoIII_OH Co(III)-OH CoIV_O Co(IV)=O CoIII_OH->CoIV_O -e⁻, -H⁺ CoIII_OOH Co(III)-OOH CoIV_O->CoIII_OOH +H₂O, -H⁺ CoIV_OO Co(IV)-OO CoIII_OOH->CoIV_OO -e⁻ CoII Co(II) CoIV_OO->CoII +H₂O, -O₂, -H⁺ CoII->CoIII_OH -e⁻, -H⁺ Mechanism Proposed OER Catalytic Cycle for Cobalt Phosphate

A proposed catalytic cycle for the oxygen evolution reaction on cobalt phosphate.

Concluding Remarks

The in-situ characterization of cobalt phosphate catalysts during the oxygen evolution reaction reveals a dynamic interplay between the catalyst's structure, the oxidation state of cobalt, and the applied electrochemical potential. While X-ray absorption spectroscopy provides detailed information on the local atomic and electronic structure, in-situ Raman and UV-Vis spectroscopy offer complementary insights into vibrational modes and electronic transitions, respectively.

The collective evidence from these techniques points to a mechanism involving higher-valent cobalt species, likely Co(IV), as key intermediates in the catalytic cycle. The electrochemical data, particularly the Tafel slopes, provide crucial information about the reaction kinetics. For researchers aiming to design more efficient and stable water oxidation catalysts, a multi-technique in-situ approach is indispensable for a comprehensive understanding of the catalyst's behavior under operating conditions. Future work focusing on direct comparative studies using multiple in-situ techniques on identical catalyst samples will be invaluable for further refining our understanding and developing predictive models for catalyst design.

References

A Comparative Guide to the Reproducibility of Cobalt Phosphate Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cobalt phosphate (B84403) materials is a critical process in various research and development fields, including catalysis, energy storage, and biomedicine. The reproducibility of these synthesis protocols is paramount to ensure consistent material performance and reliable experimental outcomes. This guide provides a comparative analysis of common cobalt phosphate synthesis methods, focusing on the factors that influence their reproducibility. We present quantitative data from various studies, detailed experimental protocols, and a visual representation of the workflow for protocol comparison.

Factors Influencing Reproducibility

The successful synthesis of cobalt phosphate with desired and consistent properties is influenced by several critical parameters. Variations in these factors can lead to significant differences in the final product's morphology, crystallinity, and performance, thereby affecting the reproducibility of the synthesis. Key factors include:

  • Choice of Precursors: The selection of cobalt and phosphate precursors (e.g., cobalt chloride, cobalt nitrate (B79036), ammonium (B1175870) phosphate, sodium phosphate) can impact the reaction kinetics and the final product's characteristics.[1]

  • pH of the Solution: The pH level during synthesis plays a crucial role in the nucleation and growth of cobalt phosphate crystals, affecting their phase and morphology.[2]

  • Temperature and Reaction Time: These parameters significantly influence the crystallinity and particle size of the synthesized cobalt phosphate.

  • Presence of Additives: Surfactants or capping agents, such as cetyltrimethylammonium bromide (CTAB), can be used to control the morphology and prevent agglomeration of nanoparticles, but their concentration and interaction must be carefully controlled for reproducible results.

  • Mixing and Aging: The rate of precursor addition, stirring speed, and aging time of the precipitate can all affect the uniformity and properties of the final material.

Comparison of Common Synthesis Protocols

Two of the most prevalent methods for synthesizing cobalt phosphate are co-precipitation and hydrothermal synthesis. The choice between these methods often depends on the desired material properties and the required level of control over the synthesis process.

FeatureCo-precipitation MethodHydrothermal Method
Process Rapid precipitation from a solution at or near room temperature.[3]Crystallization from an aqueous solution in a sealed vessel under elevated temperature and pressure.[3]
Advantages Simple, rapid, and cost-effective.[2]Produces materials with high crystallinity, uniform morphology, and greater stability.[3]
Disadvantages May result in less uniform particle size and lower crystallinity.[3]Requires specialized equipment (autoclave), is more time-consuming, and has a higher energy cost.[3]
Typical Morphology Platelike, anisotropic nano-rectangular, and irregular shapes.[2][4]Can yield more complex and controlled morphologies like microflowers and nanobelts.[2][5]

Quantitative Data Comparison

The following table summarizes key performance indicators for cobalt phosphate synthesized by co-precipitation and hydrothermal methods, as reported in various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Synthesis MethodProduct MorphologyApplicationKey Performance MetricReference
Co-precipitationAnisotropic nano rectangular and irregular shapesSupercapacitorSpecific Capacitance: 1889.31 F/g[4]
Co-precipitationPlatelet-shaped (ammonium cobalt phosphate)--[2]
HydrothermalMicroflowers composed of microplatesElectrocatalysis (OER)Overpotential: 292 mV @ 10 mA/cm²[5]
HydrothermalNanobeltsSupercapacitor-[2]

Experimental Protocols

Co-precipitation Synthesis of Cobalt Phosphate Nanoparticles

This protocol is adapted from a method described for the synthesis of cobalt phosphate nanoparticles.[4]

Materials:

  • Cobalt(II) salt (e.g., cobalt chloride hexahydrate, CoCl₂·6H₂O)

  • Ammonium phosphate ((NH₄)₃PO₄)

  • Deionized water

  • Ammonia (B1221849) solution (for pH adjustment, if necessary)

Procedure:

  • Prepare separate aqueous solutions of the cobalt(II) salt and ammonium phosphate at the desired concentrations.

  • Slowly add the ammonium phosphate solution to the cobalt salt solution under constant and vigorous stirring.

  • A precipitate will form immediately. If required, adjust the pH of the solution by adding ammonia solution dropwise to ensure complete precipitation.[3]

  • Continue stirring the mixture for a defined period (e.g., 1-2 hours) to allow the precipitate to age.[3]

  • Collect the precipitate by centrifugation or filtration.

  • Wash the collected precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Hydrothermal Synthesis of Cobalt Phosphate Microflowers

This protocol is based on the synthesis of hydrous cobalt phosphate thin films with microflower-like structures.[5]

Materials:

  • Cobalt(II) salt (e.g., cobalt nitrate hexahydrate, Co(NO₃)₂·6H₂O)

  • Phosphate source (e.g., sodium dihydrogen phosphate, NaH₂PO₄)

  • Urea (B33335) (as a hydrolyzing agent)

  • Deionized water

Procedure:

  • Dissolve the cobalt(II) salt, phosphate source, and urea in deionized water to form a homogeneous solution.

  • Transfer the solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 120 °C) for a set duration (e.g., 12 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the product thoroughly with deionized water and ethanol.

  • Dry the final cobalt phosphate material in an oven.

Visualization of Protocol Comparison Workflow

The following diagram illustrates a logical workflow for comparing different cobalt phosphate synthesis protocols to assess their reproducibility and select the most suitable method for a specific application.

G cluster_0 Protocol Selection cluster_1 Synthesis & Characterization cluster_2 Data Analysis & Comparison cluster_3 Decision start Define Desired Material Properties (e.g., Morphology, Crystallinity, Performance) protocol1 Select Synthesis Protocol 1 (e.g., Co-precipitation) start->protocol1 protocol2 Select Synthesis Protocol 2 (e.g., Hydrothermal) start->protocol2 synthesis1 Perform Synthesis 1 protocol1->synthesis1 synthesis2 Perform Synthesis 2 protocol2->synthesis2 characterization Characterize Products (XRD, SEM, TEM, etc.) synthesis1->characterization synthesis2->characterization data_analysis Analyze Quantitative Data (Particle Size, Surface Area, etc.) characterization->data_analysis reproducibility Assess Reproducibility (Consistency of Results) data_analysis->reproducibility performance Evaluate Performance Metrics (e.g., Catalytic Activity, Capacitance) reproducibility->performance decision Select Optimal Protocol performance->decision

Caption: Workflow for comparing cobalt phosphate synthesis protocols.

References

Safety Operating Guide

Proper Disposal of Cobalt(II) Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling hazardous materials like cobalt(II) phosphate (B84403) is paramount. This guide provides essential, step-by-step instructions for the proper disposal of cobalt(II) phosphate, ensuring the safety of laboratory personnel and adherence to regulatory standards.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1][2] Furthermore, there is limited evidence suggesting it may have carcinogenic effects.[1] Therefore, it must be treated as hazardous waste and disposed of following specific protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][3] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound should not be done through standard waste streams such as regular trash or sewer systems.[1][2][4] Instead, it must be managed as hazardous chemical waste.

  • Waste Collection :

    • Collect all solid this compound waste, including contaminated materials like absorbent pads from a spill cleanup, in a designated and clearly labeled hazardous waste container.[1][4]

    • The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[5]

    • For liquid waste containing this compound, use a compatible, sealable container.

  • Labeling :

    • Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7]

    • This area should be at or near the point of generation and away from incompatible materials, such as strong oxidizing agents.[1][6]

    • Ensure the storage area is inspected weekly for any signs of leakage.[6]

  • Disposal Request :

    • Once the container is full or ready for disposal, contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup.[1][4][7] Do not attempt to transport hazardous waste off-site yourself.

  • Empty Container Disposal :

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (such as water) to remove any remaining residue.[4]

    • After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface or remove the original chemical label first.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.

ParameterValue/InstructionSource
Oral LD50 (Rat) 539 mg/kg[1]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat, respirator (if dust is generated)[1][3]
Disposal Method Collection as hazardous waste for professional disposal[1][2][4]
Incompatible Materials Strong oxidizing agents[1]
Empty Container Treatment Triple-rinse with a suitable solvent before regular disposal[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Compatible & Sealed Container B->C D Label Container as 'Hazardous Waste: this compound' C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Service for Pickup E->F G Triple-Rinse Empty Container F->G For Empty Containers H Dispose of Rinsed Container in Regular Trash (label removed) G->H

References

Personal protective equipment for handling Cobalt(II) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Cobalt(II) phosphate (B84403). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

Cobalt(II) phosphate is classified as a hazardous substance. It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4] There is also evidence suggesting it may cause sensitization by inhalation and skin contact, and it is suspected of causing cancer.[1][4][5] The International Agency for Research on Cancer (IARC) classifies cobalt and its compounds as possibly carcinogenic to humans (Group 2B).[5]

Physical and Chemical Properties

PropertyValue
AppearanceRed powder[1]
Molecular Weight366.74 g/mol
Density2.800 g/cm³[1]
SolubilitySoluble in water[1]
StabilityStable under recommended storage conditions[1]

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[1][8][9]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or P1 respirator should be used.[1][8] In cases of inadequate ventilation, a higher level of respiratory protection may be necessary.[10]

Occupational Exposure Limits

Various organizations have established exposure limits for cobalt and its compounds. Adherence to these limits is critical for personnel safety.

OrganizationExposure Limit (8-hour Time-Weighted Average)
OSHA (PEL) 0.1 mg/m³[11]
NIOSH (REL) 0.05 mg/m³ (10-hour TWA)[9]
ACGIH (TLV) 0.02 mg/m³[9][12]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value

Handling and Storage Procedures

Engineering Controls:

  • Work with this compound in a well-ventilated area, preferably within a chemical fume hood.[3][8]

  • Use local exhaust ventilation to control dust at the source.[8][9]

  • Ensure that eyewash stations and safety showers are readily accessible.[7][9]

Safe Handling Practices:

  • Avoid the formation of dust and aerosols.[1][4]

  • Do not breathe dust.[1][6]

  • Avoid contact with skin and eyes.[1][4]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][6][9]

  • Contaminated work clothing should not be taken home and should be laundered separately.[9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep containers tightly closed when not in use.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

Spill Response:

  • Evacuate the area and prevent entry of unnecessary personnel.[11]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Carefully sweep or scoop up the spilled material without creating dust.[1]

  • Place the collected material into a suitable, labeled, and closed container for disposal.[1]

  • Clean the spill area with a damp cloth or a HEPA-filtered vacuum. Avoid dry sweeping.[8]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][13]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[1][8]

  • Contact a licensed professional waste disposal service to dispose of this material.[1][4]

  • Contaminated packaging should also be disposed of as unused product.[1][4]

Experimental Workflow

The following diagram outlines the general workflow for handling this compound in a laboratory setting.

prep Preparation - Review SDS - Don PPE handling Handling - Use fume hood - Avoid dust prep->handling experiment Experimentation - Follow protocol handling->experiment decon Decontamination - Clean workspace - Remove PPE experiment->decon disposal Waste Disposal - Segregate waste - Label container decon->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.